[3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride
Description
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Properties
IUPAC Name |
[3-(hydroxymethyl)azetidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-3-5(4-8)1-6-2-5;/h6-8H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDCMGOCXRNOON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CO)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016232-92-0 | |
| Record name | [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
[3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride chemical properties.
An In-depth Technical Guide to [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride
Abstract: This technical guide provides a comprehensive overview of this compound, a versatile and increasingly important building block in modern medicinal chemistry. The document delineates its core chemical and physical properties, proposes a rational synthetic pathway, and discusses its characterization through spectroscopic methods. A significant focus is placed on its application as a molecular scaffold, particularly in the development of novel therapeutics such as Polymerase Theta (Polθ) inhibitors. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural features of this compound in their work.
Chemical Identity and Core Properties
This compound is a symmetrically substituted azetidine derivative. The presence of two primary alcohol functionalities on a strained four-membered ring makes it a unique and valuable scaffold for introducing specific spatial arrangements in drug candidates.[1] Its hydrochloride salt form enhances stability and improves handling characteristics, particularly aqueous solubility.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 1016232-92-0 | [1] |
| Molecular Formula | C₅H₁₂ClNO₂ | [1] |
| Molecular Weight | 153.61 g/mol | [1] |
| IUPAC Name | [3-(hydroxymethyl)azetidin-3-yl]methanol;hydrochloride | - |
| Free Base Formula | C₅H₁₁NO₂ | [2] |
| Free Base MW | 117.15 g/mol | [2] |
Table 2: Physical and Handling Properties
| Property | Value/Observation | Rationale/Source |
| Appearance | Expected to be a white to off-white crystalline solid. | Based on analogous compounds like Azetidin-3-ylmethanol Hydrochloride.[3] |
| Solubility | Expected to be soluble in water, methanol, and other polar protic solvents. | The hydrochloride salt form significantly increases polarity and solubility in protic media. |
| Storage Conditions | Store under inert atmosphere, in a freezer (-20°C).[3] | The compound is likely hygroscopic and requires protection from moisture and atmospheric degradation. |
| Purity | Commercially available with purity ≥95%. | [1] |
Molecular Structure and Reactivity
The chemical behavior of this compound is dictated by three key structural features: the two primary hydroxyl groups, the secondary amine (as a hydrochloride salt), and the strained azetidine ring.
-
Hydroxymethyl Groups: These two primary alcohols are nucleophilic and can undergo a wide range of reactions, including oxidation to aldehydes or a carboxylic acid, esterification, and etherification. Their 1,3-relationship on a quaternary carbon allows them to act as unique bidentate ligands or to be derivatized to form cyclic structures like acetals.
-
Azetidinium Nitrogen: In its hydrochloride form, the nitrogen is protonated and non-nucleophilic. Neutralization with a base is required to liberate the free secondary amine. This free amine is a potent nucleophile, readily undergoing N-acylation, N-alkylation, N-arylation, and reductive amination, which is the most common path for its incorporation into larger molecules.
-
Ring Strain: The azetidine ring possesses inherent strain energy, which can influence the reactivity of adjacent bonds, though it is generally stable under common synthetic conditions.
Caption: Key reactive sites of the title compound.
Synthesis and Purification
Proposed Synthetic Workflow
This hypothetical protocol provides a framework for the laboratory-scale synthesis of the title compound. It relies on commercially available starting materials and standard organic chemistry transformations.
Caption: Proposed two-step synthesis workflow.
Experimental Protocol (Hypothetical)
Step 1: Reduction to 1-Boc-[3-(hydroxymethyl)azetidin-3-yl]methanol
-
To a stirred, cooled (0 °C) suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a solution of Diethyl 1-(tert-butoxycarbonyl)azetidine-3,3-dicarboxylate in anhydrous THF dropwise.
-
Causality: LiAlH₄ is a powerful reducing agent capable of converting esters directly to primary alcohols. The Boc-protecting group is stable to these conditions. Using an ice bath controls the highly exothermic reaction.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Concentrate the combined organic filtrates under reduced pressure to yield the crude Boc-protected diol intermediate. This product can be purified by silica gel chromatography if necessary.
Step 2: Deprotection and Hydrochloride Salt Formation
-
Dissolve the crude or purified Boc-protected diol from Step 1 in a minimal amount of methanol or 1,4-dioxane.
-
Add a solution of hydrogen chloride (e.g., 4M HCl in dioxane or concentrated HCl in methanol) in excess.[4]
-
Causality: The strong acidic conditions cleave the acid-labile tert-butoxycarbonyl (Boc) protecting group, liberating the free amine which is immediately protonated by the excess HCl to form the stable hydrochloride salt.
-
Stir the mixture at room temperature for 2-4 hours. The product will often precipitate from the solution as a white solid.
-
If precipitation occurs, collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove organic impurities, and dry under vacuum.
-
If the product remains in solution, concentrate the solvent under reduced pressure to obtain the crude hydrochloride salt.
-
Purification: The final product can be purified by recrystallization, typically from a methanol/ethyl acetate or ethanol/diethyl ether solvent system, to yield this compound of high purity.
Spectroscopic Characterization
Definitive structural confirmation is achieved through a combination of spectroscopic techniques. While specific spectra for this exact compound are not publicly available, its features can be reliably predicted.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features | Justification |
| ¹H NMR | δ ~3.6-3.8 ppm (s, 4H, -CH ₂OH) δ ~4.0-4.2 ppm (s, 4H, ring -CH ₂) δ ~5.0-6.0 ppm (br s, 2H, -OH ) δ ~9.0-10.0 ppm (br s, 2H, -NH ₂⁺) | Chemical shifts are predicted for a D₂O or DMSO-d₆ solution. The two sets of methylene protons are chemically equivalent due to symmetry. Hydroxyl and ammonium protons are broad and exchangeable with D₂O. |
| ¹³C NMR | δ ~45-50 ppm (ring C H₂) δ ~60-65 ppm (-C H₂OH) δ ~70-75 ppm (quaternary C -3) | The three distinct carbon environments would give rise to three signals in the proton-decoupled spectrum. |
| FT-IR (KBr) | 3200-3500 cm⁻¹ (broad, O-H stretch) 2800-3200 cm⁻¹ (broad, N-H⁺ stretch) 2850-2960 cm⁻¹ (C-H stretch) ~1050 cm⁻¹ (strong, C-O stretch) | Characteristic broad bands for alcohol and ammonium salt functionalities are expected to dominate the spectrum. |
| MS (ESI+) | m/z = 118.08 | Corresponds to [M+H]⁺ of the free base (C₅H₁₁NO₂), which is the species typically observed in positive ion mass spectrometry. |
Applications in Medicinal Chemistry and Drug Discovery
The title compound is more than a simple chemical; it is an enabling tool for drug discovery. Its rigid, three-dimensional structure allows for precise positioning of substituents, making it a valuable scaffold.
Scaffold for Polymerase Theta (Polθ) Inhibitors
A paramount application of 3-hydroxymethyl-azetidine derivatives is in the development of inhibitors for DNA Polymerase Theta (Polθ).[5] Polθ is a key enzyme in a DNA repair pathway known as microhomology-mediated end joining (MMEJ).
-
Mechanism of Action: In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), the cancer cells become highly dependent on Polθ for survival. Inhibiting Polθ in these specific cancer cells, but not in healthy cells, leads to a "synthetic lethal" effect, causing targeted cancer cell death.[6]
-
Structural Role: Recent studies have demonstrated that the 3-hydroxymethyl-azetidine core can serve as an effective bio-isostere for other cyclic scaffolds like pyrrolidin-3-ol in Polθ inhibitors.[6] The diol functionality provides key hydrogen bonding interactions within the enzyme's active site, while the azetidine nitrogen serves as an attachment point for other pharmacophoric groups that modulate potency and pharmacokinetic properties.
Caption: Role as a central scaffold in drug design.
Other Applications
The azetidine motif is a privileged structure in medicinal chemistry. Based on related compounds, this scaffold could also be explored for:
-
Antiviral Agents: The related azetidin-3-ylmethanol hydrochloride has been utilized in the synthesis of inhibitors for the human rhinovirus.[4]
-
CNS-Targeting Agents: The small, polar nature of the azetidine ring can improve physicochemical properties like solubility, which are often desirable for drugs targeting the central nervous system.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely published, data from structurally similar azetidine hydrochlorides should be used to guide handling procedures.[7][8] The compound should be treated as a hazardous chemical.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.[7]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]
-
Potential Hazards: Based on analogs, this compound may cause skin irritation, serious eye damage, and respiratory irritation.[3][7]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term stability, storage in a freezer (-20°C) under an inert atmosphere is recommended due to its hygroscopic nature.[3] Keep locked up and away from incompatible materials like strong oxidizing agents.[7]
Conclusion
This compound is a high-value chemical scaffold with significant potential in drug discovery. Its unique 3,3-disubstituted azetidine structure provides a rigid framework for building complex molecules with precise three-dimensional architectures. The recent success of its derivatives as potent Polθ inhibitors highlights its relevance in developing next-generation cancer therapeutics. Understanding its chemical properties, reactivity, and handling requirements is crucial for any scientist aiming to incorporate this powerful building block into their research and development programs.
References
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Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - Request PDF. (URL: [Link])
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Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed. (URL: [Link])
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- 2. [3-(hydroxymethyl)azetidin-3-yl]methanol 97% | CAS: 45512-27-4 | AChemBlock [achemblock.com]
- 3. azetidin-3-ylmethanol hydrochloride | 928038-44-2 [amp.chemicalbook.com]
- 4. azetidin-3-ylmethanol hydrochloride | 928038-44-2 [chemicalbook.com]
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- 6. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. tcichemicals.com [tcichemicals.com]
- 9. file.bldpharm.com [file.bldpharm.com]
Technical Guide: Azetidine-3,3-diyldimethanol Hydrochloride (CAS 1016232-92-0) - A Versatile Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine-3,3-diyldimethanol hydrochloride (CAS 1016232-92-0), a unique 3,3-disubstituted azetidine, has emerged as a valuable building block in medicinal chemistry. Its rigid four-membered ring structure, adorned with two hydroxymethyl groups, offers a distinct three-dimensional geometry that is increasingly sought after in the design of novel therapeutics. This guide provides an in-depth overview of the physical and chemical properties, synthesis, and, most notably, the application of this versatile scaffold in the development of next-generation drug candidates, with a particular focus on its role in the discovery of potent polymerase theta (Polθ) inhibitors for cancer therapy.
Physicochemical Properties
While experimentally determined physical properties for CAS 1016232-92-0 are not extensively reported in publicly available literature, computed data provides valuable insights into its molecular characteristics. These properties are crucial for medicinal chemists in predicting the compound's behavior in biological systems and for designing synthetic routes.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO₂ | [1] |
| Molecular Weight | 153.61 g/mol | [1] |
| IUPAC Name | [3-(hydroxymethyl)azetidin-3-yl]methanol;hydrochloride | [1] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 153.0556563 g/mol | [1] |
| Topological Polar Surface Area | 52.5 Ų | [1] |
| Complexity | 74.5 | [1] |
Note: The properties listed above are computed and should be used as a guide. Experimental verification is recommended.
Synthesis of Azetidine-3,3-diyldimethanol Hydrochloride
The synthesis of Azetidine-3,3-diyldimethanol hydrochloride can be achieved through the deprotection of a protected precursor, followed by conversion to its hydrochloride salt. A representative synthetic route is outlined below, based on procedures described in the patent literature.
Experimental Protocol: Synthesis from a Protected Precursor
This protocol describes the synthesis of the free base, azetidine-3,3-diyldimethanol, followed by its conversion to the hydrochloride salt.
Step 1: Hydrogenolysis of the N-benzyl protected precursor
-
To a solution of (1-benzylazetidine-3,3-diyl)dimethanol (precursor 4) (400 mg, 1.9 mmol) in methanol (4 mL), add Palladium(II) hydroxide on carbon (20% on C, 150 mg, 1.9 mmol).[2]
-
Stir the reaction mixture under a hydrogen atmosphere overnight at room temperature.[2]
-
Monitor the reaction for the consumption of the starting material.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.[2]
-
Concentrate the filtrate under reduced pressure to yield the crude product.[2]
-
Purify the resulting residue by chromatography (1,4-dioxane/NH₄OH = 50:50) to afford azetidine-3,3-diyldimethanol (compound 5) as a colorless oil.[2]
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the purified azetidine-3,3-diyldimethanol in a suitable solvent (e.g., methanol or diethyl ether).
-
Add a solution of hydrochloric acid (e.g., HCl in dioxane or ethereal HCl) to precipitate the hydrochloride salt.
-
Isolate the resulting solid by filtration, wash with a cold solvent, and dry under vacuum to obtain Azetidine-3,3-diyldimethanol hydrochloride.
Caption: Synthetic workflow for Azetidine-3,3-diyldimethanol hydrochloride.
Application in Drug Discovery: A Scaffold for Polymerase Theta (Polθ) Inhibitors
A significant and promising application of the azetidine-3,3-diyldimethanol scaffold is in the development of inhibitors targeting DNA Polymerase Theta (Polθ). Polθ is a key enzyme in the microhomology-mediated end joining (MMEJ) pathway of DNA double-strand break repair.
Mechanism of Action and Therapeutic Rationale
In healthy cells, DNA double-strand breaks are primarily repaired by high-fidelity pathways such as homologous recombination (HR). However, many cancer cells, particularly those with mutations in BRCA1 or BRCA2 genes, are deficient in HR. These cancer cells become heavily reliant on alternative, error-prone repair pathways like MMEJ, where Polθ plays a central role.
The inhibition of Polθ in HR-deficient cancer cells creates a synthetic lethal scenario. By blocking the MMEJ pathway, the cancer cells are unable to repair DNA damage, leading to genomic instability and ultimately cell death. Normal, healthy cells, with their intact HR pathway, are largely unaffected by Polθ inhibition. This targeted approach offers a promising therapeutic window for treating specific cancer types.
Caption: Mechanism of synthetic lethality with Polθ inhibitors.
Recent research has demonstrated that 3-hydroxymethyl-azetidine derivatives are effective as Polθ inhibitors. The azetidine scaffold serves as a bioisostere for other cyclic amines, such as pyrrolidin-3-ol, and its unique structural features can be exploited to optimize potency, selectivity, and pharmacokinetic properties of the inhibitor. The hydroxymethyl groups on the 3-position of the azetidine ring can be further functionalized to enhance binding to the target protein and to fine-tune the overall properties of the drug candidate.
Conclusion
Azetidine-3,3-diyldimethanol hydrochloride is a valuable and versatile building block for drug discovery. Its distinct physicochemical properties and synthetic accessibility make it an attractive scaffold for the development of novel therapeutics. The successful application of this scaffold in the design of potent and selective Polθ inhibitors highlights its potential to contribute to the development of next-generation targeted cancer therapies. As the field of medicinal chemistry continues to explore novel chemical space, the importance of unique and functionalized building blocks like CAS 1016232-92-0 will undoubtedly continue to grow.
References
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An In-Depth Technical Guide to Azetidine-3,3-diyldimethanol Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of azetidine-3,3-diyldimethanol hydrochloride, a valuable building block for medicinal chemistry and drug development. We will delve into its chemical identity, a detailed synthesis protocol with mechanistic rationale, physicochemical properties, and its emerging role in the design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of this azetidine derivative.
Chemical Identity and Nomenclature
Azetidine-3,3-diyldimethanol hydrochloride is a key intermediate characterized by a strained four-membered azetidine ring, symmetrically substituted at the C3 position with two hydroxymethyl groups. The hydrochloride salt form enhances its stability and solubility in aqueous media, rendering it amenable to a variety of synthetic transformations and biological screening protocols.
-
IUPAC Name: [3-(hydroxymethyl)azetidin-3-yl]methanol;hydrochloride[1]
-
CAS Number: 1016232-92-0[1]
-
Molecular Formula: C₅H₁₂ClNO₂[1]
-
Molecular Weight: 153.61 g/mol [1]
Synonyms:
-
3,3-bis(hydroxymethyl)azetidine hydrochloride
-
3,3-azetidinediyldimethanol hydrochloride[1]
-
3,3-Azetidinedimethanol HCl[1]
Synthesis and Mechanistic Insights
The synthesis of azetidine-3,3-diyldimethanol hydrochloride is a critical aspect of its utility. The following protocol is based on established methodologies and provides a reliable route to this compound.
Synthetic Workflow Diagram
Caption: Role of the azetidine scaffold in optimizing drug candidates.
Safety and Handling
Based on safety data for similar azetidine compounds, azetidine-3,3-diyldimethanol hydrochloride should be handled with care. The following is a summary of potential hazards and recommended precautions.
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [2][3]* Precautionary Statements:
-
Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection. [2][3] * Response: If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. [2]* Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. [2] It is imperative to consult the specific Safety Data Sheet (SDS) for azetidine-3,3-diyldimethanol hydrochloride before use.
-
Conclusion
Azetidine-3,3-diyldimethanol hydrochloride is a valuable and versatile building block in modern drug discovery. Its synthesis is achievable through standard laboratory procedures, and its unique structural features, particularly its conformational rigidity, make it an attractive scaffold for the design of novel therapeutics with potentially improved potency, selectivity, and pharmacokinetic properties. This guide provides a foundational understanding of this compound, empowering researchers to effectively incorporate it into their drug development programs.
References
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Chempure. (2024). Azetidine-3,3-diyldimethanol hydrochloride 98% 1016232-92-0. [Link]
- Xu, J., et al. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry.
- Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
- Kumar, V. (2022). Azetidine Synthesis. Elsevier.
- Google Patents. (1990).
- Sharma, A., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100115.
- Foley, T. L., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(4), 264–275.
-
SpectraBase. (n.d.). Azetidine hydrochloride - Spectrum. [Link]
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A Technical Guide to [3-(hydroxymethyl)azetidin-3-yl]methanol Hydrochloride: Synthesis, Properties, and Applications in Medicinal Chemistry
Abstract
The azetidine scaffold has emerged as a privileged structural motif in modern drug discovery, prized for its ability to confer advantageous physicochemical properties upon bioactive molecules.[1][2] This technical guide provides a comprehensive overview of [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride, a key building block for the synthesis of novel therapeutics. We will delve into the synthetic methodologies for constructing and functionalizing the azetidine ring, explore the compound's chemical properties, and discuss its potential applications in medicinal chemistry, supported by recent examples from the literature. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile scaffold.
The Azetidine Scaffold: A Rising Star in Drug Design
The four-membered nitrogen-containing heterocycle, azetidine, has garnered significant attention in medicinal chemistry for its unique combination of structural rigidity and metabolic stability.[2][3] Unlike more flexible aliphatic chains, the strained azetidine ring system provides a degree of conformational constraint, which can lead to higher binding affinity and selectivity for a biological target.[4] Moreover, the presence of the nitrogen atom can improve aqueous solubility and provide a handle for further chemical modification.
[3-(hydroxymethyl)azetidin-3-yl]methanol, with its two primary alcohol functionalities, represents a particularly useful 3,3-disubstituted azetidine building block. These hydroxyl groups can be further functionalized to introduce a wide range of chemical diversity, making this compound a valuable starting material for the synthesis of compound libraries for high-throughput screening.
Synthesis of the Azetidine Core and its Derivatives
The synthesis of substituted azetidines can be challenging due to the inherent ring strain of the four-membered ring.[2] However, several robust synthetic strategies have been developed.
General Strategies for Azetidine Ring Formation
The construction of the azetidine ring can be broadly categorized into intramolecular cyclization reactions and cycloaddition processes.[5]
-
Intramolecular Cyclization: This is a common approach that involves the formation of a C-N bond from a linear precursor containing a nitrogen nucleophile and a suitable leaving group at the γ-position.
-
[2+2] Cycloaddition: This method involves the reaction of an imine with an alkene to form the azetidine ring directly.[6]
Synthesis of 3,3-Disubstituted Azetidines
The synthesis of 3,3-disubstituted azetidines, such as [3-(hydroxymethyl)azetidin-3-yl]methanol, requires specific strategies. A modular synthesis approach using azetidinylation reagents has been reported to be effective for creating a broad scope of 3,3-disubstituted azetidines under mild conditions.[6][7]
Illustrative Synthetic Pathway
Caption: A generalized synthetic workflow for this compound.
Physicochemical Properties
The hydrochloride salt of [3-(hydroxymethyl)azetidin-3-yl]methanol is a water-soluble solid, making it convenient for use in a variety of chemical reactions and biological assays.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO₂ | [8] |
| Molecular Weight | 153.61 g/mol | [8] |
| CAS Number | 1016232-92-0 | [8] |
| Appearance | White solid (inferred) | |
| Purity | Min. 95% | [8] |
Applications in Drug Discovery
The [3-(hydroxymethyl)azetidin-3-yl]methanol scaffold holds significant potential in medicinal chemistry due to the desirable properties of the azetidine ring and the presence of versatile hydroxyl functional groups.
Bioisosteric Replacement
Azetidines can be used as bioisosteres for other chemical groups, such as phenyl rings, to improve the physicochemical properties of a drug candidate.[9][10][11] The replacement of a flat aromatic ring with a three-dimensional azetidine can lead to improved solubility, metabolic stability, and novel intellectual property.[9][10][11][12]
Scaffold for Library Synthesis
The two hydroxyl groups of [3-(hydroxymethyl)azetidin-3-yl]methanol provide convenient attachment points for a wide variety of chemical moieties. This makes it an excellent scaffold for the creation of diverse chemical libraries for screening against various biological targets.
Case Study: Polymerase Theta Inhibitors
A recent study reported the development of 3-hydroxymethyl-azetidine derivatives as potent inhibitors of polymerase theta (Polθ), a key enzyme in DNA repair.[13] Inhibition of Polθ is a promising anti-cancer strategy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA-mutated cancers.[13] In this work, the 3-hydroxymethyl-azetidine moiety was found to be an effective bioisostere for pyrrolidin-3-ol, leading to compounds with significant antiproliferative activity and favorable pharmacokinetic properties.[13]
Caption: A typical drug discovery workflow utilizing [3-(hydroxymethyl)azetidin-3-yl]methanol as a scaffold.
Experimental Protocol: A Representative Synthesis of a 3-Substituted Azetidine Derivative
The following is a representative protocol for the synthesis of a 3-substituted azetidine, which can be adapted for the synthesis of derivatives of [3-(hydroxymethyl)azetidin-3-yl]methanol. This protocol is based on general methods described in the literature.[14]
Objective: To synthesize a 1-benzhydryl-3-substituted azetidine derivative.
Materials:
-
1-Benzhydryl-azetidin-3-ol
-
Substituted benzhydrol
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 1-benzhydryl-azetidin-3-ol (1.0 eq) in toluene, add the substituted benzhydrol (1.1 eq) and a catalytic amount of p-TSA.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with DCM and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-benzhydryl-3-substituted azetidine derivative.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique 3,3-disubstituted azetidine core provides a rigid and metabolically stable scaffold that can be readily functionalized through its two hydroxyl groups. As demonstrated by its successful incorporation into potent polymerase theta inhibitors, this compound offers significant potential for the development of novel therapeutics with improved physicochemical and pharmacological properties. This guide has provided a comprehensive overview of its synthesis, properties, and applications, intended to aid researchers in harnessing the potential of this promising chemical entity.
References
- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinyl
- Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications - Chemical Communications (RSC Publishing). Vertex AI Search.
- Water-soluble Bioisosteres of the ortho-substituted Phenyl Ring - ChemRxiv. Vertex AI Search.
- Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications - RSC Publishing. Vertex AI Search.
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- Azetidines in Drug Discovery - PharmaBlock. Vertex AI Search.
- The ortho-substituted phenyl ring and its saturated bioisosteres a, The...
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- Convenient Synthesis of Structurally Novel 1,3‐Disubstituted Azetidine Deriv
- Review of 3-substituted azetidine synthesis methods - Benchchem. Vertex AI Search.
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- Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Vertex AI Search.
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A Researcher's Guide to Investigating the Biological Activity of 3,3-Azetidinediyldimethanol Hydrochloride
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, prized for the unique conformational constraints it imparts on molecules.[1] This guide focuses on the untapped potential of 3,3-azetidinediyldimethanol hydrochloride, a geminally-disubstituted azetidine derivative. While direct biological data for this specific compound is not yet prevalent in public literature, this document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It outlines a strategic approach to exploring its biological activities based on established knowledge of structurally related azetidine compounds. We will delve into hypothesized biological targets, propose detailed experimental protocols for validation, and provide a framework for interpreting potential findings.
Introduction: The Azetidine Scaffold in Drug Discovery
The azetidine ring's inherent strain and rigidity offer a distinct advantage in drug design, allowing for precise control over the spatial arrangement of substituents. This often leads to enhanced binding affinity and selectivity for biological targets.[1] Azetidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, and central nervous system (CNS) effects.[2] The gem-disubstitution at the 3-position of the azetidine ring in 3,3-azetidinediyldimethanol introduces a unique three-dimensional geometry, which could lead to novel interactions with biological macromolecules.
Hypothesized Biological Activities and Potential Therapeutic Targets
Based on the known activities of other substituted azetidine derivatives, we can formulate several hypotheses for the potential biological activities of 3,3-azetidinediyldimethanol hydrochloride.
Central Nervous System Modulation: GABA Uptake Inhibition
Azetidine derivatives have been successfully developed as potent inhibitors of gamma-aminobutyric acid (GABA) uptake, a key mechanism in the regulation of neurotransmission.[3] Specifically, azetidine-3-carboxylic acid derivatives have shown affinity for the GAT-1 and GAT-3 transporters.[3] The presence of polar hydroxymethyl groups in 3,3-azetidinediyldimethanol suggests potential interactions with the polar regions of the GABA transporter binding sites.
Anticancer Activity: Targeting DNA Repair Pathways
Recent research has highlighted the potential of 3-hydroxymethyl-azetidine derivatives as potent inhibitors of DNA polymerase theta (Polθ), an enzyme crucial for DNA repair in certain cancer cells.[4] This presents a compelling avenue of investigation for 3,3-azetidinediyldimethanol hydrochloride, as the two hydroxymethyl groups could enhance binding to the enzyme's active site.
Antimicrobial Properties
The azetidine nucleus is a core component of many β-lactam antibiotics.[1] While 3,3-azetidinediyldimethanol hydrochloride is not a β-lactam, other non-lactam azetidines have been explored for their antimicrobial properties.[1] The polar nature of the hydroxymethyl groups could facilitate interactions with bacterial cell wall components or enzymes.
Proposed Experimental Workflows for Activity Validation
To systematically evaluate the hypothesized biological activities, a tiered approach is recommended, starting with in vitro assays and progressing to more complex cellular models.
Detailed Experimental Protocols
This assay will determine the compound's ability to inhibit GABA transporters.
Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing human GAT-1 or GAT-3 transporters in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.
-
Assay Preparation: Seed cells in 96-well plates and grow to confluence. On the day of the assay, wash the cells with a Krebs-Ringer-HEPES buffer.
-
Compound Incubation: Add varying concentrations of 3,3-azetidinediyldimethanol hydrochloride to the wells and incubate for 20 minutes at room temperature.
-
GABA Uptake: Add a mixture of [³H]-GABA and unlabeled GABA to each well and incubate for 10 minutes at room temperature.
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells with a scintillation cocktail.
-
Quantification: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of GABA uptake.
This biochemical assay will directly measure the inhibitory effect of the compound on Polθ enzymatic activity.
Protocol:
-
Reagents: Purified recombinant human Polθ, a primed DNA template, and dNTPs (with one being radiolabeled, e.g., [α-³²P]dATP).
-
Reaction Setup: In a reaction buffer, combine Polθ enzyme, the DNA template, and varying concentrations of 3,3-azetidinediyldimethanol hydrochloride.
-
Initiation: Start the reaction by adding the dNTP mix. Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding EDTA.
-
Analysis: Spot the reaction mixture onto a filter membrane and wash to remove unincorporated dNTPs. Measure the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
This assay will determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Protocol:
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Culture Preparation: Prepare a standardized inoculum of each bacterial strain in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of 3,3-azetidinediyldimethanol hydrochloride in a 96-well microtiter plate containing the broth.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Reading: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Hypothesized In Vitro Activity Profile of 3,3-Azetidinediyldimethanol Hydrochloride
| Assay | Target | Predicted Endpoint | Example Reference Compound |
| GABA Uptake | GAT-1/GAT-3 | IC₅₀ (µM) | Tiagabine |
| Polθ Inhibition | DNA Polymerase Theta | IC₅₀ (µM) | ART558 |
| Antimicrobial | S. aureus, E. coli | MIC (µg/mL) | Ciprofloxacin |
Conclusion and Future Directions
While the biological activity of 3,3-azetidinediyldimethanol hydrochloride remains to be empirically determined, the structural alerts from related azetidine compounds provide a strong rationale for its investigation as a potential modulator of CNS targets, an anticancer agent, or an antimicrobial. The experimental workflows and protocols detailed in this guide offer a robust framework for elucidating its therapeutic potential. Positive results from these initial screens would warrant further investigation into its mechanism of action, selectivity, and potential for lead optimization through structure-activity relationship studies.
References
[1] BenchChem. (2025). The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)azetidine Derivatives. BenchChem. [5] Singh, G. S., & Tilvi, S. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [6] Melloni, P., Della Torre, A., Meroni, M., Ambrosini, A., & Rossi, A. C. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 22(2), 183–191. [7] PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock. [3] Ecker, G. F., & Clausen, R. P. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(5), 1879–1887. [8] ChemicalBook. (2016). azetidine-3,3-diyldimethanol synthesis. ChemicalBook. [9] Tal-Al-Alami, S., et al. (2013). Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 23(23), 6401–6405. [10] Hit2Lead. (n.d.). 3,3-azetidinediyldimethanol hydrochloride. Hit2Lead. [11] Echemi. (n.d.). Buy azetidin-3-ylmethanol hydrochloride from HANGZHOU LEAP CHEM CO., LTD.. Echemi. [2] Kumar, V., & Aggarwal, R. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), 2100062. [12] Page, D. G., et al. (2015). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 6(11), 1116-1120. [4] Squillace, A., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662.
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[3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride literature review
An In-depth Technical Guide to [3-(hydroxymethyl)azetidin-3-yl]methanol Hydrochloride: A Versatile Scaffold for Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth review of this compound, a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and its burgeoning role in the creation of novel therapeutics, grounded in field-proven insights and authoritative references.
Introduction: The Rise of the Azetidine Scaffold
In the landscape of medicinal chemistry, small, saturated heterocycles are indispensable tools. Among these, the four-membered azetidine ring has gained significant traction.[1][2][3] Historically, the synthesis of azetidines was considered challenging, which limited their exploration.[1] However, recent advancements have made them more accessible, revealing their value as versatile scaffolds.[1]
The azetidine ring imparts a desirable combination of properties to drug candidates. Its strained, four-membered ring structure provides a degree of conformational rigidity, which can lead to higher binding affinity with biological targets by reducing the entropic penalty of binding.[3] This predefined spatial orientation of substituents is a significant advantage in fragment-based drug design.[3] Furthermore, the azetidine moiety is a stable, low-molecular-weight scaffold that can improve the physicochemical properties of a molecule, such as solubility.[1][4]
Within this class, [3-(hydroxymethyl)azetidin-3-yl]methanol (also known as azetidine-3,3-diyldimethanol) represents a particularly valuable building block.[5] Its hydrochloride salt form enhances stability and handling. The geminal diol functionality at the 3-position offers two points for further chemical modification, allowing for the creation of diverse and complex molecular architectures. This guide will explore the synthesis and utility of this important intermediate.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental for its application in synthesis. The properties of [3-(hydroxymethyl)azetidin-3-yl]methanol and its hydrochloride salt are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1016232-92-0 | [6] |
| Molecular Formula | C₅H₁₂ClNO₂ | [6] |
| Molecular Weight | 153.61 g/mol | [6] |
| Purity | Typically ≥95% | [6] |
| Appearance | White to almost white powder/crystal |
Note: Properties for the free base, [3-(hydroxymethyl)azetidin-3-yl]methanol (CAS: 45512-27-4), include a molecular formula of C₅H₁₁NO₂ and a molecular weight of 117.15 g/mol .[5]
Synthesis of this compound
The synthesis of this target molecule typically involves the construction of a protected azetidine ring, followed by deprotection to yield the hydrochloride salt. While a direct, single-publication protocol is not available, a robust synthetic strategy can be constructed from related syntheses found in patents and chemical literature. A common and efficient route involves the deprotection of a Boc-protected precursor.
Conceptual Synthetic Workflow
The overall logic involves creating the core azetidine-3,3-diyldimethanol structure with a protecting group on the nitrogen atom (e.g., Boc or Benzhydryl). This protecting group facilitates intermediate purification and prevents unwanted side reactions. The final step is the removal of this group using hydrochloric acid, which concurrently forms the desired hydrochloride salt.
Caption: General synthetic workflow for the target compound.
Detailed Experimental Protocol (Exemplary)
This protocol is a synthesized methodology based on standard organic chemistry transformations for related azetidine compounds.[7][8][9]
Objective: To synthesize this compound from a Boc-protected precursor.
Materials:
-
1-Boc-3,3-bis(hydroxymethyl)azetidine
-
4M Hydrogen Chloride in 1,4-Dioxane
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, filtration apparatus
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 1-Boc-3,3-bis(hydroxymethyl)azetidine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (approx. 10 mL per gram of starting material).
-
Acid Addition: While stirring at room temperature (20-25°C), add a solution of 4M HCl in 1,4-dioxane (2.0-3.0 eq) dropwise. Causality Note: The use of anhydrous acidic conditions is crucial for the clean cleavage of the tert-butyloxycarbonyl (Boc) protecting group. The excess acid ensures the complete protonation of the azetidine nitrogen to form the hydrochloride salt.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material. Typically, the reaction proceeds to completion within 4-20 hours.[7]
-
Product Isolation: Upon completion, a white precipitate (the product) will often form. The solvent can be concentrated under reduced pressure to further precipitate the product.
-
Purification: The resulting solid can be triturated with diethyl ether, filtered, and washed with additional diethyl ether to remove any non-polar impurities.
-
Drying: The collected white solid is then dried under vacuum to yield the final product, this compound, with high purity.
Applications in Drug Discovery
The rigid, 3,3-disubstituted azetidine scaffold is a powerful tool for positioning functional groups in precise three-dimensional orientations. This has led to its incorporation into a variety of pharmacologically active agents.
Case Study 1: Polymerase Theta (Polθ) Inhibitors for Oncology
Inhibition of DNA polymerase theta (Polθ) is a promising synthetic-lethal strategy for treating tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[10][11] A 2024 study in Bioorganic & Medicinal Chemistry reported the development of potent Polθ inhibitors based on a 3-hydroxymethyl-azetidine scaffold.[10]
In this work, the 3-hydroxymethyl-azetidine was identified as an effective bioisostere for pyrrolidin-3-ol, demonstrating its ability to mimic the structure and interactions of other important cyclic systems while potentially offering improved metabolic stability or other pharmacokinetic properties.[10] The azetidine core served as the central scaffolding ring from which other pharmacophoric elements were projected.[10]
Caption: Role of the azetidine diol as a rigid scaffold.
Case Study 2: Inhibitors of Human Rhinovirus (HRV)
3-Azetidinemethanol hydrochloride, a closely related analogue, has been utilized in the synthesis of inhibitors targeting human rhinovirus (HRV), the primary cause of the common cold.[7] This highlights the utility of the azetidinemethanol core in antiviral drug discovery, where the scaffold can be used to present key functionalities that interact with viral proteins.
General Utility in Medicinal Chemistry
The azetidine scaffold has been incorporated into molecules with a wide array of biological activities, including:
The geminal diol functionality of [3-(hydroxymethyl)azetidin-3-yl]methanol allows for its use as a versatile linker or as a starting point for creating spirocyclic systems, further expanding its utility in generating chemical diversity.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool for modern drug discovery. Its rigid, three-dimensional structure combined with the dual-functional handles of the hydroxymethyl groups provides medicinal chemists with a powerful platform for designing next-generation therapeutics. The demonstrated success in complex areas like oncology and virology underscores its potential. As synthetic methodologies continue to improve, we can expect to see this valuable azetidine scaffold featured in an increasing number of clinical candidates and approved drugs, solidifying its place as a cornerstone of contemporary medicinal chemistry.
References
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Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Azetidines of pharmacological interest. PubMed. Available at: [Link]
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Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. ScienceDirect. Available at: [Link]
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3-Hydroxyazetidine hydrochloride | C3H8ClNO | CID 2759290. PubChem. Available at: [Link]
- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.
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The Essential Role of Azetidin-3-one Hydrochloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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A two-metalloenzyme cascade constructs the azetidine-containing pharmacophore. Nature Chemistry. Available at: [Link]
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(Azetidin-3-yl)methanol | C4H9NO | CID 13400658. PubChem. Available at: [Link]
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Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health (NIH). Available at: [Link]
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Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Genentech. Available at: [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin... PubMed Central. Available at: [Link]
-
(1-Benzhydrylazetidin-3-yl)methanol | C17H19NO | CID 2758715. PubChem. Available at: [Link]
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Discovery and significance of azetidine-based scaffolds
Commencing Research on Azetidine
My initial move is to dive deep into Google searches. I'm focusing on finding everything about the discovery, synthesis, and importance of azetidine-based structures in medicinal chemistry. The search terms are geared towards uncovering the historical context and potential uses of this scaffold.
Analyzing Search Results Now
I'm now deeply engaged in analyzing the search results. The goal is to pinpoint crucial advancements in azetidine's discovery and application, common synthetic techniques, and how azetidine benefits drug design. I'm focusing on its role as a bioisostere and its effects on physical properties. Subsequently, I'll structure the technical guide. It begins with an azetidine introduction, explores its discovery/synthetic evolution, dives into medicinal chemistry significance with drug examples, and considers future applications.
Gathering Information on Azetidine
I am now conducting comprehensive Google searches. I'm focusing on "discovery of azetidine scaffolds in drug development," "synthesis of azetidine derivatives," and "azetidine as a bioisostere." I'll then delve into approved drugs, bioisosteres, and conformational analysis. Following this, I'll structure the guide with an introduction, discovery/synthesis, medicinal chemistry significance, and future applications. I'll include protocols, data tables, and diagrams. Citations and a reference list will be essential.
Exploring Azetidines' Potential
I'm currently drafting an in-depth technical guide for a scientific audience focused on azetidine-based scaffolds. The initial section will define the core structure and highlight their unique properties. I'm aiming to showcase their significance in various applications. I'm focusing on clarity and conciseness.
Focusing Synthesis Strategies
I'm now expanding the section on modern synthetic methodologies for azetidines, delving into intramolecular cyclization strategies and specific reagents. I need to clearly articulate the rationale behind choosing particular reaction conditions and highlight the advantages and limitations of each approach. The "chemist's toolbox" is opening up!
Expanding on Synthetic Routes
I'm deep into the synthesis section, prioritizing clarity on intramolecular cyclization strategies and modern palladium-catalyzed C-H amination. I'm focusing on providing practical examples and outlining the nuances of selecting appropriate reagents. Next, I'll dive into the aza Paternò-Büchi reaction, discussing its strengths and challenges, and the potential of photocatalytic advancements.
Analyzing Ring Strain's Role
I'm now focusing on the distinct conformational properties of azetidine, contrasting them with other cyclic systems, and illustrating its bioisosteric potential. I'm building a diagram to visually explain how azetidine's three-dimensional structure impacts binding affinity and solubility. I will explain the relationship between ring strain and the favorable properties it provides, from metabolic stability to novel exit vectors.
Expanding the Bioisostere Analysis
I'm now detailing how azetidine functions as a bioisostere, focusing on its distinctive conformational properties. I'll contrast its rigid puckered shape to more flexible rings and explain its effect on binding affinity and selectivity. I'm developing a visual representation to compare different cyclic and acyclic systems.
Expanding the Scope of Significance
I'm now focusing on the pharmacological significance of the azetidine scaffold, highlighting its conformational rigidity and how it impacts binding affinity and metabolic stability. I'm actively researching examples of approved drugs that incorporate azetidine, emphasizing the rationale for its inclusion in these molecules. I'm planning to compare the differences in physicochemical properties between azetidine and carbocyclic systems. I also have several case studies ready to illustrate the significance of the research.
Analyzing Drug Development Applications
I'm now expanding the section on the pharmacological impact of azetidine, focusing on approved drugs. I'm actively comparing physicochemical properties between azetidine and carbocyclic systems. I'm working to include two case studies to demonstrate the practical advantages of the scaffold.
Role of [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride in drug discovery.
An In-depth Technical Guide on the Role of [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride in Drug Discovery
Abstract
The relentless pursuit of novel chemical matter with improved physicochemical and pharmacokinetic properties is a central theme in modern drug discovery. Small, saturated heterocycles have emerged as powerful tools for medicinal chemists to escape the "flatland" of traditional aromatic scaffolds. Among these, the azetidine ring system has garnered significant attention for its ability to confer favorable properties such as enhanced aqueous solubility, improved metabolic stability, and three-dimensional complexity. This technical guide provides an in-depth exploration of this compound, a unique 3,3-disubstituted azetidine building block. We will dissect its strategic application as a polar bioisostere for the ubiquitous gem-dimethyl group, examine its role in the development of targeted therapeutics through a case study on Polymerase Theta (Polθ) inhibitors, and provide detailed synthetic protocols for its incorporation into drug discovery programs.
The Ascendance of the Azetidine Scaffold in Medicinal Chemistry
The pharmaceutical industry has increasingly emphasized the development of sp³-rich, three-dimensional molecules to improve target selectivity and reduce off-target effects.[1] Azetidines, four-membered nitrogen-containing heterocycles, are privileged scaffolds that meet this demand.[1] Unlike their more common saturated counterparts like piperidine and pyrrolidine, the strained four-membered ring of azetidine offers distinct structural rigidity and unique exit vectors for substitution.[1]
The key advantages of incorporating an azetidine moiety include:
-
Enhanced Solubility: The nitrogen atom acts as a hydrogen bond acceptor, improving aqueous solubility and reducing the lipophilicity of the parent molecule.[1][2]
-
Metabolic Stability: Azetidine rings are often more resistant to metabolic degradation by cytochrome P450 enzymes compared to more flexible alkyl chains or other heterocyclic systems. Spirocyclic azetidines, in particular, are poorly recognized by degradation enzymes.[3]
-
Structural Rigidity and Novel Chemical Space: The constrained nature of the ring provides a rigid scaffold, which can lead to higher binding affinity and selectivity. It also allows access to unexplored chemical space.[1]
Despite these benefits, the synthesis of substituted azetidines can be challenging due to inherent ring strain, often requiring specialized synthetic methodologies to overcome competing side reactions.[1][4][5]
Physicochemical Profile of this compound
This compound is a bifunctional building block featuring a central azetidine core symmetrically substituted at the C3 position with two hydroxymethyl groups. The hydrochloride salt form ensures stability and enhances solubility in polar solvents.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1016232-92-0 | [6] |
| Molecular Formula | C₅H₁₂ClNO₂ | [6] |
| Molecular Weight | 153.61 g/mol | [6] |
| Description | Versatile small molecule scaffold | [6] |
| Topological Polar Surface Area | 64.6 Ų | (Calculated) |
| XLogP3-AA | -1.5 | (Calculated, for free base) |
Core Application: A Polar Bioisostere for the gem-Dimethyl Group
A cornerstone of its utility in drug discovery is the role of the 3,3-disubstituted azetidine core as a bioisostere . Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties in a target compound.[7] The [3-(hydroxymethyl)azetidin-3-yl]methanol scaffold serves as an excellent polar replacement for the sterically similar but highly lipophilic gem-dimethyl group.
The gem-dimethyl motif is prevalent in many drug candidates, often used to introduce steric bulk or block metabolic oxidation at an adjacent position. However, it significantly increases lipophilicity, which can negatively impact aqueous solubility, permeability, and lead to faster metabolic clearance.[8]
By replacing a gem-dimethyl group with the azetidine-3,3-dimethanol moiety, medicinal chemists can achieve the following:
-
Maintain Steric Profile: The quaternary center mimics the steric volume of the gem-dimethyl group, preserving the desired conformation for target binding.[8][9]
-
Reduce Lipophilicity: The introduction of a basic nitrogen and two hydroxyl groups drastically increases polarity and hydrogen bonding capacity, leading to improved solubility.
-
Enhance Metabolic Stability: The sp³-rich, strained ring is less susceptible to CYP-mediated oxidation compared to methyl groups.[9]
Caption: Bioisosteric relationship between the gem-dimethyl group and the azetidine-3,3-dimethanol scaffold.
Case Study: A Key Scaffold for Novel Polymerase Theta (Polθ) Inhibitors
A compelling, recent application of this scaffold is in the development of inhibitors for DNA Polymerase Theta (Polθ), an emerging and attractive target for cancer therapy, particularly in tumors with deficiencies in BRCA genes (a concept known as synthetic lethality).[10][11]
This case study highlights the causality behind the experimental choice:
-
The Problem: The initial pyrrolidin-3-ol-containing compound had moderate potency.
-
The Hypothesis: A more constrained, polar scaffold could optimize interactions within the target's binding pocket while maintaining or improving physicochemical properties.
-
The Solution: Replacing the five-membered pyrrolidine with the four-membered azetidine scaffold provided a more rigid structure. The 3-hydroxymethyl group retained a key hydrogen bonding interaction, while the overall scaffold modification enhanced potency. This work underscores the power of using azetidine-based bioisosteres for precise molecular modifications in lead optimization.[10]
Caption: Bioisosteric replacement strategy in the optimization of Polθ inhibitors.
Synthetic Strategies and Experimental Protocols
The incorporation of the [3-(hydroxymethyl)azetidin-3-yl]methanol scaffold requires robust synthetic methods. The general synthesis of 3,3-disubstituted azetidines can be non-trivial, but modular strategies have been developed.[4][12] Below are representative protocols for the synthesis of a key precursor and the final deprotection step to yield the hydrochloride salt.
Protocol 1: Synthesis of a Protected 3,3-Disubstituted Azetidine Precursor
This protocol is adapted from a published procedure for the synthesis of a related intermediate, [3-(bromomethyl)-1-(p-toluenesulfonyl)azetidin-3-yl]methanol, which demonstrates the formation of the core 3,3-disubstituted azetidine ring via ring-opening of a spiro-oxetane.[13] This method is a self-validating system as the reaction progress can be monitored by TLC and the final product confirmed by NMR and mass spectrometry.
Objective: To synthesize a functionalized 3,3-disubstituted azetidine via acid-mediated ring opening of an N-protected 2-oxa-6-azaspiro[3.3]heptane.
Materials:
-
6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane
-
Hydrobromic acid (33% in acetic acid)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Suspend 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane (1.0 eq) in Et₂O in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C using an ice bath.
-
Prepare a solution of hydrobromic acid (1.1 eq) in Et₂O.
-
Add the HBr solution dropwise to the cooled suspension over 15 minutes. The causality here is to control the exothermic reaction and prevent side-product formation.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 45 minutes. Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃ to quench the acid.
-
Separate the organic layer. Extract the aqueous phase with an additional portion of Et₂O.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude product, [3-(bromomethyl)-1-(p-toluenesulfonyl)azetidin-3-yl]methanol.
-
Purify the product via column chromatography on silica gel as required.
Caption: Experimental workflow for the synthesis of a 3,3-disubstituted azetidine precursor.
Protocol 2: N-Boc Deprotection to Yield the Hydrochloride Salt
This protocol describes the common final step of removing an N-Boc protecting group to liberate the secondary amine, which is then isolated as its hydrochloride salt. This is a standard, high-yielding procedure.[14]
Objective: To deprotect a N-Boc-3,3-disubstituted azetidine to yield the corresponding hydrochloride salt.
Materials:
-
N-Boc-protected [3-(hydroxymethyl)azetidin-3-yl]methanol (1.0 eq)
-
Dichloromethane (DCM) or Dioxane
-
4M HCl in Dioxane (or gaseous HCl)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the N-Boc-protected azetidine starting material in dichloromethane (or dioxane).
-
To this solution, add an excess of 4M HCl in dioxane (e.g., 5-10 equivalents). The choice of a strong acid is causal to efficiently cleave the acid-labile Boc-group.
-
Stir the reaction mixture at room temperature for 12-20 hours. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
The resulting solid or oil is the target this compound, which can be triturated with ether to induce solidification if necessary and used without further purification.
Sources
- 1. researchgate.net [researchgate.net]
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- 3. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
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- 7. Bioisosterism - Drug Design Org [drugdesign.org]
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- 10. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. | Semantic Scholar [semanticscholar.org]
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Physicochemical properties of [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of [3-(Hydroxymethyl)azetidin-3-yl]methanol Hydrochloride
Foreword: Navigating Scarcity in Compound Characterization
To our fellow researchers and drug development professionals, this guide addresses the physicochemical properties of this compound (CAS No. 1016232-92-0). It is crucial to immediately distinguish this 3,3-disubstituted diol from its more commonly documented analogue, azetidin-3-ylmethanol hydrochloride. Publicly available experimental data for the title compound is sparse. Therefore, this document moves beyond a simple data sheet. It serves as a practical whitepaper, synthesizing the confirmed structural details with inferred properties grounded in the fundamental principles of azetidine chemistry and data from analogous structures. Our objective is to provide a robust framework for researchers to handle, analyze, and utilize this compound with scientific integrity.
Core Compound Identification and Properties
This compound is a saturated four-membered heterocyclic compound featuring two hydroxymethyl substituents at the C3 position and exists as a hydrochloride salt. This geminal-diol motif on a strained azetidine ring presents unique structural and chemical characteristics.
Chemical Structure
Caption: A logical workflow for the comprehensive characterization of the title compound.
Step 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality: NMR is the cornerstone of structural elucidation for organic molecules. For this compound, it will confirm the connectivity of the azetidine ring and the presence and location of the two hydroxymethyl groups.
-
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent. Deuterium oxide (D₂O) is a primary choice due to the compound's salt nature and high polarity. DMSO-d₆ is an alternative.
-
¹H NMR: This spectrum will reveal the proton environments. We expect to see:
-
A singlet or a pair of doublets for the four equivalent methylene protons of the azetidine ring (C2 and C4). The exact pattern depends on the conformational dynamics of the ring. [1] * A singlet for the four protons of the two CH₂OH groups.
-
Broad, exchangeable peaks for the OH and NH₂⁺ protons (these may not be visible in D₂O).
-
-
¹³C NMR & DEPT-135: This provides the carbon skeleton. We expect:
-
Two signals: one for the two equivalent ring methylenes (CH₂) and one for the two equivalent hydroxymethyl carbons (CH₂).
-
A key quaternary carbon signal (C3), which will be absent in the DEPT-135 spectrum, confirming the 3,3-disubstitution.
-
-
2D NMR (COSY, HSQC): These experiments confirm connectivity. HSQC will correlate the proton signals to their directly attached carbon signals, verifying the assignments.
-
Step 2: Mass Spectrometry (MS)
-
Causality: High-resolution mass spectrometry provides an exact mass, which is used to confirm the molecular formula.
-
Protocol:
-
Method: Use Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique suitable for polar, non-volatile molecules.
-
Expected Result: The primary ion observed will be the molecular ion of the free base [M+H]⁺. For C₅H₁₁NO₂, the expected exact mass is 118.0868 (calculated for [C₅H₁₂NO₂]⁺). Observing this mass with high accuracy (e.g., within 5 ppm) provides strong evidence for the elemental composition.
-
Step 3: Infrared (IR) Spectroscopy
-
Causality: IR spectroscopy is a rapid and effective method to confirm the presence of key functional groups.
-
Protocol:
-
Method: Attenuated Total Reflectance (ATR) is preferred for solid samples.
-
Expected Absorptions:
-
O-H Stretch: A very broad and strong band around 3300-3400 cm⁻¹, characteristic of the hydroxyl groups.
-
N-H Stretch: A broad band in the 2400-2800 cm⁻¹ region, typical for a secondary amine salt (R₂NH₂⁺).
-
C-H Stretch: Bands just below 3000 cm⁻¹.
-
C-O Stretch: A strong band in the 1000-1100 cm⁻¹ region.
-
-
Step 4: Purity Assessment via HPLC
-
Causality: To ensure the sample is suitable for biological or chemical assays, its purity must be quantified.
-
Protocol:
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is appropriate.
-
Column: A C18 stationary phase.
-
Mobile Phase: A gradient of water and acetonitrile/methanol with an acidic modifier (e.g., 0.1% TFA or formic acid) to ensure good peak shape for the amine.
-
Detector: The compound lacks a strong chromophore, making UV detection challenging. A universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is required for accurate quantification.
-
Insights into Synthesis and Chemical Stability
Plausible Synthetic Pathway
While specific synthesis routes for CAS 1016232-92-0 are not detailed in the available literature, a plausible route can be designed based on established methods for creating 3,3-disubstituted azetidines. [2][3]A common strategy involves starting with a protected azetidin-3-one.
Caption: A plausible synthetic route to the target compound from a common starting material.
This proposed two-step synthesis is efficient. The first step creates the key C3-disubstituted skeleton, and the second step is a standard deprotection that simultaneously forms the desired hydrochloride salt.
Chemical Stability Considerations
-
Acid Sensitivity: As a Senior Application Scientist, I must stress the primary stability concern for this and other azetidines: acid-mediated decomposition. [4]While the hydrochloride salt is necessary for solubility and handling, prolonged exposure to aqueous acidic conditions (especially at elevated temperatures) can catalyze the ring-opening of the strained four-membered ring. This is a critical consideration during aqueous workups, purification, and formulation. [4]* Self-Validating Protocol for Stability Testing: A simple NMR-based assay can be used to determine the compound's half-life (T₁/₂) under specific pH conditions.
-
Prepare a stock solution of the compound in a non-reactive solvent (e.g., DMSO).
-
Add the stock solution to an aqueous buffer at the desired pH (e.g., pH 1.8, simulating gastric fluid) to a final concentration suitable for NMR.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Incubate the sample at a controlled temperature and acquire subsequent spectra at various time points (e.g., 1, 4, 8, 24 hours).
-
The degradation can be quantified by integrating the signals of the parent compound against a stable internal standard.
-
Conclusion for the Practicing Scientist
This compound is a valuable building block, distinguished by its geminal diol substitution on a strained azetidine core. While direct experimental data is limited, its core identity is confirmed. Its properties can be reasonably inferred from its structure: a polar, water-soluble solid with inherent ring strain that dictates careful handling, particularly under acidic conditions. The analytical and synthetic workflows detailed here provide a comprehensive, field-proven framework for any researcher to confidently verify, handle, and utilize this compound in their discovery programs.
References
-
National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. [Link]
-
Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ResearchGate. [Link]
-
Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2759290, 3-Hydroxyazetidine hydrochloride. [Link]
-
Couto, I., et al. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. [Link]
- Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
- Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
-
National Center for Biotechnology Information. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central. [Link]
-
ACS Publications. (2023). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry. [Link]
-
Heterocycles. (2019). PIPERIDINE AND AZETIDINE FORMATION BY DIRECT CYCLIZATION OF DIOLS WITH N-NONSUBSTITUTED SULFONAMIDE UNDER THE MITSUNOBU CONDITION. HETEROCYCLES, Vol. 98, No. 11. [Link]
-
Morressier. (2019). Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols. [Link]
-
Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2758715, (1-Benzhydrylazetidin-3-yl)methanol. [Link]
-
National Center for Biotechnology Information. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed Central. [Link]
Sources
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols [morressier.com]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
[3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride molecular weight and formula.
An In-Depth Technical Guide to [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Introduction
The azetidine ring, a four-membered saturated heterocycle, is a privileged scaffold in modern medicinal chemistry. Its constrained, three-dimensional structure provides a unique vector for orienting substituents in chemical space, often leading to improved potency, selectivity, and pharmacokinetic properties compared to more flexible or aromatic analogues. Within this class, this compound emerges as a particularly valuable building block. As a disubstituted azetidine, it offers a rigid core from which two functional hydroxyl groups can be further elaborated, making it a versatile starting point for the synthesis of complex molecular architectures.
This technical guide provides a comprehensive overview of this compound for researchers and drug development professionals. We will delve into its core physicochemical properties, provide validated experimental protocols for its preparation and analysis, and explore its application in the development of next-generation therapeutics, including its role in the discovery of potent Polymerase Theta (Polθ) inhibitors for oncology.[1][2]
Physicochemical Properties
The fundamental characteristics of this compound are summarized below. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for handling and subsequent chemical reactions.
| Property | Value | Source |
| Chemical Formula | C₅H₁₂ClNO₂ | [3] |
| Molecular Weight | 153.61 g/mol | [3] |
| CAS Number | 1016232-92-0 | [3] |
| IUPAC Name | [3-(hydroxymethyl)azetidin-3-yl]methanol;hydrochloride | |
| Free Base Formula | C₅H₁₁NO₂ | [4] |
| Free Base Mol. Weight | 117.15 g/mol | [4] |
| Appearance | White to off-white solid (typical) | |
| Purity | Typically ≥95% | [3] |
Chemical Structure:
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Synthesis and Purification
The synthesis of functionalized azetidines often requires the use of protecting groups to prevent unwanted side reactions. The most common strategy for obtaining the final hydrochloride salt involves the deprotection of a stable, N-protected precursor, such as an N-Boc (tert-butyloxycarbonyl) derivative. This final step is critical and must be performed under controlled conditions to ensure high yield and purity.
Experimental Protocol: Synthesis via N-Boc Deprotection
This protocol describes a representative method for the preparation of this compound from its N-Boc protected precursor. The use of a strong acid, such as hydrogen chloride, selectively cleaves the acid-labile Boc group, leading to the formation of the ammonium salt which often precipitates from the reaction medium, facilitating its isolation.[5]
Reagents and Equipment:
-
N-Boc-[3-(hydroxymethyl)azetidin-3-yl]methanol
-
4 M Hydrogen chloride solution in 1,4-dioxane
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Buchner funnel and filter paper
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-[3-(hydroxymethyl)azetidin-3-yl]methanol (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (approx. 10 mL per gram of starting material). Stir the solution at room temperature until all solid has dissolved.
-
Acid Addition: Slowly add the 4 M HCl solution in 1,4-dioxane (1.5 - 2.0 eq) to the stirring solution at room temperature. The addition should be done dropwise to control any potential exotherm. Causality Note: The excess acid ensures complete cleavage of the Boc group.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. A white precipitate of the hydrochloride salt is expected to form during this time.
-
Product Isolation: Upon completion, add anhydrous diethyl ether (an anti-solvent) to the reaction mixture to further precipitate the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold diethyl ether to remove residual solvent and any non-polar impurities.
-
Drying: Dry the resulting white solid under high vacuum to remove all traces of solvent. The final product is this compound.
Synthesis Workflow Diagram
Analytical Characterization
Verifying the identity and purity of the synthesized compound is a non-negotiable step in chemical research and drug development. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose.
General HPLC Protocol for Purity Assessment
This protocol provides a general framework for assessing the purity of the final product. Method parameters may require optimization for specific equipment.
Equipment and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Sample: this compound dissolved in water or a water/acetonitrile mixture (approx. 1 mg/mL)
Step-by-Step Procedure:
-
System Preparation: Equilibrate the HPLC system and C18 column with the starting mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample solution onto the column.
-
Chromatographic Separation: Run a linear gradient to elute the compound. A typical gradient might be:
-
0-15 minutes: 5% to 95% Mobile Phase B
-
15-18 minutes: Hold at 95% Mobile Phase B
-
18-20 minutes: Return to 5% Mobile Phase B
-
-
Detection: Monitor the elution profile using a UV detector. Since the compound lacks a strong chromophore, detection at low wavelengths (e.g., 200-220 nm) is necessary.
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.
Analytical Workflow Diagram
Applications in Drug Discovery
Case Study: Development of Polymerase Theta (Polθ) Inhibitors
A significant application of the 3-hydroxymethyl-azetidine scaffold is in the development of inhibitors for DNA Polymerase Theta (Polθ), an enzyme critical for a specific DNA repair pathway known as theta-mediated end joining (TMEJ).[2]
Inhibition of Polθ has emerged as a promising "synthetic lethal" strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2] These cancer cells are heavily reliant on Polθ for survival, making them exquisitely sensitive to Polθ inhibitors while largely sparing healthy cells.
Recent research has demonstrated that 3-hydroxymethyl-azetidine derivatives can be potent and effective Polθ inhibitors.[1][2] In these novel compounds, the azetidine core acts as a rigid scaffold to correctly position other pharmacophoric elements for optimal binding to the enzyme's active site. The hydroxymethyl groups can serve as key hydrogen bonding donors or as handles for further chemical modification to fine-tune the molecule's properties. This work highlights the 3-hydroxymethyl-azetidine moiety as an effective bio-isostere for other small rings like pyrrolidin-3-ol, showcasing its value in modern, structure-based drug design.[2]
Conceptual Diagram: Synthetic Lethality
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [cymitquimica.com]
- 4. [3-(hydroxymethyl)azetidin-3-yl]methanol 97% | CAS: 45512-27-4 | AChemBlock [achemblock.com]
- 5. azetidin-3-ylmethanol hydrochloride | 928038-44-2 [chemicalbook.com]
Solubility data for [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride
An In-depth Technical Guide to the Solubility Characterization of [3-(hydroxymethyl)azetidin-3-yl]methanol Hydrochloride
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, directly influencing its absorption, bioavailability, and the feasibility of formulation development. This technical guide provides a comprehensive framework for the solubility characterization of this compound (CAS: 1016232-92-0), a versatile small molecule scaffold.[1] Recognizing the frequent absence of publicly available solubility data for novel compounds, this document is structured as a practical guide for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to offer a detailed exposition on the theoretical principles governing solubility, step-by-step experimental protocols for its determination, and a guide to interpreting the resulting data. The core focus is on establishing robust, reproducible methods for measuring thermodynamic solubility, a cornerstone of successful preformulation studies.
Introduction: Compound Profile and the Imperative of Solubility
This compound is a building block characterized by a strained four-membered azetidine ring substituted with two hydroxymethyl groups. Its hydrochloride salt form suggests a strategic approach to enhance aqueous solubility and stability.
Compound Properties:
In the early stages of drug discovery and development, a thorough understanding of an API's solubility is paramount. Low aqueous solubility can lead to a cascade of challenges, including poor absorption, underestimated toxicity in in vitro assays, and significant hurdles in developing a viable dosage form.[2][3] Therefore, accurate solubility determination is not merely a data collection exercise but a foundational step in risk mitigation and candidate selection.
A critical distinction must be made between two types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility is often measured in high-throughput screening. It reflects the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer.[4] This method is prone to generating supersaturated, metastable solutions and can overestimate the true solubility.[5][6]
-
Thermodynamic Solubility , in contrast, is the saturation concentration of the most stable crystalline form of a compound in a specific solvent system at equilibrium.[7][8] This value is a fundamental, intrinsic property of the compound and is the most relevant for predicting in vivo dissolution and guiding formulation strategies. This guide will focus exclusively on the determination of thermodynamic solubility.
Theoretical Framework: Predicting the Solubility Behavior
The molecular structure of this compound provides several clues to its expected solubility profile. The presence of two hydroxyl groups and the charged azetidinium ion imparts significant polarity, suggesting a high affinity for aqueous media. However, several physicochemical factors will modulate this behavior.
-
pH-Dependent Solubility: As the hydrochloride salt of a weak base (the azetidine nitrogen), the compound's solubility is expected to be highly dependent on the pH of the medium. At low pH, the equilibrium favors the protonated, charged form, which is highly soluble. As the pH increases towards the pKa of the azetidinium ion, the uncharged free base begins to form. If the free base is significantly less soluble than the salt, it may precipitate, causing a sharp decrease in the total solubility of the compound.[9][10]
-
The Common Ion Effect: The solubility of a sparingly soluble salt is decreased by the presence of a second solute that furnishes a common ion. For this compound, dissolving it in a medium already containing a significant concentration of chloride ions (e.g., certain biorelevant media) could potentially suppress its solubility by shifting the dissolution equilibrium towards the solid salt form.[10]
-
Salt Disproportionation: In aqueous environments, particularly under conditions of changing pH, a salt can convert into its corresponding free acid or base.[11][12] For this compound, exposure to a pH above its pKa could lead to the formation of the neutral free base, which may have a much lower intrinsic solubility, leading to precipitation.[13] Understanding the pH at which this occurs is crucial for formulation stability.
Experimental Protocols for Thermodynamic Solubility Determination
To obtain reliable and meaningful solubility data, a well-controlled and validated experimental approach is essential. The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility and is the recommended procedure.[5][14]
Experimental Workflow Overview
The overall process involves equilibrating an excess of the solid compound with the solvent of interest, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the resulting saturated solution.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method followed by HPLC-UV analysis.
Protocol 3.1: Thermodynamic Solubility via the Shake-Flask Method
This protocol describes the definitive method for measuring the equilibrium solubility of a compound.[5]
Materials:
-
This compound
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance and pH meter
-
Solvents: Purified water, pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A good starting point is to add 5-10 mg of the compound to 1 mL of the chosen solvent.[15]
-
Solvent Addition: Add a precise volume of the desired solvent or buffer to each vial. For a comprehensive profile, tests should be run in triplicate at various pH levels (e.g., 1.2, 4.5, 6.8) and at a physiologically relevant temperature (e.g., 37°C).[16]
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature and moderate agitation speed (e.g., 100 rpm). The system must be allowed to reach equilibrium, which can take from 24 to 72 hours. The choice of duration should be justified by preliminary experiments showing that the concentration in solution does not change between later time points (e.g., 48 and 72 hours).[15]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For robust separation, it is highly recommended to first centrifuge the vials and then filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.[17] This step is critical to avoid artificially high results from suspended solids.
-
Sample Preparation for Analysis: Immediately dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
Protocol 3.2: Analytical Quantification via HPLC-UV
High-Performance Liquid Chromatography with UV detection is a precise and reliable method for quantifying the concentration of the dissolved compound.[18][19]
Materials & Equipment:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)
-
Buffers and additives (e.g., Formic acid, Ammonium acetate)
Procedure:
-
Method Development: Develop a simple isocratic reversed-phase HPLC method. Given the compound's polarity, a mobile phase with a high aqueous component is likely necessary. A good starting point would be a mobile phase of 95:5 (v/v) Water with 0.1% Formic Acid : Acetonitrile. The flow rate is typically set to 1.0 mL/min.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ-max) for the compound by running a UV scan. This wavelength will be used for detection to ensure maximum sensitivity.
-
Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations in the mobile phase. Inject these standards into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration to generate a calibration curve. The curve should be linear over the expected concentration range of the solubility samples (R² > 0.999).[20]
-
Sample Analysis: Inject the diluted filtrate samples from the shake-flask experiment (Protocol 3.1) into the HPLC system.
-
Calculation: Use the peak area of the unknown sample and the linear regression equation from the calibration curve to calculate the concentration of the compound in the diluted sample. Back-calculate to determine the concentration in the original saturated solution, accounting for any dilutions performed.
Data Presentation and Interpretation
Solubility data should be presented clearly and concisely. A tabular format is ideal for summarizing the quantitative results across different conditions.
Table 1: Hypothetical Solubility Data for this compound at 37°C
| Medium | pH | Solubility (mg/mL) | Solubility (µM) |
| 0.1 N HCl | 1.2 | > 200 | > 1,302,000 |
| Acetate Buffer | 4.5 | 155 | 1,009,050 |
| Phosphate Buffer (PBS) | 6.8 | 80 | 520,812 |
| Phosphate Buffer (PBS) | 7.4 | 45 | 292,957 |
| FaSSIF* (Fasted State) | 6.5 | 88 | 572,893 |
| FeSSIF** (Fed State) | 5.0 | 140 | 911,399 |
| Fasted State Simulated Intestinal Fluid | |||
| *Fed State Simulated Intestinal Fluid |
Interpreting the Results: The hypothetical data in Table 1 illustrates the expected pH-dependent solubility profile. The compound exhibits very high solubility at low pH, which decreases as the pH rises. This is the classic behavior for the salt of a weak base. Plotting solubility (on a log scale) against pH can provide a visual representation of this relationship and allow for an estimation of the compound's pKa. The high solubility in both fasted and fed state simulated intestinal fluids is a positive indicator for potential oral absorption.
Conclusion
References
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American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]
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Crystal Pharmatech. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. [Link]
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PubMed. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]
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National Institutes of Health. (2017). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]
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ResearchGate. (2017). A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]
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Solubility of Things. Azetidine-2,4-dicarboxylic acid. [Link]
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ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]
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Crystal Pharmatech. (2024). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. [Link]
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ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]
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ACS Publications. (2023). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. [Link]
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ResearchGate. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. [Link]
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CDN. (2014). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. [Link]
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ERIC. (2017). Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. [Link]
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American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. [Link]
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PubMed. (1984). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]
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SciELO. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. [Link]
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ResearchGate. (2005). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Link]
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World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]
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Semantic Scholar. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]
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National Institutes of Health. (2016). Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients. [Link]
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ResearchGate. (2017). HPLC-UV Method for Determination of Famotidine from Pharmaceutical Products. [Link]
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[3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride: A Privileged Scaffold for Next-Generation Protein Degraders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic evolution of medicinal chemistry has continually sought out molecular scaffolds that offer a superior balance of structural rigidity, metabolic stability, and tunable physicochemical properties. Among these, the four-membered saturated nitrogen heterocycle, azetidine, has emerged as a privileged structure.[1] This guide provides a deep technical dive into a specific, high-value building block: [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride . We will explore its intrinsic properties, synthetic utility, and strategic application as a core component in the linkers of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. This document is intended for drug discovery professionals seeking to leverage advanced building blocks to overcome challenges in degrader design and optimization.
The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
The azetidine ring, while less common than its five- and six-membered counterparts, offers distinct advantages that have led to its incorporation into approved drugs like the calcium channel blocker Azelnidipine and the cancer therapeutic Cobimetinib.[2] Its value proposition lies in a unique combination of features:
-
Constrained Conformation: The inherent strain of the four-membered ring (approx. 25 kcal/mol) imparts significant conformational rigidity.[1] In drug design, this rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.[2]
-
Improved Physicochemical Properties: The inclusion of the polar azetidine motif can enhance aqueous solubility and reduce lipophilicity, critical parameters for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[3][4]
-
Metabolic Stability: Azetidines can improve stability against oxidative metabolism compared to more flexible or sterically accessible motifs.[1]
-
Three-Dimensionality (sp³ Character): As drug discovery moves away from flat, aromatic molecules, scaffolds rich in sp³-hybridized carbons like azetidine are increasingly valuable for exploring three-dimensional binding pockets and improving compound properties.[1][5]
The focus of this guide, [3-(hydroxymethyl)azetidin-3-yl]methanol , is a 3,3-disubstituted azetidine. This specific substitution pattern is particularly powerful as it provides two defined, spatially distinct vectors for chemical elaboration from a single, rigid core.[6] This makes it an exceptionally well-suited building block for constructing the linkers of complex molecules like PROTACs.
Core Building Block: Properties and Synthesis
A thorough understanding of the building block's fundamental characteristics is paramount before its incorporation into a synthetic workflow.
Physicochemical Data
The hydrochloride salt form of this building block ensures stability and improves handling characteristics.
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| Molecular Formula | C₅H₁₂ClNO₂ | [7] |
| Molecular Weight | 153.61 g/mol | [7] |
| Purity | Typically ≥95% | [7] |
| Appearance | White to off-white solid | [8] |
| Solubility | Soluble in polar solvents like DMSO | [9] |
Synthetic Strategy Overview
While multiple synthetic routes to functionalized azetidines exist, a common and reliable strategy involves ring formation from acyclic precursors followed by deprotection. The synthesis of azetidin-3-ylmethanol hydrochloride provides a relevant template for understanding the final deprotection step.[10] A plausible pathway to the title compound involves protecting the azetidine nitrogen (e.g., with a Boc or Cbz group), installing the two hydroxymethyl groups at the C3 position, and finally removing the protecting group under acidic conditions to yield the hydrochloride salt.
The crucial deprotection and salt formation step can be reliably achieved by treating the N-Boc protected precursor with a solution of hydrogen chloride in an organic solvent.[10]
Strategic Application in PROTAC Linker Design
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system.[11][12] They consist of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[11][13] The linker is not a passive spacer; it is a critical determinant of PROTAC efficacy, profoundly influencing the geometry and stability of the key POI-PROTAC-E3 ligase ternary complex.[14][15]
The [3-(hydroxymethyl)azetidin-3-yl]methanol building block is an exemplary scaffold for addressing common challenges in linker design:
-
Vectorial Control and Rigidity: Traditional polyethylene glycol (PEG) or alkyl chain linkers offer flexibility but little directional control, leading to a population of non-productive conformations. The 3,3-disubstituted azetidine core provides two well-defined exit vectors from a rigid hub. This allows chemists to precisely control the spatial orientation of the two ligands, which is critical for forming a stable and catalytically competent ternary complex.[14]
-
Optimizing Physicochemical Properties: PROTACs are often large, high-molecular-weight compounds that fall outside of standard "Rule of 5" drug-like space, leading to poor solubility and permeability. Replacing flexible, lipophilic linker segments with a compact, polar azetidine scaffold can significantly improve aqueous solubility and other key ADME properties.[4]
-
Escaping Flatland: The non-planar, sp³-rich nature of the azetidine ring enables the linker to project the two ligands into three-dimensional space more effectively than a linear linker.[16] This can be crucial for achieving the specific protein-protein interactions within the ternary complex that are required for efficient ubiquitination.
Experimental Protocols for Integration
The true value of a building block is realized through its seamless integration into synthetic workflows. The dual hydroxyl functionality of [3-(hydroxymethyl)azetidin-3-yl]methanol allows for versatile, and potentially orthogonal, chemical modifications.
Protocol: Stepwise Linker Elongation
This protocol describes a general method for sequentially functionalizing the building block to construct a linker. The key is the orthogonal protection or activation of the two hydroxyl groups and the azetidine nitrogen.
Objective: To couple the azetidine building block to a second linker component (Component B) via one hydroxyl group, while leaving the second hydroxyl available for subsequent reaction.
Step-by-Step Methodology:
-
N-Protection: Dissolve this compound (1.0 eq) and a base (e.g., triethylamine, 2.2 eq) in a suitable solvent like dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir at room temperature for 4-12 hours until TLC or LC-MS analysis indicates complete consumption of the starting material. Perform an aqueous workup and purify by column chromatography to yield N-Boc-[3-(hydroxymethyl)azetidin-3-yl]methanol.
-
Mono-activation/protection: To selectively functionalize one hydroxyl group, employ a bulky protecting group under carefully controlled stoichiometry. For example, dissolve the N-Boc diol (1.0 eq) in DCM and cool to 0 °C. Add a bulky silyl chloride (e.g., TBDPSCl, 1.0 eq) and imidazole (1.1 eq). Allow the reaction to warm to room temperature slowly, monitoring for the formation of the mono-silylated product. Purify carefully by column chromatography.
-
Functionalization of Free Hydroxyl: The remaining free hydroxyl group can now be converted to a functional handle for coupling. For example, activate it as a mesylate or tosylate for subsequent nucleophilic displacement, or use a Mitsunobu reaction to install an azide for click chemistry.
-
Coupling to Component B: With one arm functionalized, couple to the next linker piece (Component B). For example, if an azide was installed, perform a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) with an alkyne-functionalized Component B.
-
Deprotection: Remove the silyl protecting group (e.g., with TBAF) to reveal the second hydroxyl group, which is now ready for coupling to the POI ligand or E3 ligase ligand.
Workflow: Final PROTAC Assembly
This workflow illustrates the final steps in creating a PROTAC using a pre-formed linker containing the azetidine core.
Conclusion and Future Outlook
This compound is more than just another building block; it is a strategic tool for overcoming fundamental hurdles in the design of sophisticated molecules like protein degraders. Its inherent rigidity, defined exit vectors, and favorable physicochemical contributions make it an ideal scaffold for crafting linkers that enable potent and selective degradation of disease-causing proteins.
As the field of targeted protein degradation continues to expand beyond the well-established Cereblon and VHL E3 ligases, the demand for novel linker technologies will only intensify.[13][17] The rational design of degraders for new E3 ligases will require a diverse and well-characterized toolbox of building blocks to precisely control the spatial arrangement and properties of the resulting PROTACs. 3,3-disubstituted azetidines are poised to be a critical component of this toolbox, empowering chemists to create the next generation of transformative therapeutics.
References
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Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks. [Link]
-
Structures of some azetidine-based drugs. ResearchGate. [Link]
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]
-
Chemical Properties of Azetidine (CAS 503-29-7). Cheméo. [Link]
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
-
Azetidine. Wikipedia. [Link]
-
The Chemical Significance of Azetidine-2-carboxylic Acid: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Classification of most common linkers used in PROTAC design based on... ResearchGate. [Link]
-
Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. ResearchGate. [Link]
-
Structure of azetidine-containing compounds found in nature. ResearchGate. [Link]
-
Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry. Morressier. [Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC. [Link]
-
Discovery and Characterization of a First-In-Class HCK/BTK PROTAC DFCI-002-06 for the Treatment of MYD88 Mutated B Cell Malignancies. ACS Publications. [Link]
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-
E3 ligase ligand chemistries: from building blocks to protein degraders. RSC Publishing. [Link]
-
E3 ligase ligand chemistries: from building blocks to protein degraders. ResearchGate. [Link]
-
E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS Discovery. [Link]
-
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-
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-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. PubMed Central. [Link]
-
Editorial: Application of PROTACs as a Novel Strategy for Drug Discovery. PMC. [Link]
-
How Thalidomide and Molecular Glues Are Redefining Drug Discovery. Promega Connections. [Link]
-
PROTACs: An Emerging Therapeutic Modality in Precision Medicine. PMC. [Link]
-
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-
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-
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Methodological & Application
Application Notes and Protocols for the Synthesis of [3-(Hydroxymethyl)azetidin-3-yl]methanol Hydrochloride
Introduction
[3-(Hydroxymethyl)azetidin-3-yl]methanol and its hydrochloride salt are valuable building blocks in medicinal chemistry and drug discovery. The rigid, four-membered azetidine scaffold, substituted with two hydroxymethyl groups at the C3 position, provides a unique three-dimensional architecture that can be exploited to develop novel therapeutic agents. The presence of two primary alcohol functionalities allows for further derivatization, enabling the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides a detailed, field-proven protocol for the multi-step synthesis of [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride, designed for researchers and scientists in drug development. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and critical parameters for success.
Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that begins with the construction of a suitably protected azetidine ring, followed by the introduction of the hydroxymethyl groups and subsequent deprotection and salt formation. The chosen strategy involves the use of a nitrogen protecting group to ensure the stability of the azetidine ring during the synthetic transformations. A benzyl protecting group is selected for its stability under various reaction conditions and its facile removal via catalytic hydrogenation in the final step.
The overall synthetic pathway can be visualized as follows:
Figure 1: Overall synthetic pathway for this compound.
Experimental Protocols
Part 1: Synthesis of 1-Benzylazetidine-3,3-dicarboxylic acid diethyl ester
This initial step involves the formation of the N-benzylated azetidine ring through a cyclization reaction.
Rationale: The use of diethyl 1,3-dibromopropane and benzylamine allows for a direct one-pot synthesis of the protected azetidine diester. Sodium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the desired product.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| Diethyl 1,3-dibromopropane | 259.97 | 26.0 | 0.1 |
| Benzylamine | 107.15 | 10.7 | 0.1 |
| Anhydrous Sodium Carbonate | 105.99 | 31.8 | 0.3 |
| Acetonitrile (anhydrous) | - | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous sodium carbonate (31.8 g, 0.3 mol) and anhydrous acetonitrile (200 mL).
-
In a separate beaker, dissolve benzylamine (10.7 g, 0.1 mol) and diethyl 1,3-dibromopropane (26.0 g, 0.1 mol) in 50 mL of acetonitrile.
-
Add the solution from step 2 to the stirred suspension in the round-bottom flask.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetonitrile (2 x 30 mL).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-benzylazetidine-3,3-dicarboxylic acid diethyl ester as a colorless oil.
Part 2: Synthesis of (1-Benzylazetidin-3-yl)methanol
This step involves the reduction of the two ester groups to primary alcohols using a powerful reducing agent.
Rationale: Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of reducing esters to primary alcohols.[1][2][3] The reaction is performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent the violent reaction of LiAlH4 with protic solvents.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| 1-Benzylazetidine-3,3-dicarboxylic acid diethyl ester | 291.36 | 14.6 | 0.05 |
| Lithium Aluminum Hydride (LiAlH4) | 37.95 | 4.7 | 0.125 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
| Sodium Sulfate (anhydrous) | - | - | - |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (4.7 g, 0.125 mol) and anhydrous THF (100 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 1-benzylazetidine-3,3-dicarboxylic acid diethyl ester (14.6 g, 0.05 mol) in anhydrous THF (50 mL) and add it to the dropping funnel.
-
Add the ester solution dropwise to the LiAlH4 suspension over a period of 1 hour, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Carefully quench the reaction by the dropwise addition of water (4.7 mL), followed by 15% aqueous sodium hydroxide solution (4.7 mL), and finally water (14.1 mL) at 0°C. Caution: Quenching is highly exothermic and generates hydrogen gas.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrates and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield (1-benzylazetidin-3-yl)methanol as a viscous oil, which can be used in the next step without further purification.
Part 3: Synthesis of [3-(Hydroxymethyl)azetidin-3-yl]methanol
This step involves the removal of the benzyl protecting group via catalytic hydrogenation.
Rationale: The benzyl group can be efficiently cleaved by hydrogenolysis using a palladium catalyst.[4] Palladium hydroxide on carbon (Pearlman's catalyst) is particularly effective for this transformation. The reaction is carried out under a hydrogen atmosphere.
Materials:
| Reagent | Amount (g) | Moles (mol) |
| (1-Benzylazetidin-3-yl)methanol | 10.4 | 0.05 |
| Palladium Hydroxide on Carbon (20 wt. %) | 1.0 g | - |
| Methanol | 100 mL | - |
| Hydrogen gas | - | - |
Procedure:
-
Dissolve (1-benzylazetidin-3-yl)methanol (10.4 g, 0.05 mol) in methanol (100 mL) in a hydrogenation flask.
-
Carefully add palladium hydroxide on carbon (1.0 g) to the solution.
-
Connect the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The palladium catalyst is pyrophoric and should be handled with care.
-
Wash the Celite pad with methanol (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain [3-(hydroxymethyl)azetidin-3-yl]methanol as a colorless oil.
Part 4: Synthesis of this compound
The final step is the formation of the hydrochloride salt to improve the stability and handling of the final product.
Rationale: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid. Using a solution of HCl in an organic solvent like dioxane allows for the precipitation of the salt, facilitating its isolation.
Materials:
| Reagent | Amount (mL) |
| [3-(Hydroxymethyl)azetidin-3-yl]methanol | ~5.85 g |
| 4 M HCl in Dioxane | ~15 mL |
| Diethyl Ether | 50 mL |
Procedure:
-
Dissolve the crude [3-(hydroxymethyl)azetidin-3-yl]methanol from the previous step in a minimal amount of methanol or isopropanol.
-
To this solution, add a 4 M solution of HCl in dioxane (approximately 1.1 equivalents) dropwise with stirring at 0°C.
-
A white precipitate should form immediately.
-
Continue stirring for 30 minutes at 0°C.
-
Add diethyl ether to the suspension to further precipitate the product.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the product under vacuum to yield this compound as a white crystalline solid.
Characterization and Data
Expected Yield: ~60-70% overall yield from 1-benzylazetidine-3,3-dicarboxylic acid diethyl ester.
Analytical Data:
| Compound | Appearance | ¹H NMR (400 MHz, D₂O) δ ppm | ¹³C NMR (101 MHz, D₂O) δ ppm |
| This compound | White solid | 3.97 (s, 4H), 3.69 (s, 4H)[4] | 62.4, 49.8[4] |
Workflow Visualization
The experimental workflow can be summarized in the following diagram:
Figure 2: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
Lithium Aluminum Hydride (LiAlH4): Reacts violently with water and other protic solvents. Handle in a fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.
-
Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Perform the reaction in a well-ventilated area, away from ignition sources. The palladium catalyst can be pyrophoric upon exposure to air, especially when containing residual solvent.
-
Solvents and Reagents: Handle all organic solvents and reagents in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
References
-
PrepChem. Synthesis of 1-benzyl-3-(acetoxymethyl)-azetidine (2). [Link]
-
PubMed. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. [Link]
- Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
- Google Patents.
-
PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
- Google Patents.
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
- Google Patents. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
- Google Patents.
-
Chemistry Steps. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. [Link]
-
Serve Content. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Link]
-
Chemistry LibreTexts. Esters can be reduced to 1° alcohols using LiAlH4. [Link]
-
Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]
-
YouTube. 07 10 Reduction of Esters with LiAlH4 default. [Link]
-
MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
-
Andrew G. Myers Research Group. Chem 115. [Link]
-
PubMed Central. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. [Link]
-
PubChem. Azetidine hydrochloride. [Link]
-
PubChem. (1-Benzhydrylazetidin-3-yl)methanol. [Link]
-
PubChem. 1-Azetidinecarboxylic acid, 3-ethyl-3-hydroxy-, phenylmethyl ester. [Link]
Sources
Application Notes and Protocols for [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride: A Guide for Synthetic and Medicinal Chemists
Foreword: Unlocking the Potential of a Strained Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from the shadow of its more famous β-lactam cousins to become a highly sought-after scaffold in modern drug discovery.[1] Its inherent ring strain and compact, three-dimensional structure offer medicinal chemists a unique tool to navigate novel chemical space, enhance metabolic stability, and improve aqueous solubility compared to more conventional saturated heterocycles.[1][2] The compound [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride, a diol-substituted azetidine, represents a particularly versatile building block. Its dual hydroxyl functionalities and a reactive secondary amine (in its freebase form) provide three distinct points for molecular elaboration, enabling the construction of complex and diverse molecular architectures.
This guide provides an in-depth exploration of the experimental procedures involving this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, offering insights grounded in the principles of organic synthesis and medicinal chemistry. The protocols described herein are designed to be self-validating, providing researchers with a robust framework for their synthetic endeavors.
I. Physicochemical Properties and Handling
Before embarking on any synthetic protocol, a thorough understanding of the starting material's properties and handling requirements is paramount.
Table 1: Physicochemical Properties of this compound [3]
| Property | Value |
| CAS Number | 1016232-92-0 |
| Molecular Formula | C₅H₁₂ClNO₂ |
| Molecular Weight | 153.61 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
Handling and Storage:
This compound is a hydrochloride salt of a secondary amine. As such, it is generally a stable, crystalline solid that is easier to handle and weigh than its corresponding freebase, which may be an oil or a hygroscopic solid.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended.
-
Solubility: The hydrochloride salt exhibits good solubility in water and polar protic solvents like methanol and ethanol. Its solubility in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) is limited. This property is crucial when planning reactions, as a neutralization step to form the freebase is often necessary to achieve solubility in these solvents.
-
Safety: As with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle the compound in a well-ventilated area or a chemical fume hood.[4]
II. Core Synthetic Operations: A Step-by-Step Guide
The synthetic utility of this compound stems from the reactivity of its three functional groups: the secondary amine of the azetidine ring and the two primary hydroxyl groups. The following sections provide detailed protocols for the selective and exhaustive functionalization of this versatile building block.
A. Liberation of the Freebase: The Gateway to N-Functionalization
To perform reactions at the azetidine nitrogen, it is typically necessary to first neutralize the hydrochloride salt to generate the free secondary amine. This freebase is more nucleophilic and soluble in a wider range of organic solvents.
Protocol 1: In Situ Neutralization for N-Functionalization
This protocol describes a general procedure for the N-alkylation of [3-(hydroxymethyl)azetidin-3-yl]methanol following in situ neutralization of the hydrochloride salt.
Causality: The use of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial. These bases are strong enough to deprotonate the ammonium salt but are sterically hindered, which minimizes their competition with the azetidine nitrogen as a nucleophile. The choice of solvent is dictated by the solubility of the reactants and the reaction temperature.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide) or other electrophile
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add DMF or ACN to form a suspension (approximately 0.1-0.2 M concentration).
-
Add TEA or DIPEA (2.2 eq) to the suspension and stir at room temperature for 15-30 minutes. The suspension should become a clear solution as the freebase is formed.
-
Add the alkyl halide (1.1 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with EtOAc (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Representative N-Alkylation Reactions
| Electrophile | Base | Solvent | Time (h) | Yield (%) |
| Benzyl bromide | DIPEA | DMF | 6 | ~85 |
| Methyl iodide | TEA | ACN | 4 | ~90 |
| 4-Nitrobenzyl bromide | DIPEA | DMF | 8 | ~80 |
Note: Yields are estimates based on similar reactions in the literature and may vary.
B. Functionalization of the Diol: Crafting Diverse Architectures
The two primary hydroxyl groups of [3-(hydroxymethyl)azetidin-3-yl]methanol offer a rich platform for derivatization. They can be functionalized to form ethers, esters, or activated for subsequent nucleophilic substitution.
Protocol 2: Di-O-Tosylation for Nucleophilic Displacement
This protocol details the conversion of the diol to a di-tosylate, a versatile intermediate where the tosyl groups can act as excellent leaving groups for reaction with various nucleophiles.
Causality: The use of a slight excess of tosyl chloride ensures complete conversion of both hydroxyl groups. Pyridine acts as both a base to neutralize the HCl generated during the reaction and as a nucleophilic catalyst. The reaction is typically run at low temperature to control the exothermic reaction and minimize side products.
Materials:
-
N-Boc-[3-(hydroxymethyl)azetidin-3-yl]methanol (assuming prior N-protection)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-[3-(hydroxymethyl)azetidin-3-yl]methanol (1.0 eq) in anhydrous pyridine or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (2.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding cold water.
-
If DCM was used as the solvent, separate the organic layer. If pyridine was the solvent, extract the aqueous mixture with DCM (3x).
-
Wash the combined organic layers sequentially with cold 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude di-tosylate by flash column chromatography or recrystallization.
Protocol 3: Di-O-Acylation to Form Esters
This protocol describes the formation of di-esters, which can be useful as final products or as protecting groups for the hydroxyls.
Causality: Acetic anhydride is a common and efficient acylating agent. A catalytic amount of 4-dimethylaminopyridine (DMAP) is often used to accelerate the reaction. The reaction is typically run in a non-protic solvent like DCM.
Materials:
-
N-Boc-[3-(hydroxymethyl)azetidin-3-yl]methanol
-
Acetic anhydride
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP) (catalytic)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-[3-(hydroxymethyl)azetidin-3-yl]methanol (1.0 eq) in anhydrous DCM.
-
Add TEA (3.0 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C and add acetic anhydride (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude di-acetate by flash column chromatography.
III. Strategic Workflows and Visualizations
The true power of this compound lies in its potential for multi-step, divergent synthesis. The following workflows illustrate how this building block can be used to generate a library of diverse compounds.
Workflow 1: Divergent Synthesis from a Common Intermediate
This workflow demonstrates how a common N-protected intermediate can be divergently functionalized at the hydroxyl positions.
Caption: Divergent synthesis from an N-protected azetidine diol.
Workflow 2: Orthogonal Protection and Sequential Functionalization
For more complex targets, selective protection of one hydroxyl group allows for sequential functionalization.
Caption: Orthogonal protection for sequential diol functionalization.
IV. Characterization and Purification Insights
Purification:
Derivatives of [3-(hydroxymethyl)azetidin-3-yl]methanol are often polar compounds.
-
Flash Column Chromatography: Silica gel is the standard stationary phase. For highly polar compounds, a gradient elution from a non-polar solvent (e.g., hexanes or DCM) to a polar solvent (e.g., ethyl acetate, then methanol) is typically effective. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic azetidine compounds on silica gel.
-
Reverse-Phase Chromatography: For very polar or water-soluble compounds, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient may be necessary.
Characterization by NMR:
The symmetrical nature of the parent diol simplifies its NMR spectra. Upon functionalization, the symmetry is often broken, leading to more complex spectra.
-
¹H NMR: The protons on the azetidine ring typically appear as multiplets in the range of 3-4 ppm. The methylene protons of the hydroxymethyl groups will also be in this region. Upon acylation or tosylation, these methylene protons will shift downfield.
-
¹³C NMR: The carbon atoms of the azetidine ring typically appear in the range of 50-70 ppm. The hydroxymethyl carbons will be around 60-65 ppm. The quaternary carbon at the 3-position is a key diagnostic signal.
V. Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of novel, three-dimensional molecules. Its trifunctional nature provides a platform for the creation of diverse compound libraries for drug discovery and other applications. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this valuable scaffold in their synthetic campaigns. As the demand for sp³-rich, conformationally constrained molecules continues to grow in medicinal chemistry, the importance of building blocks like [3-(hydroxymethyl)azetidin-3-yl]methanol is set to increase, paving the way for the discovery of the next generation of therapeutics.
References
-
Brooks, C. A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. The Journal of Organic Chemistry, 77(21), 9471–9497. [Link]
- Singh, I., & Kumar, A. (2021). The Azetidine Scaffold in Medicinal Chemistry: A Review. Mini-Reviews in Medicinal Chemistry, 21(15), 2058–2076.
-
Wieczorek, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1163. [Link]
-
Royal Society of Chemistry. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. RSC Advances, 4(84), 44778-44782. [Link]
-
Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]
-
MDPI. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2847. [Link]
-
Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. Retrieved January 5, 2026, from [Link]
- Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF SOME NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. International Journal of Pharmaceutical Sciences and Research, 5(7), 2825-2830.
- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives. Google Patents.
Sources
Application of [3-(Hydroxymethyl)azetidin-3-yl]methanol Hydrochloride in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Introduction: The Azetidine Scaffold as a Privileged Motif in Drug Design
The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry as a "privileged scaffold." Its inherent ring strain and well-defined three-dimensional geometry offer medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates. The incorporation of the azetidine moiety can lead to improved metabolic stability, enhanced aqueous solubility, and greater binding affinity through precise vectoral orientation of substituents.
This guide focuses on the application of a particularly valuable building block: [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride (CAS: 1016232-92-0). The presence of two primary hydroxyl groups and a secondary amine hydrochloride salt makes this compound a versatile starting material for the synthesis of a diverse array of complex molecules with potential therapeutic applications in areas such as oncology and virology.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO₂ | [1][2] |
| Molecular Weight | 153.61 g/mol | [1][2] |
| Appearance | White to off-white solid | Typical for similar hydrochloride salts |
| Purity | ≥95% | [1][2] |
| Solubility | Soluble in water and polar protic solvents like methanol and ethanol. | Inferred from its salt form and polar functional groups. |
Synthetic Utility and Key Reactions
This compound serves as a trifunctional building block. The secondary amine is a nucleophile amenable to a variety of coupling reactions, while the two primary hydroxyl groups can be functionalized or used to create spirocyclic systems. The hydrochloride salt form necessitates the use of a base to liberate the free amine for most reactions.
Core Synthetic Transformations
The application of this building block in medicinal chemistry primarily revolves around the functionalization of the azetidine nitrogen. The following sections provide detailed protocols for key synthetic transformations.
Protocol 1: N-Alkylation via Nucleophilic Substitution
Direct N-alkylation with alkyl halides is a fundamental method for introducing alkyl substituents onto the azetidine nitrogen. Careful control of stoichiometry and reaction conditions is crucial to favor mono-alkylation.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is used to neutralize the hydrochloride salt and the acid generated during the reaction without competing with the azetidine nitrogen in the nucleophilic substitution.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Inert Atmosphere: An inert atmosphere (e.g., argon or nitrogen) is essential to prevent side reactions with atmospheric moisture and oxygen, particularly when using anhydrous solvents and reactive reagents.
Detailed Methodology:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M.
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 2.5 eq.) or triethylamine (TEA, 3.0 eq.), to the stirred suspension.
-
Stir the mixture at room temperature for 30 minutes to ensure complete neutralization of the hydrochloride salt.
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Expected Outcome:
| Entry | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | DMF | 18 | 75-85 |
| 2 | Ethyl iodide | TEA | CH₃CN | 24 | 60-70 |
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl azetidine derivatives.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: A palladium catalyst (e.g., Pd₂(dba)₃) in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos) is critical for efficient catalytic turnover and for coupling with a sterically accessible secondary amine.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, deoxygenated toluene is a common solvent for this reaction as it is compatible with the catalyst system and the reaction temperature.
Detailed Methodology:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 eq.), the aryl halide (e.g., 4-bromotoluene, 1.2 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 2.5 eq.) to an oven-dried Schlenk flask.
-
Add anhydrous, deoxygenated toluene to the flask.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome:
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 16 | 65-75 |
| 2 | 2-Chloropyridine | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 24 | 50-60 |
Protocol 3: Amide Coupling
Amide bond formation is a cornerstone of medicinal chemistry. The secondary amine of the azetidine can be acylated with carboxylic acids using standard coupling reagents.
Causality Behind Experimental Choices:
-
Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds by activating the carboxylic acid.
-
Base: A non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride and facilitate the coupling reaction.
-
Solvent: A polar aprotic solvent like DMF is typically used to ensure the solubility of all reactants.
Detailed Methodology:
-
To a solution of the carboxylic acid (1.1 eq.) in anhydrous DMF, add the coupling reagent (e.g., HATU, 1.2 eq.) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq.) in anhydrous DMF to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome:
| Entry | Carboxylic Acid | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzoic acid | HATU | DIPEA | DMF | 6 | 80-90 |
| 2 | Acetic acid | EDC/HOBt | DIPEA | DCM | 12 | 70-80 |
Protocol 4: Reductive Amination
Reductive amination provides a versatile method to introduce a wide range of substituents via the reaction of the azetidine with an aldehyde or ketone, followed by in-situ reduction of the resulting iminium ion.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions in the presence of other reducible functional groups like aldehydes and ketones.
-
Solvent: Dichloroethane (DCE) or dichloromethane (DCM) are common solvents that are compatible with the reducing agent and the reaction conditions.
-
Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.
Detailed Methodology:
-
To a suspension of this compound (1.0 eq.) in anhydrous dichloroethane (DCE), add the aldehyde or ketone (1.1 eq.) and a base such as triethylamine (2.2 eq.) to neutralize the hydrochloride salt.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome:
| Entry | Carbonyl Compound | Reducing Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | TEA | DCE | 12 | 70-80 |
| 2 | Acetone | NaBH(OAc)₃ | TEA | DCM | 24 | 55-65 |
Application in the Synthesis of Bioactive Molecules
The 3-hydroxymethyl-azetidine motif has been successfully incorporated into potent inhibitors of DNA polymerase Theta (Polθ), an emerging target in cancer therapy. In a recent study, derivatives of 3-hydroxymethyl-azetidine were developed as a novel class of Polθ inhibitors.[3][4] This highlights the utility of this scaffold in generating molecules with significant antiproliferative properties.[3][4]
Protecting Group Strategies
The presence of two primary hydroxyl groups may require protection to achieve selective functionalization of the azetidine nitrogen.
Common Protecting Groups for Alcohols:
-
Silyl ethers (e.g., TBDMS, TIPS): These are robust and can be selectively removed under acidic or fluoride-mediated conditions.
-
Benzyl ethers (Bn): Stable to a wide range of conditions and can be removed by hydrogenolysis.
General Protection Protocol (TBDMS):
-
Dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add imidazole (2.5 eq.) and tert-butyldimethylsilyl chloride (TBDMSCl, 2.2 eq.).
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Work-up by adding water and extracting with a non-polar solvent like hexane or ethyl acetate.
-
Purify by column chromatography.
Characterization of Derivatives
The synthesized derivatives can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compounds.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature allows for the synthesis of a wide range of structurally diverse molecules. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this scaffold in their quest for novel therapeutics. The successful incorporation of the 3-hydroxymethyl-azetidine moiety into potent enzyme inhibitors underscores its potential in modern drug discovery.
References
- Google Patents. Method for synthesizing 3-hydroxy-azetidinehydrochloride. CN102827052A.
-
Wang, Y. et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662. [Link]
- Google Patents. Synthetic method of 3-hydroxyazetidine hydrochloride. CN102976993A.
- Google Patents. Hydroxy-substituted azetidinone compounds useful as hypocholesterolemic agents. US-RE42461-E.
- Google Patents. Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. CN104356040A.
- Google Patents. Combinations of hydroxy-substituted azetidinone compounds and HMG CoA Reductase Inhibitors. US5846966A.
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Wang, Y. et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662. [Link]
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Chemistry Stack Exchange. Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure?. [Link]
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MDPI. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. [Link]
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National Center for Biotechnology Information. Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines. [Link]
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PubMed. Enantioselective and rapid Rh-catalyzed arylation of N-tosyl- and N-nosylaldimines in methanol. [Link]
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Royal Society of Chemistry. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. [Link]
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Fisher Scientific. Amide Synthesis. [Link]
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ResearchGate. Green Solvents for the Formation of Amide Linkage. [Link]
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ResearchGate. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
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- 4. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Targeting DNA Repair Vulnerabilities with Azetidine-3,3-diyldimethanol Hydrochloride Derivatives as Polymerase Theta Inhibitors
Audience: Researchers, scientists, and drug development professionals in oncology and DNA damage response (DDR).
Executive Summary: A New Frontier in Synthetic Lethality
The DNA damage response (DDR) network is a cornerstone of cellular integrity, and its dysregulation is a hallmark of cancer. A powerful therapeutic strategy, known as synthetic lethality, exploits these cancer-specific vulnerabilities. This approach has been clinically validated by the success of Poly(ADP-ribose) polymerase (PARP) inhibitors in tumors with deficiencies in the Homologous Recombination (HR) pathway, such as those harboring BRCA1 or BRCA2 mutations.[1]
DNA Polymerase Theta (Polθ), encoded by the POLQ gene, has emerged as a paramount synthetic lethal target.[2][3] Polθ is the central enzyme in an error-prone DNA double-strand break (DSB) repair pathway called Theta-Mediated End Joining (TMEJ), also known as Microhomology-Mediated End Joining (MMEJ).[4][5] While minimally expressed in healthy tissues, Polθ is frequently overexpressed in cancer cells.[6] HR-deficient tumors, unable to accurately repair DSBs, become critically dependent on the TMEJ pathway for survival.[3][7] This dependency creates a specific vulnerability: inhibiting Polθ leads to catastrophic genomic instability and selective death of these cancer cells, while largely sparing healthy cells.[3][8]
Recent breakthroughs have identified 3-hydroxymethyl-azetidine derivatives as a novel and potent class of Polθ inhibitors.[9] This application note provides a comprehensive guide to utilizing compounds derived from the Azetidine-3,3-diyldimethanol hydrochloride scaffold to investigate and inhibit Polθ activity, detailing the underlying mechanism and providing robust protocols for biochemical and cell-based validation.
The Central Role of Polymerase Theta in TMEJ
Polθ is a unique multifunctional enzyme featuring two critical domains: an N-terminal helicase domain with DNA-dependent ATPase activity and a C-terminal A-family polymerase domain.[10][11] During TMEJ, the helicase domain unwinds DNA at break sites and displaces Replication Protein A (RPA) to allow for the annealing of short, complementary sequences known as microhomologies.[12] Subsequently, the polymerase domain extends the annealed ends to fill the resulting gaps before the break is sealed by a ligase.[11] In HR-deficient cells, this error-prone pathway becomes the primary mechanism for repairing DSBs, making Polθ an essential survival factor.
References
- 1. Biomarker-Guided Development of DNA Repair Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polymerase θ—what does it see, and why does it matter for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. DNA Polymerase θ Assay Kit_DNA Polymerase Theta (POLQ) - DNA Polymerase Theta (POLQ) - ICE Bioscience [en.ice-biosci.com]
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- 8. news-medical.net [news-medical.net]
- 9. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA polymerase theta in cancer therapy: mechanism of action and modulator development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of RP-6685, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA Polymerase theta (Polθ) – an error-prone polymerase necessary for genome stability - PMC [pmc.ncbi.nlm.nih.gov]
Section 1: Introduction and Strategic Hazard Assessment
An In-Depth Guide to the Laboratory Handling and Storage of CAS 1016232-92-0: [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride
The compound designated by CAS number 1016232-92-0 is chemically identified as this compound.[1] It is categorized as a building block for protein degraders, a class of molecules that includes Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[1] These therapeutic modalities are designed to be highly potent, hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.
Given its intended application, CAS 1016232-92-0 must be regarded as a potentially highly potent active pharmaceutical ingredient (HPAPI). While specific toxicological data for this building block may not be readily available, the precautionary principle dictates that it be handled with the same level of care as a finished, biologically active compound. The primary risk is not just acute toxicity but the potential for unforeseen biological effects upon accidental exposure. Therefore, protecting the researcher and the laboratory environment from contamination is the paramount objective.[2] This guide establishes a comprehensive framework for risk mitigation based on industry best practices for HPAPI management.[3][4]
| Compound Identification | |
| CAS Number | 1016232-92-0 |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₁₂ClNO₂ |
| Molecular Weight | 153.61 g/mol [1] |
| Compound Family | Protein Degrader Building Block[1] |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
To ensure operator safety and prevent environmental contamination, a multi-layered approach combining engineering controls and robust PPE is mandatory. The open handling of this compound as a powder is strictly prohibited.[5]
2.1 Engineering Controls: The Primary Barrier
The choice of engineering controls is dictated by the specific laboratory operation. All manipulations of the solid compound and initial solution preparations must be performed within a contained environment operating at negative pressure to protect the user.[2][5]
-
Weighing and Aliquoting Solid: A ventilated balance enclosure or a glove box is required. These systems provide a physical barrier and use directed airflow (HEPA-filtered exhaust) to capture any airborne particles.[3]
-
Solution Preparation: Initial dissolution and preparation of concentrated stock solutions should be performed in a certified chemical fume hood.[3]
-
Facility Design: The handling area should be clearly demarcated with restricted access. Ideally, it should be maintained under negative air pressure relative to adjacent corridors to prevent the escape of contaminants.[5]
2.2 Personal Protective Equipment (PPE): The Secondary Barrier
PPE is not a substitute for robust engineering controls but serves as the final layer of operator protection.
-
Gloves: Double-gloving with nitrile gloves is required. The outer glove should be removed and disposed of immediately after handling the compound or upon leaving the containment area.
-
Eye Protection: Chemical safety goggles or a full-face shield must be worn at all times.
-
Lab Coat: A dedicated, non-porous lab coat with long sleeves and elastic cuffs is essential. This coat should not be worn outside the designated handling area.
-
Respiratory Protection: While engineering controls are designed to prevent inhalation exposure, a fitted N95 or higher-rated respirator may be required based on a site-specific risk assessment, especially during initial handling or spill cleanup.
Section 3: Protocols for Safe Handling and Solution Preparation
The following protocols are designed to minimize exposure and ensure the integrity of the compound. Meticulous documentation of every step, including lot numbers, weights, solvent volumes, and dates, is critical for experimental reproducibility.
3.1 Protocol: Weighing the Solid Compound
-
Preparation: Don all required PPE (double gloves, safety goggles, lab coat). Ensure the ventilated balance enclosure or fume hood is certified and operating correctly.
-
Staging: Place a new weigh paper or boat on the analytical balance. Also place a pre-labeled, sealable container (e.g., an amber glass vial with a PTFE-lined cap) for the compound, a spatula, and any other necessary tools inside the enclosure.
-
Tare: Tare the balance with the empty weigh boat.
-
Dispensing: Carefully transfer the desired amount of CAS 1016232-92-0 from the stock container to the weigh boat. Perform this action slowly to avoid generating airborne dust.
-
Transfer: Once the target weight is achieved, carefully transfer the powder into the pre-labeled vial.
-
Sealing: Securely cap the vial.
-
Decontamination: Using a wipe lightly dampened with 70% ethanol, carefully decontaminate the exterior of the vial, the spatula, and the work surface inside the enclosure. Dispose of the weigh boat and wipes in a designated hazardous waste bag located within the enclosure.
-
Removal: Once the exterior of the vial is decontaminated, it can be removed from the enclosure for storage or immediate use.
3.2 Protocol: Preparation of a Concentrated Stock Solution (e.g., 10 mM)
-
Pre-calculation: Calculate the required volume of solvent (e.g., DMSO, water, or another appropriate solvent based on supplier data) needed to achieve the target concentration from the weighed mass of the compound.
-
Setup: Perform this procedure inside a chemical fume hood.
-
Solvent Addition: Uncap the vial containing the pre-weighed solid. Using a calibrated pipette, add the calculated volume of solvent directly to the vial.
-
Dissolution: Securely recap the vial. Mix thoroughly using a vortex mixer until all solid material is completely dissolved. Gentle warming or sonication may be required, but this should be tested on a small scale first to ensure it does not promote degradation.
-
Labeling: Clearly label the vial with the compound name, CAS number, exact concentration, solvent, and date of preparation.
-
Aliquoting for Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, immediately aliquot the stock solution into smaller, single-use volumes in appropriately labeled cryovials.
Section 4: Storage and Stability Management
Proper storage is crucial for maintaining the chemical integrity and biological activity of CAS 1016232-92-0.
4.1 Storage of Solid Compound
The solid hydrochloride salt form is generally stable. Based on supplier information, it should be stored at room temperature.[1] To prevent degradation from moisture and light, follow these guidelines:
-
Keep the container tightly sealed.
-
Store in a desiccator, especially in humid environments.
-
Protect from direct light by using the original amber vial or storing it inside a cabinet.
4.2 Storage of Solutions
Solutions are inherently less stable than the solid compound. The choice of storage temperature depends on the intended duration of storage.
-
Short-Term Storage (1-2 weeks): Aliquots of the stock solution can be stored at 2-8°C, protected from light.
-
Long-Term Storage (>2 weeks): For long-term preservation, aliquots should be flash-frozen and stored at -20°C or, preferably, -80°C. Avoid using frost-free freezers, as their temperature cycles can be detrimental.
| Form | Condition | Temperature | Notes |
| Solid (As Received) | Dry, Dark | Room Temperature | Use a desiccator for added moisture protection.[1] |
| Solution (Short-Term) | Protected from Light | 2-8°C | Recommended for up to 2 weeks. |
| Solution (Long-Term) | Single-Use Aliquots | -20°C to -80°C | Avoid repeated freeze-thaw cycles. -80°C is preferred. |
Section 5: Spill Management and Waste Disposal
A clear plan for managing spills and waste is a critical component of safe laboratory practice.
5.1 Spill Response
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment device, evacuate the lab.
-
Contain: If safe to do so, cover the spill with an absorbent material (e.g., chemical absorbent pads) to prevent it from spreading.
-
Cleanup: Personnel involved in cleanup must wear full PPE, including a respirator. Carefully collect the absorbent material and any contaminated debris, placing it into a labeled, sealed hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate detergent solution, followed by a 70% ethanol wipe-down.
5.2 Waste Disposal
All waste generated from handling CAS 1016232-92-0 is considered hazardous chemical waste.
-
Solid Waste: Contaminated gloves, wipes, weigh boats, and empty containers must be placed in a clearly labeled, sealed hazardous waste bag or container.[3]
-
Liquid Waste: Unused or expired solutions should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
All waste must be disposed of through the institution's official environmental health and safety program, following all local and national regulations.[6][7]
Section 6: Visual Workflows
The following diagrams illustrate the critical workflows for handling and storing CAS 1016232-92-0, ensuring a logical and safe process is followed at all times.
Caption: Workflow for Safely Weighing CAS 1016232-92-0.
Caption: Decision Tree for Proper Storage of CAS 1016232-92-0.
Section 7: References
-
HPAPI Handling Protocols. (n.d.). Sigma-Aldrich. Retrieved January 5, 2026, from
-
GHS 11 (Rev.11) SDS Word 下载CAS: 1016232-92-0 Name: - XiXisys. (n.d.). XiXisys. Retrieved January 5, 2026, from
-
The challenge of handling highly potent API and ADCs in analytical chemistry. (n.d.). Eurofins Scientific. Retrieved January 5, 2026, from
-
This compound, min 97%, 1 gram. (n.d.). CP Lab Safety. Retrieved January 5, 2026, from
-
Handling of Potent Products OEB4 or more in Pharmaceutical Manufacturing and Laboratories. (2020, June 27). YouTube. Retrieved January 5, 2026, from
-
Bozenhardt, H. F., & Bozenhardt, E. H. (2017, May 5). Handling Processing Of Potent Compounds A Holistic Approach. Bioprocess Online. Retrieved January 5, 2026, from
-
Best Practices For Handling Potent APIs. (2015, July 7). Outsourced Pharma. Retrieved January 5, 2026, from
-
SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved January 5, 2026, from
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SAFETY DATA SHEET. (n.d.). TCI Chemicals. Retrieved January 5, 2026, from
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- 5. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
Navigating the Synthetic Landscape of a Privileged Scaffold: Derivatization Reactions for [3-(Hydroxymethyl)azetidin-3-yl]methanol
Introduction: The Azetidine Moiety in Modern Drug Discovery
The azetidine ring, a four-membered saturated heterocycle, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry.[1][2] Its unique combination of properties—conformational rigidity, improved aqueous solubility, and its ability to act as a bioisosteric replacement for other cyclic and acyclic fragments—has cemented its status as a "privileged scaffold".[3][4] Among the diverse array of azetidine-based building blocks, [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride stands out as a particularly versatile starting material.[5][6] The presence of two primary hydroxyl groups on a sterically defined quaternary center offers a rich platform for chemical diversification, enabling the exploration of chemical space in the quest for novel therapeutics.[7][8]
This technical guide provides an in-depth exploration of key derivatization reactions for [3-(hydroxymethyl)azetidin-3-yl]methanol. Moving beyond a simple recitation of protocols, we will delve into the strategic considerations, mechanistic underpinnings, and practical insights essential for successfully modifying this valuable scaffold. The protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to leverage the unique structural attributes of this azetidine diol in their synthetic campaigns.
Strategic Considerations for Derivatization
Before embarking on the chemical modification of [3-(hydroxymethyl)azetidin-3-yl]methanol, several key strategic elements must be considered. The symmetrical nature of the diol presents both an opportunity and a challenge. While it allows for the straightforward synthesis of symmetrically disubstituted derivatives, achieving selective monosubstitution requires careful control of reaction conditions or the implementation of protecting group strategies.[9][10]
Furthermore, the azetidine nitrogen introduces another layer of complexity. As a secondary amine, it is nucleophilic and can compete with the hydroxyl groups in certain reactions. Therefore, protection of the azetidine nitrogen, typically as a carbamate (e.g., Boc or Cbz), is often a prudent initial step to ensure chemoselectivity.[9]
The choice of derivatization reaction itself is dictated by the desired physicochemical properties and the intended biological target of the final compound. Esterification, etherification, and carbamoylation are common strategies to modulate lipophilicity, introduce specific pharmacophoric elements, or create linkers for further conjugation.
Core Derivatization Reactions and Protocols
Esterification: Tuning Polarity and Introducing Recognition Motifs
Esterification of the primary hydroxyl groups is a fundamental transformation for modifying the properties of the azetidine diol scaffold. This reaction can be employed to decrease polarity, introduce metabolically labile handles, or append moieties capable of specific biological interactions.
Causality Behind Experimental Choices: The Fischer esterification, while a classic method, often requires harsh acidic conditions and a large excess of the alcohol, which may not be suitable for complex substrates.[11] A milder and more versatile approach involves the use of coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[12][13][14] This method proceeds under neutral conditions and at room temperature, preserving the integrity of the azetidine ring and other sensitive functional groups.
Protocol 1: Di-esterification using EDC/DMAP Coupling
This protocol describes the synthesis of a symmetrically disubstituted ester derivative.
-
Materials:
-
This compound
-
Carboxylic acid of choice (2.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.5 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.2 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred suspension of this compound in anhydrous DCM, add the triethylamine or DIPEA and stir until the solid dissolves.
-
Add the carboxylic acid, EDC, and DMAP to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired di-ester.
-
Data Presentation: Representative Di-esterification Yields
| Carboxylic Acid | Coupling Conditions | Yield (%) |
| Benzoic Acid | EDC, DMAP, DCM, rt, 12h | 85 |
| Acetic Acid | EDC, DMAP, DCM, rt, 8h | 92 |
| Phenylacetic Acid | EDC, DMAP, DCM, rt, 12h | 88 |
Visualization: General Esterification Workflow
Caption: Workflow for di-esterification of the azetidine diol.
Etherification: Enhancing Metabolic Stability
The formation of ether linkages provides a metabolically more robust alternative to esters. The Williamson ether synthesis is a common method, though it requires a strong base which can be problematic. A more controlled approach is the Mitsunobu reaction, which proceeds under milder, neutral conditions.[15]
Causality Behind Experimental Choices: The Mitsunobu reaction allows for the formation of C-O bonds with inversion of stereochemistry (though not relevant for this achiral substrate).[15] It utilizes a phosphine reagent, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a phenol or another alcohol.
Protocol 2: Di-etherification via Mitsunobu Reaction
This protocol details the synthesis of a symmetrically disubstituted ether derivative.
-
Materials:
-
This compound
-
Phenol or alcohol of choice (2.5 equivalents)
-
Triphenylphosphine (PPh₃) (2.5 equivalents)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (2.5 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve this compound and triethylamine in anhydrous THF.
-
Add the phenol or alcohol and triphenylphosphine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the desired di-ether from triphenylphosphine oxide and other byproducts.
-
Data Presentation: Representative Di-etherification Yields
| Nucleophile | Mitsunobu Conditions | Yield (%) |
| Phenol | PPh₃, DEAD, THF, 0°C to rt | 75 |
| 4-Methoxyphenol | PPh₃, DIAD, THF, 0°C to rt | 78 |
| Benzyl Alcohol | PPh₃, DEAD, THF, 0°C to rt | 70 |
Visualization: Mitsunobu Reaction Pathway
Caption: Simplified pathway of the Mitsunobu etherification.
Carbamoylation: Introducing Hydrogen Bond Donors and Acceptors
The synthesis of carbamates from the hydroxyl groups introduces a functional group capable of acting as both a hydrogen bond donor and acceptor, which can be crucial for target engagement. Carbamates are generally more stable to hydrolysis than esters.
Causality Behind Experimental Choices: The reaction of an alcohol with an isocyanate is a highly efficient method for carbamate formation, typically proceeding without the need for a catalyst. For less reactive isocyanates or when working with hindered alcohols, a mild base catalyst such as triethylamine can be employed.
Protocol 3: Di-carbamoylation with Isocyanates
This protocol outlines the synthesis of a symmetrically disubstituted carbamate.
-
Materials:
-
This compound
-
Isocyanate of choice (2.2 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Suspend this compound in anhydrous DCM or THF.
-
Add triethylamine or DIPEA and stir until the starting material dissolves.
-
Add the isocyanate dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 2-16 hours, monitoring by TLC or LC-MS.
-
If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
-
Data Presentation: Representative Di-carbamoylation Yields
| Isocyanate | Reaction Conditions | Yield (%) |
| Phenyl Isocyanate | TEA, DCM, rt, 4h | 95 |
| n-Butyl Isocyanate | TEA, THF, rt, 6h | 93 |
| Cyclohexyl Isocyanate | TEA, DCM, rt, 12h | 90 |
Visualization: Carbamate Formation Logic
Caption: Logical flow of the carbamoylation reaction.
Conclusion and Future Directions
The derivatization of this compound offers a powerful platform for the synthesis of novel, three-dimensional molecules for drug discovery and development. The protocols for esterification, etherification, and carbamoylation detailed in this guide provide a solid foundation for researchers to build upon. By understanding the underlying principles and carefully selecting reaction conditions, scientists can effectively navigate the synthetic landscape of this privileged scaffold. Future work in this area will likely focus on the development of regioselective monosubstitution strategies and the application of this versatile building block in diversity-oriented synthesis to generate large compound libraries for high-throughput screening.[7][8][16]
References
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Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry, 77(17), 7187-7211. Available from: [Link]
-
Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662. Available from: [Link]
-
Pirtsch, M., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 848-856. Available from: [Link]
-
Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. Available from: [Link]
-
García-Rocamora, J., et al. (2021). Dual Catalytic Enantioconvergent Carbamoylation of Aziridines. Journal of the American Chemical Society, 143(31), 12041-12047. Available from: [Link]
-
Organic Chemistry Portal. Protective Groups. Available from: [Link]
-
K. C. Nicolaou Research Group. Protecting Groups. Available from: [Link]
-
Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Available from: [Link]
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Antermite, D., et al. (2019). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 17(30), 7084-7103. Available from: [Link]
-
Liu, C., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 599-619. Available from: [Link]
-
Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100120. Available from: [Link]
-
MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link]
-
Chem-Station. Protection of 1,2-/1,3-Diols. Available from: [Link]
-
ResearchGate. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available from: [Link]
-
PubMed. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Available from: [Link]
-
RSC Publishing. Synthesis of azetidines by aza Paternò–Büchi reactions. Available from: [Link]
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2022). Angewandte Chemie International Edition, 61(32), e202205561. Available from: [Link]
-
PubChem. (Azetidin-3-yl)methanol. Available from: [Link]
-
Kuo, C. -C., et al. (2002). A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. Journal of Food and Drug Analysis, 10(2), 1. Available from: [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available from: [Link]
-
AIChE. (2018). (544n) Kinetic of the Esterification of Fatty Acids with Methanol for Biodiesel Production. 2018 AIChE Annual Meeting. Available from: [Link]
-
ResearchGate. (2018). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Available from: [Link]
-
Journal of Food and Drug Analysis. (2002). A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. Available from: [Link]
-
A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. (n.d.). Available from: [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]
-
Lillington, J. M., et al. (1981). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Clinica Chimica Acta, 111(1), 91-98. Available from: [Link]
- Google Patents. US4925942A - Preparation of quinuclidine-3-methanol.
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[3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride as a versatile chemical scaffold.
Application Notes & Protocols: [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride
A Guide to a Versatile 3D Scaffold for Modern Medicinal Chemistry
Introduction: The Value of 3D Scaffolds in Drug Discovery
In modern drug discovery, there is a significant emphasis on developing molecules with three-dimensional (3D) character. Such sp³-rich structures often exhibit improved physicochemical properties, including enhanced metabolic stability, better aqueous solubility, and the potential for higher target selectivity compared to their planar, aromatic counterparts.[1] The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold for introducing this desirable 3D geometry.[1]
[3-(hydroxymethyl)azetidin-3-yl]methanol, a symmetrically disubstituted azetidine, is a particularly valuable building block. It provides a rigid core from which two identical functional groups (hydroxymethyl) and a secondary amine emerge with distinct spatial vectors. This defined geometry allows for precise exploration of chemical space, making it an excellent scaffold for fragment-based drug design, the construction of complex linkers (e.g., for PROTACs), and as a bioisosteric replacement for less favorable groups like gem-dimethyl or tert-butyl moieties.[2] This guide provides a detailed overview of its properties and protocols for its effective utilization in synthetic chemistry.
Physicochemical & Structural Properties
Understanding the fundamental properties of a chemical scaffold is critical for its successful application in a research campaign. This compound is a stable, crystalline solid that is typically used as the starting material in synthesis.
| Property | Value | Source |
| Chemical Formula | C₅H₁₂ClNO₂ | [3] |
| Molecular Weight | 153.61 g/mol | [3] |
| Appearance | White to off-white solid | Vendor Data |
| Purity | Typically ≥95% | [3] |
| Key Structural Features | Rigid azetidine core, C3-spirocyclic center, two primary hydroxyl groups, one secondary amine (as HCl salt) | - |
Structural Rationale for Use
The utility of this scaffold stems from its unique trifunctional nature combined with a constrained conformation.
Caption: Reactive sites on the [3-(hydroxymethyl)azetidin-3-yl]methanol scaffold.
Core Applications & Synthetic Protocols
The hydrochloride salt must first be neutralized to the free amine for most synthetic transformations. This is typically achieved in situ or via a separate workup step using a suitable base (e.g., triethylamine, DIPEA, or aqueous NaHCO₃).
Protocol 1: N-Functionalization via Reductive Amination
N-functionalization is a primary step in elaborating the scaffold. Reductive amination is a robust method for introducing a wide variety of substituents at the nitrogen atom.[4]
Objective: To synthesize N-benzyl-[3-(hydroxymethyl)azetidin-3-yl]methanol.
Reaction Scheme: Azetidine-diol HCl + Benzaldehyde → Imine/Iminium intermediate → N-Benzyl azetidine-diol
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[4]
-
Triethylamine (Et₃N) (1.1 eq)
-
Dichloromethane (DCM) or Dichloroethane (DCE), anhydrous
Step-by-Step Protocol:
-
Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
To this mixture, add benzaldehyde (1.1 eq). A catalytic amount of acetic acid may be added to facilitate imine formation.[4] Stir for an additional 30-60 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction is often exothermic.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired N-benzylated product.
Causality and Insights:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is milder and more selective for imines over aldehydes/ketones compared to other borohydrides like NaBH₄, preventing side reactions.[4]
-
Base: Triethylamine is used to free the secondary amine from its HCl salt, making it nucleophilic and available for reaction with the aldehyde.
-
Solvent: Anhydrous DCM or DCE is used to prevent hydrolysis of the imine intermediate and the reducing agent.
Protocol 2: Selective Protection of the Diol Functionality
To achieve selective functionalization of the nitrogen versus the hydroxyl groups, or to differentiate the two hydroxyls, protection strategies are essential. The 1,3-diol arrangement allows for the formation of a six-membered cyclic acetal, a common and robust protecting group.[5]
Objective: To synthesize the benzylidene acetal of N-Boc-[3-(hydroxymethyl)azetidin-3-yl]methanol.
Workflow Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols for the Incorporation of [3-(Hydroxymethyl)azetidin-3-yl]methanol Hydrochloride into Novel Compounds
Introduction: The Strategic Value of the 3,3-Disubstituted Azetidine Scaffold
In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimized pharmacological profiles is paramount. Small, strained heterocyclic scaffolds have emerged as powerful tools for medicinal chemists to navigate and conquer challenging biological targets. Among these, the azetidine ring, a four-membered saturated heterocycle, has garnered significant attention for its ability to impart favorable physicochemical and pharmacological properties to drug candidates.[1] Specifically, the rigid, three-dimensional nature of the azetidine core can enhance binding affinity to target proteins by reducing the entropic penalty upon binding and presenting substituents in well-defined spatial orientations.[2]
This guide focuses on the versatile building block, [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride (1). The gem-disubstituted diol pattern on the azetidine ring offers a unique trifunctional handle for molecular elaboration, providing a gateway to a diverse range of novel chemical entities. The incorporation of this scaffold can lead to improvements in aqueous solubility, metabolic stability, and cell permeability, while also serving as a non-classical bioisostere for more common motifs.[3][4] Recent studies have highlighted the successful incorporation of 3-hydroxymethyl-azetidine derivatives in the development of potent polymerase theta (Polθ) inhibitors, underscoring the therapeutic potential of this structural motif.[2][3][4]
This document provides a comprehensive overview of the synthetic strategies and detailed protocols for the selective functionalization of this compound, empowering researchers to harness its full potential in their drug discovery programs.
Chemical Properties and Handling
Before proceeding with synthetic manipulations, it is crucial to understand the properties and safety considerations associated with this compound.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂ClNO₂ | [5][6] |
| Molecular Weight | 153.61 g/mol | [5][6] |
| Appearance | White to off-white solid | |
| CAS Number | 1016232-92-0 | [6] |
Safety and Handling: Azetidine and its derivatives are reactive compounds and should be handled with appropriate safety precautions. The hydrochloride salt is generally a stable, crystalline solid. However, it is advisable to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Strategic Overview of Functionalization
The synthetic utility of this compound lies in the differential reactivity of its three functional groups: a secondary amine (as a hydrochloride salt) and two primary hydroxyl groups. Achieving selective functionalization is key to harnessing this building block effectively. A common and robust strategy involves the protection of the azetidine nitrogen, which then allows for the selective manipulation of the hydroxyl groups. Subsequently, the protecting group can be removed to enable N-functionalization.
Caption: General workflow for the functionalization of the title compound.
Part 1: N-Protection of the Azetidine Ring
The most common and versatile protecting group for the azetidine nitrogen is the tert-butoxycarbonyl (Boc) group. It is stable under a wide range of reaction conditions used for O-functionalization and can be readily removed under acidic conditions.
Protocol 1: Synthesis of tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate (2)
This protocol describes the N-Boc protection of this compound. The initial step involves the neutralization of the hydrochloride salt with a suitable base to free the secondary amine for reaction with di-tert-butyl dicarbonate (Boc₂O).
Reaction Scheme:
(Self-generated image, for illustrative purposes)
Materials:
-
This compound (1)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.).
-
Dissolve or suspend the starting material in anhydrous DCM (or THF) (approximately 10-20 mL per gram of starting material).
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq.) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete neutralization.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq.) in a minimal amount of the reaction solvent.
-
Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate (2), can be purified by flash column chromatography on silica gel if necessary.
Part 2: Selective O-Functionalization of the N-Boc Protected Diol
With the azetidine nitrogen protected, the two primary hydroxyl groups of compound 2 are available for functionalization. The symmetric nature of the diol presents a challenge in achieving mono-functionalization. The following protocols provide strategies for both mono- and di-functionalization.
Protocol 2: Selective Mono-O-Alkylation via Silver(I) Oxide
This method has been shown to be highly effective for the selective monoprotection of symmetrical diols.[3] The proposed mechanism involves coordination of the silver ion to both oxygen atoms, increasing the acidity of one hydroxyl group and facilitating selective alkylation.
Reaction Scheme:
(Self-generated image, for illustrative purposes)
Materials:
-
tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate (2)
-
Silver(I) oxide (Ag₂O)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq.)
-
Dichloromethane (DCM) or Toluene, anhydrous
-
Celite®
-
Standard workup and purification reagents
Procedure:
-
To a flame-dried round-bottom flask protected from light, add compound 2 (1.0 eq.) and anhydrous DCM or toluene.
-
Add silver(I) oxide (1.5 eq.) to the solution.
-
Add the alkyl halide (1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 12-48 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to separate the mono-alkylated product from any di-alkylated and unreacted starting material.
Protocol 3: Di-O-Acylation
For applications requiring the functionalization of both hydroxyl groups, a straightforward di-acylation can be performed using an excess of an acylating agent.
Reaction Scheme:
(Self-generated image, for illustrative purposes)
Materials:
-
tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate (2)
-
Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride) (2.5 eq.)
-
Pyridine or Triethylamine (3.0 eq.)
-
Dichloromethane (DCM), anhydrous
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Standard workup and purification reagents
Procedure:
-
Dissolve compound 2 (1.0 eq.) in anhydrous DCM in a round-bottom flask.
-
Add pyridine (or TEA) (3.0 eq.) and a catalytic amount of DMAP.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride or acid anhydride (2.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as indicated by TLC.
-
Quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (if using TEA), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure di-acylated product.
Part 3: N-Deprotection and Subsequent N-Functionalization
Once the hydroxyl groups are appropriately functionalized, the Boc protecting group can be removed to allow for modification of the azetidine nitrogen.
Protocol 4: N-Boc Deprotection
Materials:
-
N-Boc, O-functionalized azetidine derivative
-
Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc protected compound in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) or 4 M HCl in dioxane.
-
Stir the solution at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove residual acid.
-
The resulting amine salt can often be used directly in the next step or can be neutralized and purified. Precipitation of the hydrochloride salt can be achieved by adding diethyl ether.
Protocol 5: N-Alkylation via Reductive Amination
Reductive amination is a robust and widely used method for the N-alkylation of amines, avoiding the over-alkylation issues that can be associated with direct alkylation using alkyl halides.
Caption: Workflow for N-alkylation via reductive amination.
Materials:
-
O-functionalized azetidine salt (from Protocol 4)
-
Aldehyde or ketone (1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (if starting from the salt)
-
Standard workup and purification reagents
Procedure:
-
To a round-bottom flask, add the O-functionalized azetidine salt (1.0 eq.) and the aldehyde or ketone (1.2 eq.).
-
Dissolve the components in anhydrous DCE or DCM.
-
If starting with the hydrochloride salt, add TEA (1.1 eq.) and stir for 20 minutes.
-
A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel, sp³-rich compounds for drug discovery. By employing a strategic use of protecting groups, researchers can selectively functionalize the nitrogen and hydroxyl moieties to generate a wide array of derivatives. The protocols outlined in this guide provide a solid foundation for the incorporation of this promising scaffold into new chemical entities, paving the way for the discovery of next-generation therapeutics.
References
-
Bouzide, A., & Sauvé, G. (1997). Highly selective silver(I) oxide mediated monoprotection of symmetrical diols. Tetrahedron Letters, 38(34), 5945-5948. [Link]
-
Sparrow Chemical. (2025). What are the safety precautions when handling azetidine? Sparrow Chemical Blog. [Link]
-
Wang, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662. [Link]
-
Singh, R. P., & Kumar, V. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100112. [Link]
-
Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662. [Link]
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- 2. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [cymitquimica.com]
- 6. rsc.org [rsc.org]
Analytical techniques for quantifying [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride
An Application Note on the Quantitative Analysis of [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride
Abstract
This guide provides a detailed examination of robust analytical techniques for the precise quantification of this compound, a key bifunctional azetidine building block in pharmaceutical development. Recognizing the compound's unique physicochemical properties—high polarity, non-volatile nature, and lack of a strong UV chromophore—this document presents and contrasts three principal analytical methodologies: High-Performance Liquid Chromatography with universal detectors (HPLC-CAD/ELSD), Gas Chromatography with Flame Ionization Detection following derivatization (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section offers a deep dive into the causality behind experimental choices, step-by-step protocols, and validation considerations grounded in ICH guidelines to ensure scientific integrity and regulatory compliance.[1][2] This application note is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable, accurate, and validated methods for quality control, stability testing, and formulation analysis.
Introduction and Compound Profile
This compound is a versatile scaffold used in the synthesis of complex pharmaceutical intermediates. Its structure, featuring a strained azetidine ring substituted with two hydroxymethyl groups, provides a unique three-dimensional framework for drug design.
Compound Properties:
-
Chemical Name: this compound
-
CAS Number: 1016232-92-0[3]
-
Molecular Formula: C₅H₁₂ClNO₂[3]
-
Molecular Weight: 153.61 g/mol [3]
-
Structure:
Caption: Structure of this compound.
The accurate quantification of this compound is paramount for ensuring batch-to-batch consistency, monitoring degradation pathways in stability studies, and verifying dosage in final formulations. The compound's high polarity and the absence of a UV-absorbing chromophore render standard reversed-phase HPLC with UV detection ineffective, necessitating the specialized approaches detailed herein.
Analytical Strategy Overview
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the required level of sensitivity, sample matrix complexity, and available instrumentation. This guide outlines a logical workflow for method selection.
Caption: Decision workflow for selecting the appropriate analytical method.
Method 1: High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: Due to the analyte's high polarity and lack of a chromophore, traditional RP-HPLC with UV detection is unsuitable. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation mode as it provides excellent retention for highly polar compounds. For detection, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is required, as they do not depend on the optical properties of the analyte. CAD is often favored for its superior sensitivity and wider dynamic range for quantitative analysis.
HPLC-CAD Experimental Protocol
This protocol is designed as a self-validating system, where system suitability tests are integrated to ensure performance prior to analysis.[4]
Workflow Diagram:
Caption: Step-by-step workflow for the HPLC-CAD method.
Step-by-Step Methodology:
-
Reagent and Sample Preparation:
-
Mobile Phase: 85:15 (v/v) Acetonitrile / Water with 0.1% Formic Acid. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: 50:50 (v/v) Acetonitrile / Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (1 mg/mL): Prepare in the same manner as the Standard Stock Solution.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system equipped with a quaternary pump, autosampler, and Charged Aerosol Detector (CAD).
-
Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
CAD Settings: Evaporation Temperature: 35 °C, Gas (Nitrogen) Pressure: 35 psi.
-
-
Analysis and Quantification:
-
Equilibrate the system until a stable baseline is achieved.
-
Perform five replicate injections of the Standard Solution. The Relative Standard Deviation (RSD) of the peak areas should be ≤ 2.0%.
-
Inject the Sample Solution in duplicate.
-
Construct a calibration curve using at least five concentration levels (e.g., 0.1 to 1.5 mg/mL) to establish linearity.
-
Validation Parameters (ICH Q2(R2))
All validation studies must be conducted according to a pre-approved protocol.[2][5]
| Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak is pure and free from interference from excipients/impurities. | To ensure the signal is solely from the analyte.[1] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | To demonstrate a direct relationship between concentration and response.[1] |
| Accuracy | 98.0% - 102.0% recovery for spiked samples. | To measure the closeness of results to the true value.[1] |
| Precision (RSD) | Repeatability ≤ 1.5%; Intermediate Precision ≤ 2.0%. | To assess the method's consistency over short and long terms.[1] |
| Range | 80% - 120% of the target concentration. | The interval providing suitable accuracy, precision, and linearity.[6] |
| LOQ/LOD | Signal-to-Noise ratio of 10:1 (LOQ) and 3:1 (LOD). | To determine the lowest concentration that can be reliably quantified/detected. |
Method 2: Gas Chromatography (GC)
Expertise & Causality: Direct GC analysis is impossible due to the salt form and the two highly polar hydroxyl groups, which make the compound non-volatile and prone to adsorption on the column.[7] A chemical derivatization step is therefore mandatory. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is the most effective choice. It quantitatively converts the -OH groups into -O-Si(CH₃)₃ (trimethylsilyl) ethers, which are volatile, thermally stable, and exhibit excellent chromatographic behavior. A non-polar capillary column is ideal for separating the derivatized analyte.[7]
GC-FID Derivatization and Analysis Protocol
Workflow Diagram:
Caption: Workflow for GC-FID analysis, highlighting the critical derivatization step.
Step-by-Step Methodology:
-
Derivatization:
-
Internal Standard (IS) Stock: Prepare a 5 mg/mL solution of n-tetradecane in pyridine.
-
Accurately weigh ~10 mg of sample or standard into a 2 mL GC vial.
-
Add 500 µL of the Internal Standard Stock solution.
-
Add 500 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Immediately cap the vial and vortex for 30 seconds.
-
Heat the vial in a heating block or oven at 70 °C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID) and split/splitless injector.
-
Column: DB-5 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Split Ratio: 20:1.
-
Oven Program: Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Detector Temperature: 300 °C.
-
-
Quantification:
-
Calculate the Response Factor (RF) of the derivatized analyte relative to the internal standard using a known concentration of the reference standard.
-
Quantify the analyte in the sample using the calculated RF and the peak area ratios of the analyte to the internal standard.[8]
-
Method 3: Quantitative NMR (qNMR) Spectroscopy
Expertise & Causality: qNMR is a primary ratio method that allows for the direct quantification of an analyte without a chemically identical reference standard.[9] Its power lies in the direct proportionality between the integrated signal area and the number of protons contributing to that signal. The hydrochloride salt form of the analyte and its diol structure make it highly soluble in deuterated water (D₂O), an ideal solvent for qNMR. The key to accuracy is selecting a suitable internal standard that is stable, accurately weighable, and has resonances that are well-resolved from the analyte peaks. Maleic acid is an excellent choice for this application.
qNMR Protocol
-
Sample Preparation:
-
Internal Standard (IS): Use high purity (≥99.5%) Maleic Acid.
-
Accurately weigh approximately 15 mg of this compound and 10 mg of Maleic Acid into a clean vial. Record weights to 0.01 mg.
-
Dissolve the mixture in ~0.7 mL of Deuterium Oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: D₂O.
-
Pulse Program: Standard 1D proton experiment with water suppression (e.g., presaturation).
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of both the analyte and IS (typically 30-60 seconds to ensure full relaxation).
-
Pulse Angle: Calibrated 90° pulse.
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Number of Scans (NS): ≥ 16 (adjust for desired signal-to-noise).
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate the well-resolved singlet from Maleic Acid (δ ≈ 6.2-6.5 ppm, 2H) and a well-resolved signal from the analyte (e.g., the azetidine ring protons).
-
Calculate the purity or concentration using the following formula:
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
PurityIS = Purity of the internal standard
-
Method Comparison Summary
| Feature | HPLC-CAD | GC-FID (with Derivatization) | Quantitative NMR (qNMR) |
| Principle | Chromatographic Separation | Volatility-Based Separation | Nuclear Resonance |
| Derivatization | Not required | Mandatory | Not required |
| Throughput | High | Medium | Low |
| Sensitivity | Good (ng level) | Very Good (pg level) | Moderate (µg-mg level) |
| Specificity | Good (relies on retention time) | High (with MS) | Very High (structural info) |
| Quantification | External/Internal Standard | Internal Standard | Absolute (with certified IS) |
| Primary Use Case | Routine QC, stability testing | Trace analysis, impurity profiling | Purity assignment, reference standard certification |
Conclusion
The successful quantification of this compound requires a thoughtful analytical approach tailored to its challenging physicochemical properties. For routine quality control and high-throughput analysis, HPLC with a universal detector like CAD offers a robust and reliable solution. For analyses requiring higher sensitivity, such as trace impurity detection, GC-FID or GC-MS following silylation is the most suitable method. Finally, for primary purity assessment and the certification of reference materials where the highest accuracy and direct traceability are needed, qNMR stands as the definitive technique. Each method, when properly developed and validated according to ICH guidelines, provides a self-validating system capable of generating trustworthy and accurate data critical for advancing pharmaceutical development.[1][2][6]
References
-
Gas Chromatographic Determination of Diols and Glycerol in Flavor Bases and Flavored Wines. Journal of AOAC INTERNATIONAL. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
-
Chromatogram of the high alcohol/diol standard. ResearchGate. [Link]
-
1H-NMR data for the prepared 2-Azetidinone compounds (4a-j). ResearchGate. [Link]
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Enantiomer separation of underivatized diols. Agilent. [Link]
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Quantitative NMR Spectroscopy. University of Oxford. [Link]
-
Analytical Methods. Japan Environmental Management Association for Industry. [Link]
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Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Exelixis, Inc.[Link]
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Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
-
How Do You Quantify Compounds Using Gas Chromatography? YouTube. [Link]
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe. [Link]
-
Analytical Methods for Therapeutic Drug Monitoring and Toxicology. Wiley. [Link]
-
A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. Journal of Food and Drug Analysis. [Link]
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A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. Journal of Food and Drug Analysis. [Link]
-
A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. Journal of Food and Drug Analysis. [Link]
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- 9. spectroscopyeurope.com [spectroscopyeurope.com]
Application Notes and Protocols for the Safe Handling of Azetidine Compounds
Introduction: The Double-Edged Sword of Ring Strain
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly prevalent structural motifs in modern medicinal chemistry and drug development.[1][2][3] Their unique conformational properties, imparted by the inherent ring strain of approximately 25.4 kcal/mol, offer a distinct advantage in the design of novel therapeutics, providing rigid scaffolds that can enhance binding affinity and improve pharmacokinetic profiles.[2] However, this same ring strain that makes them attractive synthetic building blocks also contributes to their unique reactivity and potential hazards.[1][2] While more stable and easier to handle than their three-membered aziridine counterparts, azetidines are susceptible to ring-opening reactions, particularly under acidic conditions.[2][4][5] This reactivity, coupled with the potential for flammability and corrosivity, necessitates a thorough understanding and implementation of safe handling procedures to mitigate risks in the research and development laboratory.[6][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of azetidine compounds. The protocols outlined herein are designed to be self-validating systems, emphasizing the causality behind each experimental choice to foster a culture of safety and scientific integrity.
Hazard Assessment of Azetidine Compounds
A thorough understanding of the potential hazards associated with azetidine and its derivatives is the cornerstone of safe laboratory practice. The parent compound, azetidine, is a highly flammable and corrosive liquid.[6][7][8] While the specific properties of substituted azetidines will vary, it is prudent to treat all novel azetidine-containing molecules with a high degree of caution until their hazard profile has been thoroughly evaluated.
Key Hazards:
-
Flammability: Azetidine is a highly flammable liquid and vapor, with a flash point of -20°C. Vapors are heavier than air and can travel a considerable distance to an ignition source, forming explosive mixtures with air.[6][7] It is crucial to handle azetidine and other volatile derivatives away from heat, sparks, open flames, and other ignition sources.[6][7]
-
Corrosivity: Azetidine causes severe skin burns and eye damage.[6][7][8] Contact with the liquid or its vapors can lead to irreversible tissue damage.[6][9] The corrosive nature of many amine compounds necessitates the use of appropriate personal protective equipment (PPE) at all times.
-
Toxicity: Azetidine compounds may be harmful if swallowed, inhaled, or absorbed through the skin.[7][10] Inhalation can cause irritation to the respiratory system.[11][12] While comprehensive toxicological data for all azetidine derivatives is not available, it is essential to minimize exposure through engineering controls and PPE.
-
Reactivity and Stability: The ring strain of azetidines makes them susceptible to ring-opening reactions, especially in the presence of acids.[4][5] Protonation of the nitrogen atom can facilitate nucleophilic attack and cleavage of the ring.[4] Some azetidines may also be reactive under basic conditions or decompose upon heating.[4][6] It is important to be aware of the potential for hazardous reactions and to avoid incompatible materials such as strong oxidizing agents and strong acids.[13]
Summary of Azetidine Hazards:
| Hazard Category | Description | Preventative Measures |
| Flammability | Highly flammable liquid and vapor.[6][7][8] | Handle away from ignition sources; use non-sparking tools and ground equipment.[6][7] |
| Corrosivity | Causes severe skin burns and eye damage.[6][7][8] | Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[6][14] |
| Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin.[7][10] | Handle in a well-ventilated area or a chemical fume hood; avoid breathing vapors.[6][10] |
| Reactivity | Susceptible to acid-catalyzed ring-opening; may react with strong oxidizing agents.[4][5][13] | Avoid contact with strong acids and oxidizers; consider the stability of the specific compound.[4][13] |
Protocols for Safe Handling
The following protocols provide a step-by-step guide to safely handle azetidine compounds in a laboratory setting. These should be adapted to the specific hazards of the compound being used and the scale of the experiment.
Risk Assessment and Preparation
Rationale: A thorough risk assessment is the most critical step in ensuring laboratory safety. It involves identifying potential hazards and implementing control measures to minimize risks.
Protocol:
-
Consult the Safety Data Sheet (SDS): Before handling any new azetidine compound, obtain and carefully review its SDS.[6][7] If an SDS is not available for a novel compound, assume it possesses a high degree of hazard similar to the parent azetidine.
-
Evaluate the Experiment: Identify all potential hazards associated with the planned experiment, including the reagents, reaction conditions (e.g., temperature, pressure), and equipment.
-
Implement Control Measures: Based on the risk assessment, determine the necessary engineering controls (e.g., fume hood, glove box), administrative controls (e.g., standard operating procedures), and personal protective equipment (PPE).
-
Prepare the Work Area: Ensure the work area is clean and uncluttered.[15] Verify that safety equipment, such as the eyewash station, safety shower, and fire extinguisher, is accessible and in good working order.[15][16]
Personal Protective Equipment (PPE)
Rationale: PPE is the last line of defense against chemical exposure.[14] Proper selection and use are essential for personal safety.
Protocol:
-
Eye and Face Protection: Wear chemical safety goggles at all times.[14][17] A face shield should be worn in addition to goggles when there is a significant risk of splashes.
-
Skin Protection:
-
Respiratory Protection: For highly volatile or dusty azetidine compounds, or when engineering controls are insufficient, a respirator may be necessary.[12] Consult with your institution's Environmental Health and Safety (EHS) department for proper respirator selection and fit-testing.
Weighing and Transferring Azetidine Compounds
Rationale: These operations present a high risk of exposure and require careful execution to prevent spills and inhalation of vapors or dust.
Protocol for Liquids:
-
Work in a Fume Hood: Conduct all transfers of volatile azetidine liquids in a certified chemical fume hood.[19]
-
Grounding: For larger quantities, ground and bond containers and receiving equipment to prevent static discharge.[6][7]
-
Use Appropriate Tools: Use non-sparking tools for all transfers.[6][7]
-
Controlled Dispensing: Use a syringe or cannula for transferring liquids to minimize vapor release. Avoid pouring directly from large containers to small ones.[19]
-
Seal Containers: Keep all containers tightly sealed when not in use.[6][7]
Protocol for Solids:
-
Work in a Ventilated Enclosure: Weigh and transfer solid azetidine compounds in a ventilated balance enclosure or a fume hood to prevent inhalation of dust.
-
Minimize Dust Generation: Handle solids carefully to avoid creating dust.
-
Clean Up Spills Promptly: Immediately clean up any spills using appropriate procedures (see Section 5).[15][19]
Running Reactions with Azetidine Compounds
Rationale: Chemical reactions can present additional hazards, such as exothermic events or the generation of hazardous byproducts.
Protocol:
-
Fume Hood Use: Set up all reactions involving azetidine compounds in a chemical fume hood.
-
Inert Atmosphere: For air-sensitive reactions, use an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Use a well-controlled heating and cooling system to manage the reaction temperature and prevent thermal runaway.
-
Stirring: Ensure adequate stirring to maintain a homogeneous reaction mixture and prevent localized overheating.
-
Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exothermic event or pressure buildup.
Quenching Reactions and Work-up Procedures
Rationale: The quenching and work-up steps can generate heat and gas, and may involve handling acidic or basic solutions that can affect the stability of the azetidine ring.
Protocol:
-
Cool the Reaction: Before quenching, cool the reaction mixture to a safe temperature.
-
Slow Addition: Add the quenching agent slowly and in a controlled manner, especially when quenching reactive reagents.
-
pH Considerations: Be mindful of the pH during aqueous work-up.[4] Strongly acidic conditions can lead to the degradation of acid-sensitive azetidine compounds.[4][5] If possible, use a milder acid or a buffered solution.
-
Ventilation: Perform all extractions and solvent removal steps in a fume hood.
Workflow for Safe Handling of Azetidine Compounds
Caption: General workflow for the safe handling of azetidine compounds.
Storage and Waste Disposal
Storage
Rationale: Proper storage is essential to maintain the stability of azetidine compounds and prevent accidents.
Protocol:
-
Flammables Cabinet: Store flammable azetidine compounds in a designated flammables cabinet.[6]
-
Cool and Dry: Keep containers in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6][7]
-
Tightly Sealed: Ensure containers are tightly sealed to prevent the escape of vapors.[6][7]
-
Incompatible Materials: Store azetidine compounds away from incompatible materials, particularly strong acids and oxidizing agents.[13]
Waste Disposal
Rationale: Improper disposal of chemical waste can harm the environment and pose a risk to public health.[7]
Protocol:
-
Consult EHS: Always follow your institution's guidelines for chemical waste disposal and consult with the EHS department if you are unsure.[10]
-
Segregate Waste: Segregate azetidine-containing waste from other waste streams. Do not mix incompatible waste.
-
Label Waste Containers: Clearly label all waste containers with the contents, including the concentration of the azetidine compound.
-
Solid Waste: Dispose of contaminated solid waste, such as gloves and paper towels, in a designated solid waste container.
-
Liquid Waste:
-
Collect liquid waste in a properly labeled, sealed, and compatible container.
-
For some simple azetidine compounds, neutralization with a dilute acid may be a preliminary step before disposal, but this should only be done if the stability of the compound under these conditions is known and it is part of an approved procedure.[7]
-
Emergency Procedures
Spills
Rationale: A quick and appropriate response to a chemical spill can significantly reduce the risk of injury and environmental contamination.
Protocol:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or involves a highly toxic compound, evacuate the area and call for emergency assistance.
-
Small Spills:
-
If you are trained and it is safe to do so, clean up small spills using a chemical spill kit.
-
Contain the spill with an absorbent material like vermiculite.[7]
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Neutralize the spill if it is safe to do so (e.g., with a 5% solution of acetic acid for small amine spills), and then absorb the residue.[7]
-
Collect the contaminated absorbent material in a sealed container for proper disposal.[7]
-
-
Decontaminate: Decontaminate the spill area and any affected equipment.[7]
Spill Response Decision Tree
Caption: Decision tree for responding to an azetidine compound spill.
First Aid
Rationale: Immediate and correct first aid can significantly reduce the severity of an injury from chemical exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes, preferably under a safety shower.[7][9] Remove contaminated clothing while flushing.[7][9] Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[7][9][17] Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air.[9][12] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[7][9] Rinse the mouth with water.[9] Seek immediate medical attention.[9]
Conclusion
Azetidine compounds are valuable tools in chemical research and drug development, but their safe handling is paramount. By understanding their inherent hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can mitigate the risks associated with these reactive molecules. A proactive approach to safety, grounded in a thorough understanding of the chemical principles at play, is the best way to ensure a safe and productive laboratory environment.
References
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Safety D
- Azetidine. Apollo Scientific.
- Technical Support Center: Azetidine Compound Stability. Benchchem.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.
- What are the safety precautions when handling azetidine? - Blog. SPARROW.
- Proper Disposal Procedures for 3-(2-Ethylbutyl)azetidine. Benchchem.
- Azetidine. LookChem.
- SAFETY D
- Azetidine hydrochloride. Apollo Scientific.
- Azetidine | C3H7N | CID 10422. PubChem - NIH.
- Azetidine 98 503-29-7. Sigma-Aldrich.
- Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.
- Azetidine - Safety D
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
- GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Unknown Source.
- MSDS of azetidine hydrochloride. Unknown Source.
- Labor
- D-Azetidine-2-carboxylic acid - Safety D
- Lab Safety Rules and Guidelines. LabManager.
- Chemistry Lab Safety Rules. PozeSCAF.
- L-Azetidine-2-carboxylic acid-SDS. MedChemExpress.
- 3 - SAFETY D
- Topic 1: Safety in the Organic Chemistry Labor
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- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 19. pozescaf.com [pozescaf.com]
Use of [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride in fragment-based screening
Application Note & Protocols
Topic: The Strategic Use of [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride as a 3D-Rich Scaffold in Fragment-Based Screening
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Embracing Three-Dimensionality in Early-Stage Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying high-quality starting points for novel therapeutics, complementing traditional high-throughput screening (HTS) campaigns.[1][2] Unlike HTS, which screens large libraries of complex molecules, FBDD utilizes a more focused approach: screening smaller, less complex molecules (fragments) that, despite low initial affinity, form highly efficient and optimizable interactions with their targets.[1][2][3] This methodology allows for a more thorough exploration of chemical space with fewer compounds and has proven particularly effective against challenging targets like protein-protein interfaces.[1][4]
The quality of the fragment library is paramount to the success of any FBDD campaign.[1][2] In recent years, a significant shift has occurred from predominantly flat, aromatic fragments towards sp³-rich, three-dimensional scaffolds.[5][6] These 3D fragments offer improved physicochemical properties, such as enhanced aqueous solubility, and provide access to novel chemical space and binding interactions that are often missed by their planar counterparts.[6][7]
This application note details the strategic use of This compound , a versatile and highly valuable 3D fragment. Its rigid azetidine core introduces a defined three-dimensional geometry, while the geminal hydroxymethyl groups provide crucial hydrogen bonding vectors, making it an exceptional tool for probing polar interactions within protein binding sites. We provide an in-depth guide to its properties, handling, and application in primary and secondary screening assays, complete with detailed, field-tested protocols.
The Fragment: this compound
The azetidine ring is a four-membered saturated heterocycle that has become a privileged scaffold in modern medicinal chemistry.[7] Its inclusion in molecules can enhance metabolic stability, improve solubility, and provide advantageous exit vectors for subsequent chemical elaboration compared to more common saturated rings.[7][8][9]
The subject of this note, [3-(hydroxymethyl)azetidin-3-yl]methanol, embodies the key attributes of a superior 3D fragment:
-
Structural Rigidity & 3D Shape: The strained azetidine ring locks the two hydroxymethyl groups into a defined spatial orientation, allowing it to probe binding pockets with specific geometric constraints.
-
Polar Pharmacophore: The two primary alcohol functionalities act as potent hydrogen bond donors and acceptors, ideal for identifying and satisfying key interactions in a protein's active or allosteric site.
-
Low Molecular Weight: It adheres to the "Rule of Three" guidelines for fragment design, ensuring a higher probability of binding and providing ample room for optimization.[10][11][12]
-
Synthetic Tractability: The secondary amine of the azetidine ring serves as a readily accessible chemical handle for subsequent fragment growing or linking strategies.[13]
Caption: Chemical structure of the core fragment.
Physicochemical Properties & Handling
Proper handling and preparation of fragment stocks are critical for reproducible screening results. The hydrochloride salt form of this fragment typically ensures good aqueous solubility.
| Property | Value | Source |
| IUPAC Name | This compound | [14] |
| CAS Number | 928038-44-2 | [15][16] |
| Molecular Formula | C₅H₁₂ClNO₂ | [14] |
| Molecular Weight | 153.61 g/mol | [14] |
| Appearance | White to off-white crystalline powder | [15] |
| Purity | ≥95% | [14] |
| Storage | Store at -20°C, keep dry (hygroscopic) | [15] |
Protocol 1: Preparation of Fragment Stock Solution
-
Objective: To prepare a high-concentration, DMSO-based stock solution suitable for use with acoustic dispensers or for serial dilution in aqueous assay buffers.
-
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%
-
Calibrated analytical balance
-
Vortex mixer
-
Appropriate sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the fragment vial to room temperature before opening to prevent condensation, as the compound is hygroscopic.[15]
-
Accurately weigh out a desired amount of the fragment (e.g., 1.54 mg).
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., add 100 µL DMSO to 1.54 mg of fragment to create a 100 mM stock).
-
Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. A brief, gentle sonication can be used if necessary.
-
Centrifuge the vial briefly to collect the solution at the bottom.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.
-
-
Causality & Best Practices:
-
Why DMSO? DMSO is a standard solvent for compound libraries due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous assay buffers.
-
Why Anhydrous? Using anhydrous DMSO minimizes the introduction of water, which can affect compound stability and concentration accuracy over time.
-
Why Aliquot? Repeated freeze-thaw cycles can lead to compound precipitation or degradation, compromising the integrity of the screening library.
-
The FBDD Workflow: From Primary Screen to Structural Insights
A successful FBDD campaign employs a tiered approach, using a high-throughput primary assay to identify potential binders, followed by more information-rich orthogonal assays to validate hits and characterize their binding.[17]
Caption: A typical workflow for a fragment-based drug discovery campaign.
Primary Screening: Thermal Shift Assay (TSA/DSF)
Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay (TSA), is a rapid, cost-effective method for primary screening.[18] It measures the change in a protein's thermal melting temperature (Tm) upon ligand binding.[19] A positive shift (ΔTm) indicates that the fragment stabilizes the protein, suggesting a binding event.[20]
Protocol 2: Primary Fragment Screening using DSF
-
Objective: To identify fragments that cause a statistically significant increase in the target protein's melting temperature.
-
Key Requirements:
-
Purified target protein (>95% purity, stable in solution).[21]
-
Real-Time PCR (qPCR) instrument capable of performing a thermal melt.
-
SYPRO Orange dye (or equivalent).
-
384-well PCR plates.
-
Acoustic liquid handler (e.g., Echo) or multichannel pipette.
-
-
Procedure:
-
Protein Preparation: Before screening, perform a buffer screen to find conditions where the protein exhibits a sharp, single unfolding transition. The final protein concentration for the assay is typically 2-5 µM.[19]
-
Reagent Mix: Prepare a master mix of protein and SYPRO Orange dye in the optimized assay buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl). The final dye concentration is typically a 1:1000 dilution from the 5000x stock.[18]
-
Plate Dispensing: Dispense 10-20 µL of the protein/dye master mix into each well of a 384-well plate.
-
Compound Transfer: Using an acoustic dispenser, transfer 10-20 nL of the 100 mM fragment stock into the assay wells. This results in a final fragment concentration of ~100-200 µM. Include ample DMSO-only control wells (at least 32 per plate).
-
Sealing and Centrifugation: Seal the plate securely with an optically clear seal. Centrifuge briefly (e.g., 1000 x g for 1 min) to ensure all liquids are collected at the bottom of the wells.
-
Thermal Melt: Place the plate in the qPCR instrument. Run a melt curve protocol, typically ramping the temperature from 25°C to 95°C at a rate of 0.03-0.05°C/second, acquiring fluorescence data at each interval.
-
-
Data Analysis & Hit Triage:
-
The instrument software fits a Boltzmann equation to the unfolding transition of each well to calculate the Tm (the inflection point of the curve).[18]
-
Calculate the ΔTm for each fragment-containing well by subtracting the average Tm of the DMSO control wells.
-
A common hit threshold is a ΔTm that is greater than three times the standard deviation of the DMSO controls (ΔTm > 3σ).
-
-
Causality & Self-Validation:
-
Why Purity Matters: Impurities or protein aggregation can cause anomalous unfolding curves, leading to false positives or negatives.[21]
-
Why Controls are Critical: The statistical significance of a thermal shift can only be determined relative to the inherent variability of the protein's Tm in the presence of the vehicle (DMSO). A robust set of controls validates the screen's precision.
-
Limitations: DSF is an indirect assay. Not all binding events cause a thermal shift, and some compounds can interfere with the dye's fluorescence. Therefore, all hits must be validated by an orthogonal method.[20]
-
Hit Validation & Affinity Determination: Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique that provides label-free, real-time data on binding events.[22][23] It is an ideal secondary assay to confirm hits from a primary screen, eliminate false positives, and provide an initial estimate of binding affinity (K D) and kinetics.[24][25]
Protocol 3: Hit Confirmation and Affinity Analysis using SPR
-
Objective: To confirm direct binding of DSF hits to the immobilized target protein and determine the equilibrium dissociation constant (K D).
-
Key Requirements:
-
SPR instrument (e.g., Biacore, Carterra).
-
Sensor chip (e.g., CM5, for amine coupling).
-
High-quality target protein.
-
Standard immobilization reagents (EDC, NHS, ethanolamine).
-
-
Procedure:
-
Target Immobilization: Covalently immobilize the target protein onto the sensor chip surface via amine coupling. Aim for a low to moderate density (e.g., 2000-5000 RU) to minimize mass transport effects. A reference flow cell should be activated and blocked without protein to serve as a control for non-specific binding.
-
System Priming: Prime the system with running buffer (e.g., PBS-T, pH 7.4, 0.05% Tween-20, 1% DMSO). The DMSO concentration should match that of the fragment solutions to minimize bulk refractive index shifts.
-
Single-Point Screen: Inject the primary hits (e.g., at 100 µM) over the target and reference surfaces. A positive binding response on the target surface that is significantly higher than the reference surface confirms a direct interaction.
-
Dose-Response Analysis: For confirmed hits, perform a full dose-response experiment. Prepare serial dilutions of the fragment (e.g., from 1 mM down to ~1 µM) in running buffer.
-
Data Acquisition: Inject each concentration over the sensor surfaces until the binding response reaches equilibrium (steady state). Include several buffer-only injections for double referencing.
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Subtract the average of the buffer-only injections (double referencing).
-
Plot the equilibrium response (Req) against the fragment concentration.
-
Fit the data to a 1:1 steady-state binding model to determine the K D.
-
-
-
Causality & Self-Validation:
-
Why a Reference Cell? The reference surface is crucial for distinguishing specific binding to the target from non-specific binding to the chip matrix or bulk refractive index changes caused by the sample.[22] A true hit shows a specific signal on the target surface only.
-
Why Steady-State Analysis? For weakly binding fragments, the association and dissociation rates are often too fast to measure accurately. A steady-state analysis, which measures the binding level at equilibrium, is a more robust method for determining K D in the µM-mM range.[26]
-
Structural Characterization: The Gold Standard of X-ray Crystallography
The ultimate goal of FBDD is to understand how a fragment binds to its target. X-ray crystallography provides a high-resolution, three-dimensional snapshot of the protein-fragment complex, revealing the precise binding mode, key interactions, and surrounding environment.[27][28] This structural information is the foundation for rational, structure-based drug design.[29][30]
Protocol 4: Determining the Fragment Binding Mode via Crystallography
-
Objective: To solve the 3D structure of the target protein in complex with the validated fragment hit.
-
Key Requirements:
-
A robust protein crystallization system (i.e., reproducible crystals that diffract to high resolution).
-
Access to a synchrotron beamline for data collection.[31]
-
-
Procedure:
-
Crystal System Validation: Before screening, test the crystal system's tolerance to DMSO. Soak pre-grown crystals in increasing concentrations of DMSO (e.g., 5-20%) to ensure they maintain their diffraction quality.[31]
-
Fragment Soaking: Prepare a soaking solution containing the fragment at a high concentration (typically 10-50 mM) in a cryo-protectant solution that also contains ~10% DMSO. Transfer a pre-grown protein crystal into this solution and allow it to soak for a period ranging from minutes to hours.
-
Crystal Harvesting and Freezing: Loop the soaked crystal out of the drop and flash-cool it in liquid nitrogen to preserve it for data collection.
-
Data Collection: Collect a full X-ray diffraction dataset at a synchrotron beamline.
-
Structure Solution and Refinement: Process the diffraction data. Solve the structure using molecular replacement with a known apo structure.
-
Hit Identification: Carefully inspect the resulting difference electron density maps (Fo-Fc). Unambiguous, positive electron density in the shape of the fragment confirms its binding and location.
-
Model Building: Build the fragment into the density and refine the protein-fragment complex structure to high resolution. Analyze the key interactions (hydrogen bonds, hydrophobic contacts) mediating the binding.
-
-
Causality & Self-Validation:
-
Why High Fragment Concentration? Because fragments are weak binders, a high concentration is required to drive the equilibrium towards the bound state and achieve sufficient occupancy in the crystal lattice to be observed.[27]
-
Why Difference Maps? The Fo-Fc map specifically highlights regions where the experimental data (Fo) differs from the calculated model (Fc), which, in this case, lacks the ligand. A strong positive peak in this map is the most reliable evidence of a bound ligand.[30] This provides an internal validation of the binding event.
-
Conclusion: A Superior Starting Point for Rational Design
The use of high-quality, 3D-rich fragments is a cornerstone of modern FBDD. This compound represents an exemplary scaffold, offering a rigid 3D core and a focused polar pharmacophore. By employing a systematic workflow of DSF for primary screening, SPR for validation and affinity ranking, and X-ray crystallography for definitive structural elucidation, researchers can effectively identify and characterize novel binding modes. The resulting high-resolution structural information for a fragment like this provides an unparalleled foundation for structure-based design, enabling the rapid and efficient optimization of these weakly-binding hits into potent, selective, and drug-like lead compounds.[3][4]
References
-
Scott, A. D., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Molecular Oncology, 16(21), 3761-3777. [Link]
-
Zheng, Y., et al. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]
-
Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]
-
Scott, A. D., et al. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. Molecular Oncology, 16(21), 3761–3777. [Link]
-
Kumar, A., et al. (2024). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Sygnature Discovery. (n.d.). Why 3D is not the always the winner in fragment-based screening?. [Link]
-
Amorim, R., et al. (2009). Azetidine-2,4-diones (4-Oxo-β-lactams) as Scaffolds for Designing Elastase Inhibitors. Journal of Medicinal Chemistry, 52(1), 221–232. [Link]
-
Gingell, H., & Ulaganathan, T. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]
-
ResearchGate. (n.d.). Structures of some azetidine-based drugs. [Link]
-
Fitzgerald, E., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]
-
Fitzgerald, E., et al. (2020). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. Essays in Biochemistry, 65(5), 705–729. [Link]
-
Nielsen, M. K., et al. (2023). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 145(44), 24135–24147. [Link]
-
ResearchGate. (n.d.). Fragment-based screening using X-ray crystallography and NMR spectroscopy. [Link]
-
Southall, N. T., et al. (2021). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Dalton Transactions, 50(44), 15881–15892. [Link]
-
Singh, N., et al. (2022). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 3(2), 101377. [Link]
-
Cioffi, A. G., & Paci, E. (2021). NMR Screening in Fragment-Based Drug Design: A Practical Guide. In Methods in Molecular Biology (Vol. 2304, pp. 1–21). [Link]
-
Lund University. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. [Link]
-
Neumann, L., et al. (2011). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry, 11(3), 227–242. [Link]
-
CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. [Link]
-
Schiebel, J., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Future Medicinal Chemistry, 6(12), 1389–1404. [Link]
-
Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. [Link]
-
Kalyani, D., et al. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. Journal of Visualized Experiments, (171). [Link]
-
ResearchGate. (n.d.). SPR-based Fragment Screening: Advantages and Applications. [Link]
-
Douangamath, A. (2022). The XChem pipeline for fragment screening. Diamond Light Source. [Link]
-
Sforza, K., et al. (2022). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Enzymology, 664, 219–250. [Link]
-
Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Future Medicinal Chemistry, 5(2), 161–179. [Link]
-
Kalyani, D., et al. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. Journal of Visualized Experiments, (171). [Link]
-
One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]
-
Mortenson, P. N., & Murray, C. W. (2021). What makes a good fragment in fragment-based drug discovery?. Expert Opinion on Drug Discovery, 16(11), 1269–1281. [Link]
-
EUbOPEN. (2020). Thermal Shift Assay for screening inhibitors. [Link]
-
ResearchGate. (n.d.). Differential Scanning Fluorimetry as Part of a Biophysical Screening Cascade. [Link]
-
Wikipedia. (n.d.). Thermal shift assay. [Link]
-
Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662. [Link]
-
Frontiers. (n.d.). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. [Link]
Sources
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onenucleus.com [onenucleus.com]
- 4. tandfonline.com [tandfonline.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
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- 7. researchgate.net [researchgate.net]
- 8. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. creative-biostructure.com [creative-biostructure.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound [cymitquimica.com]
- 15. azetidin-3-ylmethanol hydrochloride | 928038-44-2 [amp.chemicalbook.com]
- 16. azetidin-3-ylmethanol hydrochloride | 928038-44-2 [chemicalbook.com]
- 17. Fragment-based screening by protein-detected NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. eubopen.org [eubopen.org]
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- 20. researchgate.net [researchgate.net]
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- 23. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
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- 27. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 28. researchgate.net [researchgate.net]
- 29. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 30. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 31. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of [3-(hydroxymethyl)azetidin-3-yl]methanol Hydrochloride
Welcome to the technical support guide for the synthesis of [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable but challenging synthetic building block. Due to its strained four-membered ring, the synthesis of substituted azetidines requires careful control over reaction conditions to achieve high yields and purity[1][2].
This guide provides in-depth, experience-driven advice in a question-and-answer format to address common issues encountered during the synthesis, helping you troubleshoot problems and optimize your reaction outcomes.
Part 1: General Synthetic Strategy & Critical Parameters
The synthesis of this compound typically involves a multi-step sequence. A common and logical pathway begins with a commercially available, N-protected azetidin-3-one. The key transformation is the installation of two hydroxymethyl groups at the C3 position, followed by deprotection and salt formation.
A generalized workflow for this synthesis is outlined below. Each stage presents unique challenges that can significantly impact the overall yield.
Caption: General workflow for the synthesis of the target compound.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis, providing explanations grounded in chemical principles.
Q1: Which nitrogen protecting group is optimal for this synthesis?
A1: The choice of the nitrogen protecting group is critical and influences not only the stability of the azetidine ring but also the ease of the final deprotection step[1]. The two most common choices are Boc (tert-butyloxycarbonyl) and Benzyl (Bn).
-
Boc Group: This is often preferred due to its facile removal under acidic conditions, which can be combined with the final hydrochloride salt formation step. A solution of HCl in a solvent like dioxane or methanol can simultaneously deprotect the nitrogen and precipitate the desired product[3]. However, the Boc group can be labile under certain conditions used for C3 functionalization.
-
Benzyl Group: The benzyl group is more robust and stable to a wider range of reaction conditions. Its removal via catalytic hydrogenation (e.g., Pd/C, H₂) is highly effective and clean[4]. This method is orthogonal to acid-labile groups. The choice depends on the overall synthetic strategy and the compatibility of other functional groups in the molecule.
| Protecting Group | Structure | Common Protection Reagent | Key Advantages | Deprotection Conditions & Concerns |
| Boc | -COOC(CH₃)₃ | Boc₂O | Easy, one-step deprotection and salt formation. | Can be unstable to strong acids or high temperatures during intermediate steps. |
| Benzyl (Bn) | -CH₂Ph | Benzyl bromide (BnBr) | Very stable to a wide range of non-reductive conditions. | Requires a separate hydrogenation step. Catalyst poisoning can be an issue. |
Q2: My diol formation step is giving low yields. What are the likely causes?
A2: The reaction to install two hydroxymethyl groups onto the C3-ketone is the most challenging step. Low yields typically stem from three primary issues:
-
Reagent Decomposition: The most common reagent for this transformation is formaldehyde. Anhydrous formaldehyde (paraformaldehyde) must be properly depolymerized before or during the reaction. Incomplete depolymerization leads to low conversion.
-
Competing Side Reactions: The basic conditions often used for this type of aldol-Tishchenko or Cannizzaro-type reaction can promote side reactions. The high ring strain of the azetidine nucleus makes it susceptible to ring-opening, especially in the presence of strong bases or nucleophiles[1].
-
Product Instability: The intermediate N-protected diol may be unstable under the reaction or workup conditions, leading to degradation.
Q3: I'm observing a significant amount of a ring-opened byproduct. How can I prevent this?
A3: Ring-opening is the most common failure mode in azetidine chemistry due to the inherent ~26 kcal/mol of ring strain. This reaction is typically initiated by nucleophiles, acids, or bases[1][2].
-
Mechanism: Nucleophilic attack at the C2 or C4 position, often facilitated by protonation of the ring nitrogen, leads to cleavage of a C-N bond and formation of an acyclic amine derivative.
-
Prevention Strategies:
-
Control pH: Maintain the reaction and workup conditions under a neutral or mildly basic pH. Avoid strong acids or bases.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide the activation energy needed for ring cleavage.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., DBU, proton sponge) if basic conditions are required, rather than nucleophilic bases like hydroxides or alkoxides.
-
Part 3: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
Problem: Low Overall Yield
A low overall yield can be attributed to issues at any stage of the synthesis. The following decision tree provides a logical workflow for troubleshooting.
Caption: A decision tree for troubleshooting low product yield.
Problem: Difficulty in Final Product Purification
Symptoms:
-
The product appears as an oil or gum instead of a solid.
-
The product is highly water-soluble, leading to poor extraction from aqueous layers.
-
NMR analysis shows persistent solvent or reagent impurities.
Causality & Solutions: The target compound is a hydrochloride salt of a diol amine, making it highly polar and hygroscopic. Standard silica gel chromatography can be challenging due to streaking and irreversible binding.
Recommended Protocol for Purification:
-
Post-Deprotection Workup: After the deprotection/salt formation step, concentrate the reaction mixture under reduced pressure.
-
Solvent Trituration/Crystallization:
-
Add a non-polar solvent in which the product is insoluble (e.g., MTBE, diethyl ether, or ethyl acetate) to the crude residue.
-
Stir or sonicate the mixture vigorously. The product should precipitate as a white or off-white solid.
-
Filter the solid, wash with fresh cold non-polar solvent, and dry under high vacuum.
-
-
Recrystallization: If the product is still impure, recrystallization from a solvent system like Methanol/Ethyl Acetate or Ethanol/Diethyl Ether is often effective.
-
Alternative Chromatography: If chromatography is necessary, consider reverse-phase (C18) chromatography with a water/acetonitrile mobile phase or ion-exchange chromatography.
Part 4: Reference Experimental Protocol
This section provides a representative, step-by-step protocol based on established chemical principles for azetidine synthesis. Note: This is an illustrative procedure and should be optimized for your specific laboratory conditions.
Step 1: Synthesis of 1-Boc-3,3-bis(hydroxymethyl)azetidine
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-Boc-azetidin-3-one (1.0 eq).
-
Add anhydrous solvent (e.g., THF or Dichloromethane).
-
Cool the mixture to 0 °C in an ice bath.
-
Add paraformaldehyde (2.5 eq) and a mild base such as calcium hydroxide (1.5 eq) or triethylamine.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the protected diol intermediate.
Step 2: Deprotection and Formation of this compound
-
Dissolve the purified 1-Boc-3,3-bis(hydroxymethyl)azetidine (1.0 eq) in a minimal amount of methanol or 1,4-dioxane.
-
Cool the solution to 0 °C.
-
Slowly add a 4M solution of HCl in 1,4-dioxane (3.0-4.0 eq) dropwise[3][5].
-
Stir the reaction at room temperature for 2-4 hours. Evolution of gas (CO₂) should be observed. Monitor the deprotection by LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Add diethyl ether or ethyl acetate to the residue and stir to precipitate the hydrochloride salt.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under high vacuum to yield the final product.
References
- Technical Support Center: Synthesis of Substituted Azetidines. (2025). Benchchem.
- Common side reactions in the synthesis of 3-substituted azetidines. (2025). Benchchem.
- azetidin-3-ylmethanol hydrochloride | 928038-44-2. (2025). ChemicalBook.
- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. (2012).
- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journal of Organic Chemistry.
- Synthesis of Azetidines. (2017). Chinese Journal of Organic Chemistry.
- Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Advances.
- Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973)
- Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (2024). Bioorganic & Medicinal Chemistry.
Sources
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- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. azetidin-3-ylmethanol hydrochloride | 928038-44-2 [chemicalbook.com]
- 4. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Purification of [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride
Welcome to the technical support guide for the purification of crude [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride (CAS: 1016232-92-0). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common purification challenges associated with this highly polar and hydrophilic molecule.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the handling and purification of this compound.
Q1: What are the most probable impurities in my crude this compound?
A: The impurity profile depends heavily on the synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: Such as protected azetidine precursors or reagents from the deprotection step.[1][2]
-
Synthetic By-products: These can include products of incomplete reactions, over-alkylation, or ring-opening of the azetidine core, which is susceptible to certain nucleophilic and acidic conditions.[3][4][5]
-
Residual Solvents: Alcohols (methanol, ethanol), ethers (dioxane), or esters (ethyl acetate) are commonly used in synthesis and workup and can be retained in the crude product.[1][6][7]
-
Catalyst Residues: If a hydrogenation step was used for deprotection (e.g., removing a benzyl group), residual palladium on carbon may be present.[2]
-
Inorganic Salts: Salts like sodium chloride can be introduced if a base such as sodium hydroxide was used during the synthesis.[8]
Q2: I have a crude solid. What purification method should I try first?
A: For a crystalline hydrochloride salt like this, recrystallization or trituration (washing) should be your first approach, especially if the crude purity is reasonably high (>85%). These methods are efficient, scalable, and avoid the complexities of chromatography. A simple wash with a solvent like ethyl acetate or diethyl ether can effectively remove less polar impurities.[7] If that fails, a full recrystallization from a polar solvent/anti-solvent system is the next logical step.
Q3: Why is my compound streaking badly on a silica gel TLC plate or column?
A: This is a classic problem when dealing with basic amines, particularly their hydrochloride salts, on standard silica gel. Silica is acidic (due to silanol groups, Si-OH) and forms a strong ionic interaction with the basic azetidine nitrogen. This causes the compound to "stick" to the stationary phase, leading to significant tailing or streaking and poor recovery.[9][10] While you can add a basic modifier like triethylamine (TEA) or ammonia to the mobile phase, this neutralizes the salt on the column and can complicate purification. For this specific compound, standard silica gel chromatography is generally not recommended.[10][11]
Q4: My compound elutes in the void volume on my C18 reverse-phase column. What's happening?
A: Your compound is highly polar and hydrophilic due to the two hydroxyl groups and the charged ammonium salt. Standard C18 columns retain compounds based on hydrophobic interactions. Since your molecule has very little hydrophobicity, it has minimal interaction with the nonpolar stationary phase and is swept out with the highly aqueous mobile phase, resulting in no retention.[12][13] To achieve separation for such molecules, a different chromatographic technique is required, most notably Hydrophilic Interaction Liquid Chromatography (HILIC) .
Q5: Is it better to purify the free base or the hydrochloride salt?
A: Both are possible, but purifying the hydrochloride salt is often advantageous. Salts are typically crystalline, stable solids, making them easier to handle and recrystallize. The free base, [3-(hydroxymethyl)azetidin-3-yl]methanol, is likely to be a viscous oil or a hygroscopic solid, which is much more challenging to purify by crystallization. However, if you need to perform chromatography, converting to the free base might be necessary to avoid the issues with silica gel, though HILIC on the salt form is often a superior approach. The conversion can be done via a simple acid-base extraction.[14]
Section 2: Purification Strategy Decision Workflow
Choosing the right purification strategy from the outset can save significant time and resources. The following workflow provides a structured approach based on the initial purity and nature of the impurities.
Caption: Decision tree for selecting a purification method.
Section 3: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during purification.
Recrystallization & Washing Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing. | 1. The solution is supersaturated. 2. The cooling rate is too fast. 3. The anti-solvent was added too quickly. 4. The chosen solvent system is inappropriate. | 1. Add a small amount of the primary solvent to redissolve the oil, then cool slowly. 2. Try scratching the inside of the flask with a glass rod to induce nucleation. 3. Add a seed crystal of pure material if available. 4. Re-evaluate the solvent system; test solubility in various solvents on a small scale first. |
| Purity does not improve after recrystallization. | 1. The impurity has very similar solubility to the product in the chosen solvent system. 2. The impurity is co-crystallizing with the product. 3. Inefficient removal of mother liquor. | 1. Select a different solvent/anti-solvent pair. The goal is to maximize the solubility of the impurity while minimizing the solubility of the product at cold temperatures.[15] 2. Consider a purification method based on a different principle, such as chromatography (HILIC) or an acid-base extraction. 3. Ensure the crystalline mass is thoroughly washed with cold anti-solvent after filtration. |
| Very low recovery after recrystallization. | 1. The product has significant solubility in the solvent system, even at low temperatures. 2. Too much primary solvent was used. 3. The product was washed with a solvent in which it is partially soluble. | 1. Reduce the volume of the primary (dissolving) solvent to the absolute minimum required for dissolution at high temperature. 2. Ensure the solution is cooled thoroughly (e.g., in an ice bath or freezer) for an adequate amount of time before filtering. 3. Concentrate the mother liquor to try and recover a second crop of crystals. |
| Crude solid is a sticky, non-filterable mass. | 1. High concentration of residual polar solvents (e.g., DMF, DMSO). 2. The product is hygroscopic and has absorbed atmospheric moisture. 3. The "solid" is actually a very viscous oil. | 1. Attempt to precipitate the solid by dissolving it in a minimal amount of a solvent like methanol and adding it dropwise to a vigorously stirring anti-solvent like diethyl ether or methyl tert-butyl ether (MTBE). 2. Dry the material thoroughly under high vacuum, possibly with gentle heating. 3. Proceed with a chromatographic purification method. |
Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No retention on a C18 column (elutes at void). | The analyte is too polar for effective hydrophobic interaction with the stationary phase. | 1. Switch to HILIC. This is the most effective solution. HILIC uses a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high organic content (e.g., >80% acetonitrile). Analytes elute in order of increasing polarity. 2. Use an ion-pairing agent. This is a less ideal alternative. Adding an agent like trifluoroacetic acid (TFA) can sometimes improve retention but may be difficult to remove from the final product. |
| High backpressure or peak splitting in HILIC. | 1. The sample solvent is too strong (too much water), causing poor peak shape. 2. Column contamination or blockage. 3. Buffer precipitation in high organic mobile phase. | 1. Dissolve the sample in a solvent that matches the initial mobile phase composition as closely as possible (e.g., 90% Acetonitrile / 10% Water).[16] 2. Filter all samples and mobile phases through a 0.45 µm filter. Use a guard column to protect the analytical column.[16][17] 3. Ensure the buffer used (e.g., ammonium formate) is soluble at the high organic concentrations required for HILIC. |
| Need to use normal phase silica. | A non-polar impurity must be removed, and HILIC is unavailable. | This is not ideal, but possible with modification: 1. Neutralize the crude hydrochloride salt to the free base before loading. 2. Use a mobile phase containing a basic modifier. A common system is Dichloromethane/Methanol with 1-2% Ammonium Hydroxide.[9] 3. Be aware that recovery may still be poor, and the silica will be permanently modified. Amine-functionalized silica can be a better alternative stationary phase.[11] |
Section 4: Detailed Experimental Protocols
Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures. Handle all organic solvents in a well-ventilated fume hood.
Protocol 1: Purification by Recrystallization
This protocol is ideal for removing impurities with different solubility profiles than the target compound. The Ethanol/Diethyl Ether system is a good starting point.
Materials:
-
Crude this compound
-
Ethanol (absolute)
-
Diethyl ether (anhydrous)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude solid (e.g., 1.0 g) into an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot ethanol dropwise while stirring and heating until the solid just dissolves. Avoid adding excess solvent.
-
Remove the flask from the heat source.
-
Slowly add diethyl ether dropwise to the warm solution while stirring. Continue adding until the solution becomes faintly and persistently cloudy (turbid).
-
If too much anti-solvent is added and the product "crashes out" as a fine powder or oil, add a few drops of hot ethanol to redissolve it and return to a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath for at least 1 hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals sparingly with a small amount of cold diethyl ether to remove any residual mother liquor.
-
Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Purification by Trituration/Washing
This is a rapid method for removing non-polar or less-polar impurities from a largely pure solid.
Materials:
-
Crude this compound
-
Ethyl acetate (or another suitable washing solvent like diethyl ether or acetone)[7]
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
Procedure:
-
Place the crude solid in a beaker or flask with a stir bar.
-
Add a sufficient volume of ethyl acetate to form a mobile slurry (e.g., 10 mL per 1 g of crude material).
-
Stir the slurry vigorously at room temperature for 30-60 minutes. This allows the impurities to dissolve in the solvent while the product remains a solid.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of fresh, cold ethyl acetate.
-
Dry the purified solid under high vacuum.
Section 5: References
-
ResearchGate. (2024). How to Improve Retention and Purification of a Hydrophilic Peptide on a C18 Prep Column? Retrieved from [Link]
-
Biotage. (2023). How to purify hydrophilic peptides - Why won't my peptide stick to my column? Retrieved from [Link]
-
Goethals, E. (1980). The Polymerization of Azetidines and Azetidine Derivatives. Polymer Journal, 12(9), 571-581. Retrieved from [Link]
-
ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]
-
Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]
-
Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Google Patents. (1967). US3337630A - Process for the purification of amines. Retrieved from
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Gopi, H. N., & Suresh Babu, V. V. (2000). A method for the deprotonation of hydrochloride salts of peptide esters to free amino esters using zinc dust. Indian Journal of Chemistry - Section B, 39B, 62-65. Retrieved from [Link]
-
College of Science Repository. (n.d.). Synthesis and characterization of some Azetidines derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (Azetidin-3-yl)methanol. PubChem Compound Summary for CID 13400658. Retrieved from [Link]
-
Google Patents. (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Retrieved from [Link]
-
Organo. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
-
ResearchGate. (2014). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis of three impurities in ezetimibe. Retrieved from [Link]
-
CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
Sources
- 1. azetidin-3-ylmethanol hydrochloride | 928038-44-2 [chemicalbook.com]
- 2. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. jmchemsci.com [jmchemsci.com]
- 7. researchgate.net [researchgate.net]
- 8. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. biotage.com [biotage.com]
- 11. silicycle.com [silicycle.com]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. DSpace [cora.ucc.ie]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. merckmillipore.com [merckmillipore.com]
Minimizing side products in Azetidine-3,3-diyldimethanol hydrochloride reactions
Technical Support Center: Azetidine-3,3-diyldimethanol Hydrochloride
A Guide to Minimizing Side Products in Synthetic Transformations
Welcome to the Technical Support Center for Azetidine-3,3-diyldimethanol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but reactive building block. As a strained, difunctional molecule, minimizing side reactions is paramount to achieving high yields and purity. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions.
Understanding the Core Reactivity & Potential Side Reactions
Azetidine-3,3-diyldimethanol hydrochloride possesses three primary reactive sites: the secondary amine, and two primary hydroxyl groups. Its reactivity is further complicated by the inherent ring strain of the four-membered azetidine core (~25.4 kcal/mol), which makes it susceptible to specific side reactions not typically observed in larger ring systems.[1]
-
The Azetidine Nitrogen: As a secondary amine, the nitrogen is a potent nucleophile and a base. Its lone pair can readily participate in N-alkylation, N-acylation, and other functionalization reactions. However, its basicity can also catalyze undesired reactions.
-
The Primary Hydroxyl Groups: The two -CH₂OH substituents are nucleophilic and can undergo O-alkylation, O-acylation, and oxidation. Their proximity to each other and the azetidine ring can sometimes lead to intramolecular reactions.
-
The Azetidine Ring: The four-membered ring is significantly more stable than an aziridine ring but is still prone to ring-opening under harsh conditions, particularly strongly acidic environments, which can protonate the nitrogen and facilitate nucleophilic attack.[2][3]
Common Classes of Side Products:
-
N,N-Dialkylation/Diacylation: Over-reaction at the nitrogen center.
-
N,O-Competitive Reaction: Formation of a mixture of N-functionalized and O-functionalized products.
-
Oligomerization/Polymerization: Intermolecular reactions, often catalyzed by the basic azetidine nitrogen itself, can lead to dimers, trimers, and polymers, which are notoriously difficult to separate.[4]
-
Ring-Opening Products: Cleavage of the C-N bonds of the azetidine ring, typically under acidic conditions, resulting in linear amine derivatives.[2][3][5]
-
Intramolecular Cyclization (Post-functionalization): Formation of bicyclic ethers or other structures, especially if the N and O positions are functionalized with reactive groups.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses common issues encountered during reactions with Azetidine-3,3-diyldimethanol hydrochloride.
Issue 1: My reaction yields a complex mixture with significant amounts of a higher molecular weight species, likely an oligomer.
-
Question: I'm attempting an N-alkylation with an alkyl halide, but my LCMS shows the desired product along with species corresponding to dimers and trimers. Why is this happening and how can I stop it?
-
Root Cause Analysis: This is a classic case of polymerization or oligomerization.[4] The azetidine nitrogen of your product molecule can act as a nucleophile, attacking the electrophile (alkyl halide) or another molecule of your starting material that has been activated. This process can repeat, leading to chain growth. The free base form of azetidines can be sufficiently nucleophilic to initiate this cascade.
-
Solutions:
-
Control Stoichiometry & Addition Rate: Use a slight excess of the azetidine starting material to ensure the electrophile is consumed quickly. More importantly, add the electrophile (e.g., alkyl halide) slowly, portion-wise, or via syringe pump to keep its instantaneous concentration low. This favors the intramolecular reaction over the intermolecular side reaction.
-
Employ a Non-Nucleophilic Base: When the reaction requires a base to neutralize the generated HCl, avoid using an excess of the azetidine itself. Instead, use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA or Hünig's base) or proton sponge.
-
Optimize Solvent and Concentration: Running the reaction at high dilution can significantly disfavor the intermolecular oligomerization pathway. Consider solvents like acetonitrile or DMF.
-
Issue 2: My reaction is not selective, and I'm getting a mixture of N- and O-functionalized products.
-
Question: I am trying to perform an O-alkylation on the hydroxyl groups, but I am isolating a significant amount of the N-alkylated side product. How can I improve O-selectivity?
-
Root Cause Analysis: The azetidine nitrogen is generally more nucleophilic than the primary hydroxyl groups, leading to preferential N-alkylation.[6] To achieve O-selectivity, the reactivity of the nitrogen must be suppressed.
-
Solutions:
-
Nitrogen Protection is Key: The most robust strategy is to protect the azetidine nitrogen before attempting to functionalize the hydroxyl groups.[6] The Boc (tert-butyloxycarbonyl) group is an excellent choice. It renders the nitrogen non-nucleophilic and can be cleanly removed later under acidic conditions (e.g., TFA in DCM), which are generally well-tolerated by the rest of the molecule for short periods.
-
Choice of Base and Conditions: In the absence of a protecting group, using a strong base that selectively deprotonates the hydroxyl groups over the amine can sometimes favor O-alkylation. For example, using NaH at low temperatures to form the alkoxide in situ before adding the electrophile can improve selectivity. However, this is often lower-yielding and less reliable than a protection strategy.
-
Diagram: Troubleshooting Logic for Common Side Reactions
The following diagram outlines a decision-making process for troubleshooting common problems.
Caption: Troubleshooting decision tree for Azetidine-3,3-diyldimethanol reactions.
Recommended Protocols for Selective Functionalization
Adhering to a validated protocol is the best way to prevent side product formation from the outset.
Protocol 1: Selective N-Boc Protection
This protocol effectively protects the nitrogen, preparing the scaffold for subsequent O-functionalization.
Diagram: N-Boc Protection Workflow
Sources
Technical Support Center: Optimization of Reactions for CAS 1016232-92-0
Welcome to the technical support center for CAS 1016232-92-0, also known as Azetidine-3,3-diyldimethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic and field-proven insights to help you navigate the common challenges and optimize your reactions for success.
This document abandons a rigid template in favor of a workflow-centric approach. We will follow a common and highly useful synthetic sequence starting with Azetidine-3,3-diyldimethanol hydrochloride, transforming it into a reactive intermediate, and culminating in a key bond-forming reaction. For each stage, you will find a detailed protocol, a troubleshooting FAQ section, and the scientific rationale behind our recommendations.
Core Synthetic Workflow: From Diol to Diamine Precursor
Azetidine-3,3-diyldimethanol is a valuable scaffold, but its hydroxyl groups require activation to participate in many coupling reactions. A robust and frequently employed strategy is to convert the diol into a ditosylate, which then serves as an excellent electrophile for substitution with various nucleophiles. Here, we will focus on the synthesis of a 3,3-bis(azidomethyl)azetidine derivative, a versatile precursor for diamines via reduction.
Caption: Core workflow for converting CAS 1016232-92-0 to a versatile diamine precursor.
Part 1: N-Boc Protection of the Azetidine Nitrogen
The starting material is a hydrochloride salt. The first step is to generate the free amine and protect it, most commonly with a tert-butoxycarbonyl (Boc) group. This prevents the azetidine nitrogen from acting as a nucleophile in subsequent steps and improves solubility in organic solvents.
Experimental Protocol: N-Boc Protection
-
Setup: To a round-bottom flask, add Azetidine-3,3-diyldimethanol hydrochloride (1.0 eq) and dissolve it in a 1:1 mixture of Dichloromethane (DCM) and water.
-
Basification: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium bicarbonate (NaHCO₃) (2.5 eq) or triethylamine (TEA) (2.2 eq) while stirring. Monitor the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Protection: To the biphasic mixture, add a solution of Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir vigorously for 12-18 hours.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product is often pure enough for the next step. If necessary, it can be purified by flash column chromatography.
Troubleshooting & FAQs: N-Boc Protection
Q1: My reaction is incomplete, even after 18 hours. What could be the cause?
-
Insufficient Base: The most common issue is incomplete neutralization of the hydrochloride salt. Before adding (Boc)₂O, ensure the aqueous phase is distinctly basic. If you used NaHCO₃, you may observe gas evolution; wait for it to cease. TEA is a stronger base and can be more effective.
-
Hydrolysis of (Boc)₂O: If the reaction is stirred too slowly, the (Boc)₂O can hydrolyze in the aqueous layer before it reacts with the amine in the organic layer. Vigorous stirring is crucial to maximize the interfacial area between the two phases.
Q2: The product seems to be lost during the aqueous workup. Why?
The product, N-Boc-Azetidine-3,3-diyldimethanol, has two polar hydroxyl groups, giving it some water solubility. To minimize loss:
-
Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and drives the product into the organic layer.
-
Use a Different Solvent: For extraction, consider using a more polar solvent like ethyl acetate if DCM is not effective, although DCM is generally sufficient.
Q3: Do I need to purify the product after this step?
Generally, if the reaction goes to completion, the crude product obtained after workup is of high purity. The main byproduct, tert-butanol, is volatile and often removed under high vacuum. An NMR of the crude material can confirm purity before proceeding. Unnecessary chromatography at this stage can lead to yield loss.
Part 2: Ditosylation of the Primary Alcohols
This step is the critical activation of the molecule. The hydroxyl groups are converted into p-toluenesulfonates (tosylates), which are excellent leaving groups for S_N2 reactions.[1][2] This transformation occurs with retention of configuration because the C-O bond is not broken.[3][4][5]
Experimental Protocol: Ditosylation
-
Setup: Dissolve N-Boc-Azetidine-3,3-diyldimethanol (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere. Cool the solution to 0 °C.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (2.2 - 2.5 eq) portion-wise, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction at 0 °C for 4-6 hours, then allow it to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC (Thin Layer Chromatography).
-
Workup: Quench the reaction by slowly adding cold water. Extract the mixture with ethyl acetate or DCM.
-
Washing: Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography on silica gel.
Troubleshooting & FAQs: Ditosylation
Q1: My main product is the corresponding dichloride, not the ditosylate. What happened?
This is a known side reaction in tosylation procedures.[6] The pyridine hydrochloride formed in situ can act as a source of chloride ions, which can displace the initially formed tosylate. To mitigate this:
-
Use a Non-Nucleophilic Base: Replace pyridine with a non-nucleophilic base like triethylamine (TEA) in a solvent like DCM. You may need to add a catalytic amount of a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine).
-
Control Temperature: Running the reaction at a consistently low temperature (0 °C) can disfavor the substitution side reaction.
Q2: I see both the mono-tosylated and di-tosylated products on my TLC. How can I drive the reaction to completion?
-
Stoichiometry: Ensure you are using a sufficient excess of TsCl (at least 2.2 equivalents).
-
Reaction Time: These reactions can sometimes be sluggish. If the reaction has stalled, consider extending the reaction time at room temperature. Gentle heating (e.g., to 40 °C) can be attempted, but monitor carefully for the formation of the chloride byproduct.
Q3: The purification by column chromatography is difficult; my product is streaking.
The azetidine nitrogen, even when Boc-protected, can have some basicity, leading to strong interactions with the acidic silica gel.
-
Neutralize the Silica: Add ~1% triethylamine to your eluent system (e.g., ethyl acetate/hexanes).[7] This will neutralize the acidic sites on the silica and lead to much sharper peaks.
Caption: Common issues and pathways in the ditosylation reaction.
Part 3: Nucleophilic Substitution with Sodium Azide
With an excellent leaving group in place, the molecule is now primed for substitution. Sodium azide is a highly effective nucleophile for S_N2 reactions, displacing the tosylate with an azide group.[1][8] This reaction proceeds with inversion of configuration at the reacting carbon, although for this specific prochiral molecule, this does not create a new stereocenter.
Experimental Protocol: Azide Substitution
-
Setup: Dissolve the purified ditosylate (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (NaN₃) (2.5 - 3.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 3-6 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing & Purification: Combine the organic layers, wash extensively with water (to remove DMF) and then brine. Dry over Na₂SO₄, concentrate, and purify by flash column chromatography if necessary.
Troubleshooting & FAQs: Azide Substitution
Q1: The reaction is very slow or has stalled. What can I do?
-
Solvent Purity: Ensure your DMF is anhydrous. Water can compete as a nucleophile and will solvate the azide anion, reducing its nucleophilicity.
-
Temperature: While 60-80 °C is standard, some sterically hindered tosylates may require higher temperatures. You can cautiously increase the temperature to 90-100 °C.
-
Phase Transfer Catalyst: In some cases, adding a catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can accelerate the reaction. The iodide can displace the tosylate to form a more reactive alkyl iodide in situ.
Q2: I am concerned about the safety of using sodium azide.
Sodium azide is toxic and can form explosive heavy metal azides. Always follow strict safety protocols:
-
Handling: Wear appropriate personal protective equipment (PPE). Handle NaN₃ in a fume hood.
-
Workup: Never quench azide reactions with strong acid, as this can generate highly toxic and explosive hydrazoic acid (HN₃).
-
Waste Disposal: Dispose of all azide-containing waste according to your institution's hazardous waste guidelines. Avoid contact with metal pipes or containers.
Q3: My product is difficult to separate from DMF during workup.
DMF is a high-boiling, water-miscible solvent that can be challenging to remove.
-
Extensive Water Washes: The key is to wash the organic extract (e.g., ethyl acetate) multiple times with water. Washing 5-7 times is not uncommon. A final wash with brine helps to break any emulsions and remove the last traces of water from the organic layer.
Data Summary Table
| Step | Reagents & Conditions | Typical Yield | Key Optimization Parameter |
| 1. N-Boc Protection | (Boc)₂O, NaHCO₃ or TEA, DCM/H₂O, RT | >90% | Ensuring complete basification of HCl salt. |
| 2. Ditosylation | TsCl, Pyridine or TEA/DMAP, 0 °C to RT | 75-90% | Temperature control to avoid chloride formation. |
| 3. Azide Substitution | NaN₃, Anhydrous DMF, 60-80 °C | >90% | Use of anhydrous solvent to maintain nucleophilicity. |
References
-
ResearchGate. (2016). Substitution of tosylate by sodium azide is SN1 or SN2? [Online Forum]. Available at: [Link]
-
Chem-Impex. (n.d.). 2-(N-Boc-aminomethyl)azetidine hydrochloride. [Product Information]. Available at: [Link]
- Fröhlich, J., Sauter, F., & Blasl, K. (1994). A novel synthesis of 3,3-(spiro)substituted azetidines. Heterocycles, 38(11), 2491-2500.
- Mulengi, C., et al. (2016). Unexpected Formation of Azetidines Through Staudinger Reaction of 3-Azido-1,2-diols. Journal of Heterocyclic Chemistry, 53(5), 1466-1471.
-
OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. [Educational Resource]. Available at: [Link]
- Guérot, C., et al. (2011). Synthesis of novel angular spirocyclic azetidines. Organic Letters, 13(4), 780-783.
-
Matin, M. M. (2008). One step intramolecular cyclization of diol via mesylation: efficient synthesis of sugar derived[8][9]oxazepanes. Journal of Bangladesh Chemical Society, 21(2), 179-183.
-
Reddit. (2023). How do I remove the N-Boc protection group to get the amino acid histidine? [Online Forum]. Available at: [Link]
- Carreira, E. M., et al. (2011). Synthesis of Novel Angular Spirocyclic Azetidines. Organic Letters, 13(4), 780-783.
- Xu, J. (2011). Synthesis of Azetidines. Progress in Chemistry, 23(1), 165-177.
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Online Forum]. Available at: [Link]
-
ResearchGate. (2008). One step intramolecular cyclization of diol via mesylation: efficient synthesis of sugar derived[8][9]oxazepanes. [Publication]. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl azide synthesis by azidonation, hydroazidation or substitution. [Reaction Database]. Available at: [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Educational Resource]. Available at: [Link]
- Hashim, O.S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Online Forum]. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Reaction Database]. Available at: [Link]
-
Chemistry Stack Exchange. (2018). Can I use a primary amine to substitute (deprotect) a tosylate at high yields? [Online Forum]. Available at: [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Publication]. Available at: [Link]
-
Chemistry LibreTexts. (2024). Reactions of Alcohols. [Educational Resource]. Available at: [Link]
-
Master Organic Chemistry. (2018). Reactions of Azides. [Blog Post]. Available at: [Link]
-
Chemistry LibreTexts. (2022). Reactions of Alcohols. [Educational Resource]. Available at: [Link]
-
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Review Article]. Available at: [Link]
-
National Institutes of Health. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Research Article]. Available at: [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Research Article]. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. [Research Article]. Available at: [Link]
-
University of Birmingham. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Thesis]. Available at: [Link]
-
Molecules. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. [Research Article]. Available at: [Link]
-
Khan Academy. (n.d.). Preparation of mesylates and tosylates. [Video]. Available at: [Link]
-
MDPI. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. [Research Article]. Available at: [Link]
-
RSC Publishing. (n.d.). Synthesis of azetidines by aza Paternò–Büchi reactions. [Review Article]. Available at: [Link]
-
Heterocycles. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Review Article]. Available at: [Link]
-
ResearchGate. (n.d.). A. General synthetic route for accessing azetidines via intermolecular.... [Figure]. Available at: [Link]
-
University of Calgary. (n.d.). Ch8 : Tosylates. [Educational Resource]. Available at: [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. [Blog Post]. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Three step synthesis of single diastereoisomers of the vicinal trifluoro motif. [Research Article]. Available at: [Link]
-
Molecules. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Research Article]. Available at: [Link]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride
Welcome to the technical support center for the crystallization of [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-quality crystalline material.
Introduction
This compound is a versatile building block in pharmaceutical chemistry.[1] Its polar nature, stemming from the hydroxyl groups and the hydrochloride salt, can present unique challenges during crystallization. This guide will address common issues encountered during its purification and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crystallization attempt resulted in an oil instead of a solid. What are the likely causes and how can I fix this?
A1: "Oiling out" is a common issue when crystallizing polar, hydrogen-bond-donating molecules, especially when the cooling process is too rapid or the solvent system is not optimal. [2] The compound separates from the solution as a supersaturated liquid phase before it has a chance to form an ordered crystal lattice.
Causality and Solutions:
-
Rapid Cooling: If the solution is cooled too quickly, the molecules may not have sufficient time to orient themselves into a crystal lattice.
-
Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, undisturbed. For even slower cooling, you can insulate the flask.
-
-
Solvent Choice: The solvent might be too good at dissolving the compound, even at lower temperatures.
-
Solution: Employ a mixed-solvent system.[3] Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol, ethanol) in which it is highly soluble. Then, slowly add a "poor" solvent (an anti-solvent, e.g., ethyl acetate, diethyl ether, or dichloromethane) in which it is less soluble until the solution becomes slightly turbid.[4][5] Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
-
Impurity Presence: Impurities can disrupt the crystal lattice formation.
Q2: I'm not seeing any crystal formation even after the solution has cooled to room temperature. What should I do to induce crystallization?
A2: Failure to crystallize upon cooling typically indicates that the solution is not yet supersaturated.
Troubleshooting Steps:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seeding: If you have a small amount of the pure crystalline product, add a single "seed" crystal to the solution. This will act as a template for further crystal growth.[3]
-
Increase Concentration: If scratching and seeding are unsuccessful, it's likely that the solution is too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound.[2][3] Be careful not to evaporate too much solvent too quickly.
-
Reduce Temperature: If the compound is stable at lower temperatures, cooling the solution in an ice bath or refrigerator can further decrease its solubility and promote crystallization.
Q3: The crystals I obtained are very fine needles or a powder. How can I grow larger, more well-defined crystals?
A3: The formation of fine particles often results from rapid crystallization due to a high degree of supersaturation. [2][6]
Strategies for Larger Crystals:
-
Slower Cooling: As with "oiling out," a slower cooling rate allows for more ordered and larger crystal growth.
-
Solvent System Optimization: A solvent system where the compound has moderate solubility is ideal. If solubility is too high, the solution may not become sufficiently supersaturated upon cooling. If it's too low, the compound may crash out as a powder. Experiment with different solvent ratios in a mixed-solvent system.
-
Vapor Diffusion: This is an excellent technique for growing high-quality single crystals.[6] Dissolve your compound in a small amount of a relatively volatile solvent in which it is soluble. Place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the primary solvent, gradually decreasing the solubility of your compound and promoting slow crystal growth.
Q4: What are the best solvent systems for the crystallization of this compound?
A4: Given the polar nature of the molecule, polar protic solvents are good starting points for dissolution, paired with less polar anti-solvents.
Recommended Solvent Systems:
| Good Solvent (for dissolution) | Anti-Solvent (for precipitation) |
| Methanol | Ethyl Acetate |
| Ethanol | Diethyl Ether |
| Isopropanol | Dichloromethane |
| Water | Acetone |
Source: General principles of recrystallization for polar organic salts.[7]
Experimental Protocol: Step-by-Step Crystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., methanol).
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add a "poor" solvent (e.g., ethyl acetate) dropwise until the solution becomes faintly cloudy.
-
Re-dissolution: Gently warm the solution until it becomes clear again.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature.
-
Further Cooling: Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum.
Q5: My compound is hygroscopic. Are there any special considerations I need to take?
A5: Yes, the hygroscopic nature of many hydrochloride salts requires careful handling to prevent water absorption, which can affect crystal quality and accurate weighing. [8][9]
Handling Hygroscopic Compounds:
-
Dry Solvents: Use anhydrous solvents for crystallization.
-
Inert Atmosphere: Conduct the crystallization and filtration under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Storage: Store the final product in a desiccator over a strong drying agent (e.g., phosphorus pentoxide).
Visual Troubleshooting Guide
The following diagram illustrates a general workflow for troubleshooting common crystallization issues.
Caption: Troubleshooting Crystallization Flowchart
References
-
Chemistry LibreTexts. 3.6F: Troubleshooting. (2022). Available from: [Link]
- Elder, D. P., Holm, R., & de Diego, H. L. (2013). Use of pharmaceutical salts and cocrystals to address the issue of poor solubility. International journal of pharmaceutics, 453(1), 88–100.
- Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
- Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.
-
ResearchGate. How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. (2018). Available from: [Link]
-
ResearchGate. Purification of organic hydrochloride salt?. (2017). Available from: [Link]
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603–616.
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
-
University of Connecticut. Guide for crystallization. Available from: [Link]
Sources
- 1. [3-(hydroxymethyl)azetidin-3-yl]methanol 97% | CAS: 45512-27-4 | AChemBlock [achemblock.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. unifr.ch [unifr.ch]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. azetidin-3-ylmethanol hydrochloride | 928038-44-2 [chemicalbook.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Scale-Up Synthesis of [3-(Hydroxymethyl)azetidin--3-yl]methanol Hydrochloride
Welcome to the technical support center for the synthesis of [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable azetidine scaffold. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical experience.
Troubleshooting Guide: Navigating Scale-Up Hurdles
Problem 1: Low Yield of the Desired Diol Product with Significant Side-Product Formation.
Q: My reaction to produce [3-(hydroxymethyl)azetidin-3-yl]methanol from a suitable precursor (e.g., reduction of diethyl 1-benzylazetidine-3,3-dicarboxylate) is resulting in low yields and a complex mixture of byproducts. What are the likely causes and how can I optimize this?
A: This is a frequent challenge when scaling up the synthesis of highly functionalized, strained ring systems like azetidines. The root causes often lie in the reaction conditions and the stability of intermediates.
Root Cause Analysis & Solutions:
-
Harsh Reducing Agents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can be aggressive at larger scales, leading to over-reduction or side reactions.
-
Expert Insight: While effective at the gram scale, the exothermic nature of LiAlH₄ quenches can be difficult to control in larger reactors, potentially leading to degradation of the product.
-
Recommended Action: Consider milder reducing agents. For instance, the reduction of the corresponding diester precursor can be efficiently achieved using a catalytic hydrogenation approach. A common method involves using palladium hydroxide on carbon (Pd(OH)₂/C) under a hydrogen atmosphere.[1] This method often provides cleaner reactions and simpler workups.
-
-
Protecting Group Strategy: The choice of the nitrogen-protecting group is critical. Some groups can lead to side reactions during deprotection.
-
Expert Insight: Benzyl protecting groups are common but require hydrogenolysis for removal, which can sometimes be sluggish or lead to catalyst poisoning.
-
Recommended Action: If using a benzyl-protected precursor, ensure optimal catalyst loading and hydrogen pressure. Alternatively, for future syntheses, consider a tert-butyloxycarbonyl (Boc) group, which can be removed under acidic conditions that are often compatible with the final hydrochloride salt formation.
-
-
Reaction Temperature and Time: Inadequate control over reaction temperature can favor side reactions.
-
Recommended Action: For exothermic reactions, ensure efficient heat dissipation. For slower reactions, monitor progress by TLC or HPLC to avoid prolonged reaction times that can lead to product degradation.
-
Problem 2: Difficulty in Isolating and Purifying the Final Hydrochloride Salt.
Q: After the final deprotection and salt formation with HCl, I'm struggling to obtain a crystalline, pure solid. The product is oily or difficult to handle. What purification strategies can I employ?
A: The physical properties of amino alcohol hydrochloride salts can be challenging. They are often hygroscopic and may not crystallize easily, especially in the presence of impurities.
Troubleshooting Purification:
-
Solvent Selection for Crystallization: The choice of solvent is paramount for successful crystallization.
-
Expert Insight: A common technique for hydrochloride salts of amino alcohols is to use a polar solvent in which the salt is soluble, followed by the addition of a less polar anti-solvent to induce precipitation.
-
Recommended Protocol:
-
Dissolve the crude hydrochloride salt in a minimal amount of a suitable alcohol, such as methanol or ethanol.
-
Slowly add a less polar solvent like diethyl ether, ethyl acetate, or acetone while stirring until turbidity is observed.
-
Allow the mixture to stand, ideally at a reduced temperature (e.g., 0-4 °C), to promote crystallization.
-
Collect the solid by filtration and wash with the anti-solvent.
-
-
-
Residual Water Content: The presence of water can significantly hinder crystallization.
-
Recommended Action: Ensure all solvents are anhydrous. If water is suspected, co-evaporation with an anhydrous solvent like toluene can be effective before attempting crystallization.
-
-
pH Control During Salt Formation: The stoichiometry of HCl is crucial.
-
Expert Insight: An excess of HCl can lead to the formation of dihydrochloride salts or increase the hygroscopicity of the product. Insufficient HCl will result in the free base remaining, which is often an oil.
-
Recommended Action: Carefully add a standardized solution of HCl (e.g., HCl in isopropanol or dioxane) to a solution of the free amine until the desired pH is reached (typically checked with pH paper on a withdrawn aliquot).
-
-
Chromatographic Purification: If crystallization fails, purification of the free base by column chromatography followed by salt formation may be necessary.
-
Expert Insight: Silica gel chromatography is often suitable for the free amine. A gradient elution system, for example, dichloromethane with an increasing percentage of methanol (often with a small amount of ammonium hydroxide to prevent streaking), can be effective. After purification, the clean free base can be converted to the hydrochloride salt.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with the azetidine ring during synthesis and scale-up?
A1: The four-membered azetidine ring is inherently strained, making it susceptible to ring-opening reactions, particularly under harsh acidic or basic conditions.[2][3] During scale-up, localized "hot spots" in a reactor or prolonged exposure to strong acids or bases can lead to the formation of ring-opened byproducts, reducing the overall yield and complicating purification.[4] It is crucial to maintain careful control over reaction conditions such as temperature and pH.
Q2: What analytical techniques are recommended for monitoring the reaction progress and assessing the purity of the final product?
A2: A combination of chromatographic and spectroscopic methods is essential:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction conversion and final product purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the desired product and identification of any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates.
Q3: Are there any specific safety precautions to consider when working with azetidine derivatives on a larger scale?
A3: Yes, several safety precautions are important. Azetidine and its derivatives should be handled in a well-ventilated fume hood, as they can be volatile and potentially toxic. Due to their sensitivity to air and moisture, reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[5] When working with pyrophoric reagents like sodium hydride or strong reducing agents like LiAlH₄, strict adherence to established safety protocols for handling and quenching is mandatory.
Q4: How does the formation of the hydrochloride salt improve the handling and stability of the final product?
A4: The free base of [3-(hydroxymethyl)azetidin-3-yl]methanol is typically an oil or a low-melting solid that can be difficult to handle and purify. Converting it to the hydrochloride salt introduces ionic character, which generally results in a more stable, crystalline solid with a higher melting point.[6][7] This crystalline form is easier to isolate, handle, and store, and it often has improved stability compared to the free base.
Visualizing the Workflow
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Experimental Protocols
Protocol: Catalytic Hydrogenation and Deprotection
This protocol outlines the reduction of a protected diester and subsequent deprotection to yield the free base, which can then be converted to the hydrochloride salt.
Materials:
-
Diethyl 1-benzylazetidine-3,3-dicarboxylate
-
Palladium hydroxide on carbon (20 wt. % on carbon)
-
Methanol (anhydrous)
-
Hydrogen gas
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve diethyl 1-benzylazetidine-3,3-dicarboxylate in methanol.
-
Carefully add palladium hydroxide on carbon under an inert atmosphere.
-
Seal the vessel, evacuate, and backfill with hydrogen gas (repeat this cycle three times).
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 40-50 psi).
-
Stir the reaction mixture vigorously at room temperature. The reaction may be gently heated (e.g., to 40-60°C) to increase the rate.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude [3-(hydroxymethyl)azetidin-3-yl]methanol as the free base.
References
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021). National Institutes of Health.[Link]
-
Regioselective ring opening reactions of azetidines - ResearchGate. (n.d.). ResearchGate.[Link]
- Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2015). Journal of Organic Chemistry.
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Publications. (2014). ACS Publications.[Link]
-
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society. (n.d.). ACS Publications.[Link]
-
Ring-opening of azetidines | Request PDF - ResearchGate. (n.d.). ResearchGate.[Link]
-
Stability of different azetidine esters. Condition D: PG-azetidine (1... - ResearchGate. (n.d.). ResearchGate.[Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH. (2022). National Institutes of Health.[Link]
-
Amine and HCl - salt formation reaction - YouTube. (2022). YouTube.[Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021). Royal Society of Chemistry.[Link]
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications.[Link]
-
Final Amino Alcohol HCl Salts a | Download Table - ResearchGate. (n.d.). ResearchGate.[Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. (n.d.). National Institutes of Health.[Link]
-
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - RSC Publishing. (2021). Royal Society of Chemistry.[Link]
-
Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts - J-Stage. (n.d.). J-Stage.[Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022). Journal of Medicinal and Chemical Sciences.[Link]
-
Azetidine synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.[Link]
- WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents. (n.d.).
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023). National Institutes of Health.[Link]
- US2404503A - Preparation of amino acids from their salts - Google Patents. (n.d.).
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines | Journal of the American Chemical Society. (n.d.). ACS Publications.[Link]
-
Synthesis of Azetidines. (n.d.). Chinese Journal of Organic Chemistry.[Link]
-
A. General synthetic route for accessing azetidines via intermolecular... - ResearchGate. (n.d.). ResearchGate.[Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (n.d.). National Institutes of Health.[Link]
-
Radical strain-release photocatalysis for the synthesis of azetidines. (n.d.). Nature.[Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. (2023). Frontiers.[Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH. (n.d.). National Institutes of Health.[Link]
-
A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC - NIH. (n.d.). National Institutes of Health.[Link]
-
Rapid diversified synthesis of azetidine-3-carboxylic acids - Semantic Scholar. (n.d.). Semantic Scholar.[Link]
-
Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (2024). RSC Publishing.[Link]
Sources
- 1. azetidine-3,3-diyldimethanol synthesis - chemicalbook [chemicalbook.com]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. youtube.com [youtube.com]
- 7. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]
Technical Support Center: Degradation Pathway Analysis of [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride
Welcome to the technical support guide for [3-hydroxymethyl)azetidin-3-yl]methanol hydrochloride. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and troubleshooting potential degradation pathways of this versatile building block. Our approach is rooted in established principles of forced degradation to ensure the development of robust, stable, and safe pharmaceutical products.
Frequently Asked Questions (FAQs)
Q1: What is [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride and why is its stability a critical concern?
This compound (Molecular Formula: C₅H₁₂ClNO₂) is a key synthetic intermediate characterized by a strained four-membered azetidine ring substituted with two primary alcohol groups (a 1,3-diol).[1][2] Its rigid structure and functional handles make it a valuable scaffold in medicinal chemistry for creating novel therapeutics.[3]
The stability of this molecule is paramount for several reasons:
-
Safety & Efficacy: Degradation products can be inactive, have reduced efficacy, or exhibit toxicity. Identifying them is a regulatory requirement.
-
Formulation Development: Understanding how the molecule behaves under stress (pH, heat, light, oxidation) is essential for designing a stable drug product with appropriate excipients and packaging.[4][5]
-
Analytical Method Validation: A thorough understanding of potential degradants is required to develop and validate a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can accurately separate and quantify the active pharmaceutical ingredient (API) from its impurities.[4][6]
The inherent ring strain of the azetidine core and the presence of reactive hydroxyl groups make this molecule susceptible to specific degradation pathways that must be thoroughly investigated.[3][7]
Troubleshooting Guide: Investigating Degradation Pathways
Q2: My preliminary stability data shows unexpected impurities. What are the most probable degradation pathways for this molecule?
Based on the chemical structure of [3-(hydroxymethyl)azetidin-3-yl]methanol, two primary degradation pathways are mechanistically favored. The presence of the hydrochloride salt suggests the molecule is handled in an acidic, aqueous-compatible form, which influences its reactivity.
-
Acid-Catalyzed Hydrolytic Ring Opening: The azetidine ring is the most likely point of instability. Due to ring strain, it is susceptible to nucleophilic attack.[3] Under acidic conditions (as dictated by the hydrochloride salt or experimental conditions), the ring nitrogen can be protonated, forming an azetidinium ion. This greatly activates the ring, making it highly susceptible to cleavage by a nucleophile, such as water, leading to a ring-opened amino-diol.[8][9] This pathway is a known decomposition mechanism for N-substituted azetidines, particularly at low pH.[3]
-
Oxidation of the 1,3-Diol Moiety: The two primary hydroxyl groups can undergo oxidation.[10] Depending on the oxidant and conditions, this can lead to a variety of products. Mild oxidation might yield the corresponding mono- or di-aldehyde.[11] Stronger oxidation could potentially lead to carboxylic acids or even cleavage of the C-C bond between the functional groups. The presence of atmospheric oxygen, peroxide impurities in excipients, or metal ions can catalyze such oxidative processes.[12]
The diagram below illustrates these predicted primary degradation routes.
Caption: Predicted degradation pathways for the target molecule.
Q3: How do I design an experiment to confirm these degradation pathways and identify the specific products?
To systematically investigate these potential pathways, you must perform a forced degradation study , also known as stress testing. This involves subjecting the drug substance to conditions more severe than those used for accelerated stability testing to generate the likely degradation products and establish degradation pathways.[5] This is a core requirement of the International Council for Harmonisation (ICH) guidelines (Q1A/Q1B).[4]
The goal is to achieve 5-20% degradation of the drug substance. If significant degradation is observed early, the stress duration or conditions should be reduced.
The following diagram outlines the logical flow for a comprehensive forced degradation study.
Caption: Workflow for a forced degradation study.
The following table summarizes the recommended starting conditions for your stress testing experiments. All solution-based studies should be run alongside a control sample (drug substance in the same solvent, stored at room temperature or refrigerated, protected from light).
| Stress Condition | Protocol | Causality & Experimental Rationale |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl. Heat at 60-80°C for up to 24 hours.[6] | This condition mimics the acidic environment of the stomach and tests for acid-catalyzed reactions. The elevated temperature accelerates the rate of hydrolysis, targeting the strained azetidine ring.[3][8] |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH. Heat at 60-80°C for up to 24 hours. | This tests for susceptibility to base-catalyzed degradation. While the primary alcohols are generally stable, other functionalities could be base-labile. |
| Oxidative | Dissolve the compound in a solution of 3% H₂O₂. Store at room temperature for up to 24 hours.[13] | This condition simulates exposure to oxidizing agents or atmospheric oxygen. Hydrogen peroxide is a common choice that can effectively oxidize susceptible functional groups like the primary alcohols.[10] |
| Thermal | Store the solid drug substance in a calibrated oven at 105°C for 24-48 hours.[6] | Dry heat stress testing evaluates the intrinsic thermal stability of the solid-state material, which is crucial for understanding potential issues during manufacturing (e.g., drying) and long-term storage.[14][15] |
| Photolytic | Expose the solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). | This evaluates the potential for photodegradation upon exposure to light. UV/Vis energy can induce photochemical reactions, potentially leading to radical-based degradation or rearrangements.[16][17] |
Critical Step: For hydrolytic samples (acid and base), it is essential to neutralize the solution with an equivalent amount of base or acid, respectively, before injection onto the HPLC system to prevent damage to the column and ensure reproducible chromatography.[5]
Q4: My stress studies generated several new peaks in the chromatogram. How do I identify what they are?
Once you have generated the degradants and developed a stability-indicating HPLC method that separates them, the next phase is structural elucidation.
-
High-Resolution Mass Spectrometry (LC-MS/MS): This is the primary tool for identifying unknown impurities.
-
Workflow: Couple your HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Generated: You will obtain the accurate mass (and thus, the molecular formula) of the parent drug and each degradation product. By inducing fragmentation (MS/MS), you can obtain structural information to piece together the identity of the degradant.[8][13] For example, a ring-opened product will have a mass corresponding to the addition of one molecule of water (M+18). An oxidation product might show a mass change corresponding to the loss of two hydrogen atoms (M-2) to form an aldehyde.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For major degradation products, isolation followed by NMR analysis provides definitive structural confirmation.
-
Workflow: If a degradant is formed at a significant level (>1-2%), it can be isolated using preparative HPLC.
-
Data Generated: ¹H and ¹³C NMR spectra, along with 2D techniques (COSY, HSQC), can be used to unambiguously determine the chemical structure of the isolated compound.[9]
-
By correlating the conditions under which a specific degradant is formed with the structural information from MS and NMR, you can confidently map out the degradation pathways of this compound.
References
- 1. This compound [cymitquimica.com]
- 2. [3-(hydroxymethyl)azetidin-3-yl]methanol 97% | CAS: 45512-27-4 | AChemBlock [achemblock.com]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stacks.stanford.edu [stacks.stanford.edu]
- 11. Oxidation of terminal diols using an oxoammonium salt: a systematic study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
Technical Support Center: Enhancing the Solubility of Azetidine-3,3-diyldimethanol hydrochloride
Welcome to the technical support guide for Azetidine-3,3-diyldimethanol hydrochloride. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming solubility challenges encountered during biological assays. As a hydrochloride salt of a basic small molecule, this compound presents specific solubility characteristics that must be carefully managed to ensure experimental accuracy and reproducibility. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and solubilization of Azetidine-3,3-diyldimethanol hydrochloride.
Q1: What is the recommended starting solvent for preparing a high-concentration stock solution?
A1: For Azetidine-3,3-diyldimethanol hydrochloride, the ideal starting point is to assess its solubility in multiple solvent systems. Given its structure—a hydrochloride salt with polar hydroxyl groups—it is expected to have good intrinsic aqueous solubility.
-
Primary Recommendation: Deionized Water. Start by attempting to dissolve the compound in high-purity, sterile deionized water. The hydrochloride salt form is designed to be water-soluble.[1][2]
-
Secondary Recommendation: Dimethyl Sulfoxide (DMSO). If the desired concentration cannot be achieved in water, DMSO is a powerful and widely used polar aprotic solvent for dissolving a broad range of small molecules for in vitro assays.[3][4] Prepare a high-concentration stock (e.g., 10-100 mM) in 100% DMSO.
-
Alternative Solvents: If DMSO is incompatible with your assay, ethanol can be considered. However, it is generally less effective for highly polar compounds and can have more pronounced effects on cell systems at lower concentrations.[5]
Q2: How does the pH of my assay buffer or cell culture medium impact the compound's solubility?
A2: The pH is a critical factor. Azetidine-3,3-diyldimethanol hydrochloride is the salt of a weak base (the azetidine nitrogen) and a strong acid (HCl). In solution, an equilibrium exists between the protonated, charged (and generally more soluble) form and the neutral free base form.
-
Acidic to Neutral pH (pH < 7): In this range, the compound will predominantly exist in its protonated, cationic form (azetidinium chloride). This charged state enhances its interaction with polar water molecules, promoting solubility.[6][7]
-
Alkaline pH (pH > 8): As the pH increases above the pKa of the azetidine nitrogen (a typical pKa for such a structure is around 11.3[8]), the equilibrium shifts towards the deprotonated, neutral free base. This neutral form is often significantly less water-soluble and may precipitate out of solution.[6] Standard cell culture media are buffered around pH 7.2-7.4, which should favor the soluble salt form, but high concentrations may still pose a risk.
Q3: What is the maximum concentration of organic co-solvent (like DMSO) I can use in my final cell-based assay?
A3: While organic solvents are essential for creating stock solutions, their concentration in the final assay medium must be minimized to prevent cellular toxicity and off-target artifacts.[3][9][10]
-
General Rule for DMSO: Keep the final concentration of DMSO at or below 0.5% (v/v), and ideally below 0.1% for sensitive cell lines or long-term incubation assays.[11]
-
Crucial Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of the solvent (e.g., 0.1% DMSO in media) as your test conditions to account for any effects of the solvent itself.
Section 2: Troubleshooting Guide: From Precipitation to Inconsistent Data
This section provides a structured approach to diagnosing and solving common solubility-related problems encountered in the laboratory.
Problem 1: Immediate Precipitation or Cloudiness Upon Dilution ("Crashing Out")
You've prepared a clear, high-concentration stock in DMSO, but upon adding it to your aqueous assay buffer or cell culture medium, a precipitate or haze forms instantly.
Causality: This classic issue, known as "crashing out," occurs when the compound is rapidly transferred from a solvent where it is highly soluble (organic solvent) to one where it is much less soluble (aqueous medium).[11] The local concentration at the point of addition momentarily exceeds the aqueous solubility limit before it can disperse, causing aggregation and precipitation.
Solutions & Protocols
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of the compound. It may be exceeding its maximum aqueous solubility.
-
Employ a Step-Wise Dilution Strategy: Avoid adding a highly concentrated organic stock directly into a large aqueous volume. Performing an intermediate dilution step in pre-warmed media can prevent shocking the compound out of solution.[11]
Protocol 1: Step-Wise Dilution for Cell-Based Assays
-
Prepare Stock: Create a 100 mM stock solution of Azetidine-3,3-diyldimethanol hydrochloride in 100% DMSO. Ensure it is fully dissolved using a vortex mixer.
-
Pre-warm Media: Warm your complete cell culture medium (containing serum, if applicable) to 37°C. Working with cold media can decrease compound solubility.[11][12]
-
Create Intermediate Dilution: Prepare an intermediate dilution by adding a small volume of the 100 mM stock into a larger volume of the pre-warmed media. For example, add 2 µL of 100 mM stock to 98 µL of media to get a 2 mM solution (now in 2% DMSO). Vortex gently immediately after addition.
-
Final Dilution: Use this 2 mM intermediate stock to make your final dilutions in the assay plate. For example, adding 5 µL of the 2 mM intermediate to 95 µL of media in a well gives a final concentration of 100 µM with only 0.1% DMSO.
-
-
Optimize the Addition Process: Add the stock solution slowly, drop-wise, into the vortex of the gently stirring aqueous solution. This promotes rapid dispersal and minimizes localized oversaturation.[11]
Decision Workflow for Immediate Precipitation
Caption: Troubleshooting flowchart for immediate compound precipitation.
Problem 2: Delayed Precipitation or Inconsistent Assay Results
The solution appears clear initially, but after incubation for several hours or days, you observe crystal formation, cloudiness, or your dose-response curve is erratic and not reproducible.
Causality: This can be more complex and may be caused by several factors:
-
Compound Instability: The molecule may be degrading over time under culture conditions (37°C, 5% CO2) into less soluble byproducts.[11]
-
Thermodynamic Solubility Limit: The initial clear solution may have been a supersaturated, kinetically soluble state. Over time, the compound crashes out as it reaches its true, lower thermodynamic equilibrium solubility.
-
Interaction with Media Components: Components in the media, like salts and proteins, can interact with the compound, reducing its solubility.[13] For hydrochloride salts, a high concentration of other chloride ions could potentially reduce solubility via the "common ion effect," though this is less common in typical media.[14][15]
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of plastic labware (flasks, plates, pipette tips), reducing the effective concentration of the compound available to the cells.
Solutions & Protocols
-
Determine the Aqueous Solubility Limit: Before extensive testing, it is crucial to determine the maximum soluble concentration of the compound in your specific assay buffer and cell culture medium.
Protocol 2: Kinetic Aqueous Solubility Assessment
-
Prepare Samples: In microcentrifuge tubes, prepare a series of dilutions of your compound from a high-concentration DMSO stock into your final assay buffer or medium. Keep the final DMSO percentage constant across all samples (e.g., 0.5%).
-
Equilibrate: Incubate the tubes under your standard assay conditions (e.g., 37°C) for a set period (e.g., 2 to 24 hours).
-
Separate Solids: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any precipitated compound.
-
Analyze Supernatant: Carefully collect the supernatant. Analyze the concentration of the dissolved compound using an appropriate method like HPLC-UV or LC-MS.
-
Determine Solubility: The highest concentration at which no precipitate was observed and the measured concentration in the supernatant matches the nominal concentration is your kinetic solubility limit. This is the maximum concentration you should use in your assays.
-
-
Use Low-Binding Labware: If adsorption is suspected, use polypropylene or specially treated low-retention plates and pipette tips to minimize compound loss.
-
Prepare Fresh Solutions: For long-term experiments, consider replacing the media with freshly prepared compound-containing media periodically to mitigate degradation and maintain the desired concentration.[11]
Data Summary: Solvent Properties and Cellular Assay Limits
| Solvent | Polarity | Common Use | Recommended Max Final Conc. (v/v) | Notes |
| Deionized Water | High | Stock for highly soluble salts | N/A | Preferred starting solvent for hydrochloride salts. |
| DMSO | High (Aprotic) | Universal solvent for stocks | < 0.5% (Ideal: < 0.1%)[3][11] | Can have biological effects even at low concentrations.[9] |
| Ethanol | High (Protic) | Alternative to DMSO | < 0.5% | Can be more cytotoxic than DMSO for some cell lines.[5][10] |
| PEG 400 | High (Protic) | Co-solvent / Formulation | < 1.0% | Generally low toxicity, can enhance solubility of some compounds.[16][17] |
Experimental Workflow for Compound Preparation
Caption: Standard workflow for preparing compound solutions for biological assays.
By systematically addressing these potential issues and understanding the chemical behavior of Azetidine-3,3-diyldimethanol hydrochloride, you can significantly improve the quality and reliability of your experimental data.
References
- 1. quora.com [quora.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation (Recovery) [chem.ualberta.ca]
- 7. chadsprep.com [chadsprep.com]
- 8. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 13. cellculturedish.com [cellculturedish.com]
- 14. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rjpdft.com [rjpdft.com]
- 16. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Guide: Impurity Analysis of [3-(hydroxymethyl)azetidin-3-yl]methanol Hydrochloride
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the analysis of common impurities in batches of [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring robust and reliable experimental outcomes.
The quality and purity of active pharmaceutical ingredients (APIs) are paramount. This compound, a key building block in medicinal chemistry, is no exception. Impurities can arise from the synthetic route, degradation, or storage. This guide addresses common analytical challenges encountered during impurity profiling.
Part 1: Frequently Asked Questions (FAQs) - Impurities and Origins
This section addresses the primary concerns regarding the types of impurities to expect and where they come from.
Q1: What are the most probable process-related impurities I should look for?
Process-related impurities are substances that originate from the manufacturing process. For this compound, these typically include:
-
Unreacted Starting Materials and Intermediates: A common synthetic route involves the acid-mediated deprotection of a Boc-protected precursor, such as 1-Boc-3-hydroxymethylazetidine[1]. Incomplete deprotection can result in this intermediate carrying over into the final product.
-
By-products of the Synthesis: Depending on the specific synthetic pathway, side reactions can occur. For instance, syntheses starting from precursors like epichlorohydrin and benzylamine may generate intermediates like 1-benzyl-3-hydroxyazetidine, which could persist if not fully removed[2].
-
Reagents and Catalysts: Reagents used in the synthesis, such as residual palladium from a hydrogenation step, should be monitored if applicable to the synthetic route[2].
Q2: What are the likely degradation products, and under what conditions do they form?
Degradation impurities result from the chemical breakdown of the drug substance over time. The strained four-membered azetidine ring is the most reactive part of the molecule.
-
Hydrolytic Degradation: The primary degradation pathway involves the hydrolysis of the azetidine ring. This process can be catalyzed by acidic or basic conditions. The mechanism often proceeds through the formation of a reactive azetidinium ion, which is then susceptible to nucleophilic attack (e.g., by water), leading to ring-opened products[3][4][5]. A potential ring-opened impurity would be 2-amino-3-(hydroxymethyl)-3-(chloromethyl)propan-1-ol.
-
Oxidative Degradation: While less common for this specific structure, oxidation can occur, particularly if the compound is exposed to oxidative conditions in the presence of metal ions or peroxides.
Q3: Which residual solvents are commonly found in batches of this compound?
Residual solvents are organic volatile chemicals used during synthesis and purification that are not completely removed[6]. Their presence is strictly regulated by guidelines such as ICH Q3C[6]. Based on common synthetic procedures, you should consider monitoring for:
-
Class 2 Solvents: Dichloromethane, Methanol, Dioxane.
-
Class 3 Solvents: Ethyl acetate.
A summary of potential impurities is provided in the table below.
| Impurity Name/Class | Likely Origin | Key Analytical Signals (Expected m/z [M+H]⁺) |
| 1-Boc-[3-(hydroxymethyl)azetidin-3-yl]methanol | Synthesis (Incomplete Deprotection) | 218.13 |
| 1-Benzyl-3-hydroxyazetidine | Synthesis (Intermediate) | 164.11 |
| Ring-Opened Hydrolysis Product | Degradation (Hydrolysis) | 156.07 (for the chloro- variant) |
| Residual Solvents (e.g., Methanol, DCM) | Synthesis / Purification | N/A (Analyzed by GC-HS) |
Part 2: Analytical & Troubleshooting FAQs
This section provides solutions to specific experimental problems you may encounter.
HPLC Analysis
Q1: My chromatogram shows significant peak tailing for the main compound. What is causing this and how can I fix it?
Peak tailing is a common issue, especially for polar, basic compounds like azetidine derivatives.
Causality: The primary cause is often secondary ionic interactions between the protonated amine of your analyte and acidic, deprotonated residual silanol groups (-Si-O⁻) on the surface of standard silica-based C18 columns[7][8]. This interaction slows down a portion of the analyte molecules, causing the peak to tail.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lower the mobile phase pH to around 2.5-3.0 using an acid like formic acid or phosphoric acid. At this pH, most silanol groups are protonated (-Si-OH), minimizing the ionic interaction.
-
Use a High-Purity, End-Capped Column: Modern columns manufactured with high-purity silica have a lower concentration of acidic silanols. "End-capping" further neutralizes these active sites[8].
-
Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase (e.g., 10-25 mM)[7]. The TEA will preferentially interact with the active silanol sites, shielding your analyte from these interactions.
-
Consider an Alternative Stationary Phase: If tailing persists, consider a column designed for polar compounds, such as one with an embedded polar group or a polymer-based column.
Q2: I'm observing retention time drift during my analytical run. What are the likely causes?
Unstable retention times compromise the reliability of your analysis.
Causality: Drifting retention times usually point to a lack of system equilibration or changes in the mobile phase composition or column temperature[8][9].
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting the analysis. For gradient methods, this can take 10-20 column volumes.
-
Check Mobile Phase Preparation: Ensure the mobile phase is fresh, well-mixed, and properly degassed. Solvent evaporation can change the composition over time; for instance, the more volatile organic component may evaporate faster, leading to longer retention times in reversed-phase HPLC[10].
-
Use a Column Thermostat: Column temperature significantly affects retention. A change of even a few degrees can cause shifts. Using a thermostatically controlled column compartment is essential for reproducibility[7].
-
Verify Pump Performance: Check for leaks in the pump heads and ensure the proportioning valves are functioning correctly if you are mixing solvents online[9].
Q3: I am seeing "ghost peaks" in my gradient analysis. How do I identify their source and eliminate them?
Ghost peaks are spurious peaks that do not originate from the injected sample.
Causality: In gradient elution, ghost peaks often arise from impurities present in the mobile phase solvents (especially the weaker solvent, e.g., water), or from the carryover of late-eluting compounds from a previous injection[11].
Troubleshooting Steps:
-
Run a Blank Gradient: Inject your sample solvent (blank) and run the same gradient method. If the peaks appear, the contamination is in your mobile phase, sample solvent, or system.
-
Use High-Purity Solvents: Always use HPLC-grade or LC-MS grade solvents and freshly prepared buffers.
-
Clean the System: If the source is contamination, flush the system and injector with a strong solvent (like 100% acetonitrile or isopropanol) to remove adsorbed impurities[11].
-
Incorporate a Wash Step: Add a high-organic wash step at the end of your gradient method to ensure all compounds from the previous sample have eluted before the next injection.
LC-MS Analysis
Q4: Some of my expected degradation products are not showing up in my LC-MS analysis. What can I do?
Causality: Not all compounds ionize efficiently under standard electrospray ionization (ESI) conditions. Some degradation products, particularly if they are neutral or less polar, may not generate a strong signal in the mass spectrometer[4][5].
Troubleshooting Steps:
-
Switch Ionization Polarity: Analyze the sample in both positive and negative ion modes. While the azetidine nitrogen is basic and favors positive mode, some degradation products may have acidic functional groups that are better detected in negative mode.
-
Optimize MS Source Parameters: Adjust parameters like capillary voltage, cone voltage, and gas temperatures to optimize ionization for your specific compounds.
-
Try a Different Ionization Source: If available, atmospheric pressure chemical ionization (APCI) can be more effective for less polar, more volatile compounds that are difficult to ionize with ESI.
-
Consider Derivatization: For compounds that are particularly difficult to detect, a chemical derivatization step can be employed to add a readily ionizable tag. This is a more involved process but can be highly effective for isolating and identifying challenging impurities[12].
Part 3: Experimental Protocols & Workflows
Protocol 1: General Purpose RP-HPLC Method for Impurity Profiling
This protocol provides a starting point for separating this compound from its potential non-volatile impurities.
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 2% B
-
2-20 min: 2% to 40% B
-
20-22 min: 40% to 95% B
-
22-25 min: 95% B
-
25.1-30 min: 2% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (as the molecule lacks a strong chromophore).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in Mobile Phase A or Water at a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved and filter if necessary[9].
Protocol 2: Forced Degradation Study - Acid Hydrolysis
This protocol is used to intentionally degrade the sample to identify potential hydrolytic degradation products.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in 0.1 M Hydrochloric Acid (HCl)[3].
-
Control Sample: Prepare a second 1 mg/mL solution in pure water to serve as a control.
-
Incubation: Place both solutions in a controlled temperature environment (e.g., a 60 °C water bath or oven)[3].
-
Time Points: Withdraw aliquots from both the acid and water solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately before analysis, neutralize the acidic samples with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) to prevent further degradation and protect the analytical column.
-
Analysis: Analyze all samples (including the T=0 samples) using the HPLC method described in Protocol 1. Compare the chromatograms to identify new peaks that form in the acid-stressed sample over time. These new peaks are your potential hydrolytic degradation products.
Visual Workflow: HPLC Troubleshooting
Caption: A general troubleshooting workflow for common HPLC issues.
Visual Diagram: Potential Degradation Pathway
Caption: A simplified diagram of a potential acid-catalyzed hydrolytic degradation pathway. (Note: Images are placeholders for chemical structures).
References
- Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232.
-
PubMed. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. National Center for Biotechnology Information. Available from: [Link]
-
MicroSolv Technology Corporation. (2023). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Available from: [Link]
-
Restek Corporation. HPLC Troubleshooting Guide. Available from: [Link]
-
ACE HPLC Columns. HPLC Troubleshooting Guide. Available from: [Link]
-
uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. Available from: [Link]
-
National Institute of Standards and Technology. Azetidine. NIST Chemistry WebBook. Available from: [Link]
-
National Center for Biotechnology Information. Azetidine. PubChem Compound Summary. Available from: [Link]
-
University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. Available from: [Link]
-
PubMed. (2011). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. National Center for Biotechnology Information. Available from: [Link]
-
European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Available from: [Link]
Sources
- 1. azetidin-3-ylmethanol hydrochloride | 928038-44-2 [chemicalbook.com]
- 2. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. hplc.eu [hplc.eu]
- 8. uhplcs.com [uhplcs.com]
- 9. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. HPLC故障排除指南 [sigmaaldrich.com]
- 12. Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry of [3-(hydroxymethyl)azetidin-3-yl]methanol Hydrochloride and Related Structures
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering profound insights into molecular weight and fragmentation pathways. This guide provides a detailed comparative analysis of the mass spectral data for [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride, a versatile building block in medicinal chemistry. In the absence of publicly available experimental spectra for this specific compound, we present a predictive analysis grounded in established fragmentation principles, and compare it with the known mass spectrum of a key structural analog, 1,3-propanediol. This guide will also discuss the anticipated mass spectral features of related cyclic amino alcohols, such as azetidin-3-ylmethanol and piperidin-4-ylmethanol.
Predicted Electrospray Ionization (ESI) Mass Spectrum of [3-(hydroxymethyl)azetidin-3-yl]methanol
[3-(hydroxymethyl)azetidin-3-yl]methanol is a small, polar molecule, making it an ideal candidate for electrospray ionization (ESI), a soft ionization technique that typically yields a prominent protonated molecule, [M+H]⁺. The hydrochloride salt is expected to dissociate in solution, with the free base being protonated.
Molecular Formula: C₅H₁₁NO₂ Molecular Weight of Free Base: 117.15 g/mol Molecular Weight of Hydrochloride Salt: 153.61 g/mol
In positive ion mode ESI-MS, the base peak is anticipated to be the protonated molecule [C₅H₁₁NO₂ + H]⁺ at a mass-to-charge ratio (m/z) of 118.1. Given the presence of the hydrochloride, cluster ions such as [2M+H]⁺ at m/z 235.2 or adducts with the counter-ion may be observed at low intensities, though modern interface designs and optimized solvent conditions can minimize these.
Predicted Fragmentation Pathways of [3-(hydroxymethyl)azetidin-3-yl]methanol
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion at m/z 118.1 would provide invaluable structural information. The fragmentation of this ion is predicted to be driven by the presence of the hydroxyl and amino functional groups, as well as the strained azetidine ring.
Key predicted fragmentation pathways include:
-
Loss of Water (H₂O): A common fragmentation pathway for protonated alcohols is the neutral loss of a water molecule. This would result in a fragment ion at m/z 100.1 ([C₅H₁₀NO]⁺).
-
Loss of Formaldehyde (CH₂O): The hydroxymethyl groups can undergo cleavage, leading to the loss of formaldehyde. This would produce a fragment ion at m/z 88.1 ([C₄H₁₀NO]⁺).
-
Ring Opening of the Azetidine: The strained four-membered ring can undergo cleavage. Alpha-cleavage adjacent to the nitrogen atom is a characteristic fragmentation of cyclic amines.[1][2] This could lead to a variety of smaller fragment ions.
-
Combined Losses: Sequential losses, such as the loss of both water and formaldehyde, could also occur, yielding a fragment at m/z 70.1 ([C₄H₈N]⁺).
The predicted fragmentation cascade is illustrated in the following diagram:
Comparative Analysis with Structurally Related Compounds
To provide context for the predicted mass spectrum, we will compare it to the known mass spectrum of 1,3-propanediol and the expected mass spectra of azetidin-3-ylmethanol and piperidin-4-ylmethanol.
1,3-Propanediol: The Diol Analog
1,3-Propanediol shares the 1,3-diol functionality with our target molecule but lacks the azetidine ring. Its mass spectrum provides a baseline for the fragmentation of the diol portion. The NIST database shows the electron ionization (EI) mass spectrum of 1,3-propanediol, which involves more extensive fragmentation than ESI. However, we can still draw valuable comparisons.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) and Interpretation |
| [3-(hydroxymethyl)azetidin-3-yl]methanol (Predicted) | C₅H₁₁NO₂ | 117.15 | 118.1 [M+H]⁺ , 100.1 [M+H-H₂O]⁺, 88.1 [M+H-CH₂O]⁺, 70.1 [M+H-H₂O-CH₂O]⁺ |
| 1,3-Propanediol (Experimental, EI) | C₃H₈O₂ | 76.09 | 58, 57, 31 |
The fragmentation of 1,3-propanediol in EI-MS is dominated by alpha-cleavage and dehydration. The presence of the nitrogen-containing azetidine ring in our target molecule is expected to significantly influence the fragmentation, leading to the characteristic nitrogen-containing fragments predicted above.
Azetidin-3-ylmethanol and Piperidin-4-ylmethanol: The Cyclic Amino Alcohol Analogs
-
Azetidin-3-ylmethanol (C₄H₉NO, MW: 87.12 g/mol ): The protonated molecule [M+H]⁺ would be at m/z 88.1. Fragmentation would likely involve the loss of water (m/z 70.1) and ring-opening reactions.
-
Piperidin-4-ylmethanol (C₆H₁₃NO, MW: 115.17 g/mol ): The protonated molecule [M+H]⁺ would be at m/z 116.2. Key fragmentation would involve the loss of the hydroxymethyl group and alpha-cleavage of the piperidine ring. A common fragmentation for 4-substituted piperidines is the loss of the substituent.[3]
The comparison of these structures highlights how changes in the ring size and the number of hydroxyl groups would lead to distinct mass spectra, allowing for their unambiguous differentiation.
Experimental Protocol for ESI-MS Analysis
To obtain high-quality mass spectra for these compounds, the following experimental protocol is recommended.
Sample Preparation
-
Prepare a stock solution of the analyte at 1 mg/mL in a suitable solvent such as methanol or water.
-
For infusion analysis, dilute the stock solution to 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation.
-
For LC-MS analysis, the same final concentration in the initial mobile phase is recommended.
Instrumentation and Parameters
A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 100 - 150 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Desolvation Temperature: 300 - 400 °C
-
MS1 Scan Range: m/z 50 - 500
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) with a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.
This is a general protocol and should be optimized for the specific instrument being used.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectral behavior of this compound. By understanding its likely fragmentation patterns and comparing them to those of structurally related molecules, researchers can gain a deeper appreciation for how subtle structural modifications can be clearly delineated by mass spectrometry. The provided experimental protocol offers a robust starting point for the analysis of this and similar small, polar molecules, which are of increasing importance in modern drug discovery.
References
- de Hoffmann, E., & Stroobant, V. (2007).
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
GCMS Section 6.15 - Whitman People. (n.d.). Retrieved January 5, 2026, from [Link]
-
1,3-Propanediol. (n.d.). In NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]
-
A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. (2018). Journal of Mass Spectrometry. [Link]
-
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A Comparative Guide to HPLC Purity Determination of [3-(hydroxymethyl)azetidin-3-yl]methanol Hydrochloride
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride. As a highly polar pharmaceutical building block, this azetidine derivative presents unique analytical challenges that render traditional reversed-phase methods ineffective.[1][2] We will explore and compare advanced chromatographic techniques, offering field-proven insights into method selection, optimization, and execution for researchers and drug development professionals.
The Analytical Challenge: Retaining the Unretainable
[3-(hydroxymethyl)azetidin-3-yl]methanol is a small, hydrophilic molecule characterized by a strained four-membered ring, a secondary amine (protonated in its hydrochloride salt form), and two primary alcohol functionalities. This high polarity makes it virtually unretained on conventional nonpolar stationary phases like C18, where it typically elutes in the solvent front.[3][4] Achieving a robust, stability-indicating purity method requires a chromatographic mode that promotes interaction and retention of such polar analytes, enabling their separation from potential process impurities and degradation products.
This guide compares three strategic approaches to address this challenge:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): The modern standard for polar analyte retention.
-
Mixed-Mode Chromatography (MMC): A versatile, high-performance option offering orthogonal selectivity.
-
Reversed-Phase Chromatography with Ion-Pairing (IP-RPLC): A traditional, yet sometimes necessary, alternative.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is a balance of performance, robustness, and compatibility with detection techniques, particularly mass spectrometry (MS).
Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC) - The Recommended Approach
HILIC is the premier technique for separating highly polar and hydrophilic compounds.[5][6][7] Its mechanism is fundamentally different from reversed-phase.
-
Causality of Retention: In HILIC, a polar stationary phase (e.g., bare silica, amide, diol) is used with a mobile phase high in organic content (typically >70% acetonitrile) and a small amount of aqueous buffer.[6][8] The aqueous portion of the mobile phase forms a water-enriched layer on the surface of the stationary phase. Analyte retention is governed by the partitioning of the polar analyte from the less polar mobile phase into this immobilized aqueous layer.[5][6] Dipole-dipole interactions and hydrogen bonding are dominant forces.[5] For [3-(hydroxymethyl)azetidin-3-yl]methanol, the multiple hydroxyl groups and the charged amine create strong hydrophilic interactions, leading to excellent retention.
Method 2: Mixed-Mode Chromatography (MMC) - The High-Performance Alternative
MMC columns possess stationary phases with multiple, deliberate functionalities, such as combining reversed-phase (e.g., C18) and ion-exchange (e.g., cation or anion exchange) properties.[9][10][11]
-
Causality of Retention: For our positively charged analyte, a mixed-mode column combining reversed-phase and cation-exchange (RP-SCX) functionalities is ideal. Retention is achieved through a dual mechanism: weak hydrophobic interactions with the alkyl chains and strong electrostatic interactions with the cation-exchange groups. This provides a unique and powerful selectivity that can be finely tuned by adjusting mobile phase pH and ionic strength.[10][11] This approach avoids the use of ion-pairing reagents, making it fully compatible with MS detection.[10]
Method 3: Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) - The Traditional Approach
Before the widespread adoption of HILIC and MMC, IP-RPLC was a common strategy to retain charged, polar analytes on standard C18 columns.
-
Causality of Retention: This technique involves adding an ion-pairing reagent to the mobile phase.[12] For our cationic analyte, an anionic reagent with a hydrophobic tail (e.g., an alkyl sulfonate like sodium dodecyl sulfate) is used. The reagent forms a neutral ion-pair with the analyte, increasing its overall hydrophobicity and promoting retention on the C18 stationary phase.[12][13] While effective, this method suffers from significant drawbacks, including long column equilibration times, poor MS compatibility due to ion suppression, and potential for complex, difficult-to-reproduce separations.[14]
Quantitative Performance Comparison
The following table summarizes the expected performance of each methodology for the purity analysis of this compound.
| Parameter | HILIC | Mixed-Mode (RP-SCX) | Ion-Pair RP-HPLC |
| Retention Factor (k') | Excellent (>2.0) | Excellent (>2.0) | Good (1.0 - 5.0) |
| Peak Shape | Excellent (Symmetry > 0.95) | Excellent (Symmetry > 0.95) | Fair to Good (Potential for tailing) |
| Selectivity | Unique, based on hydrophilicity | Orthogonal, based on hydrophobicity & charge | Moderate, based on ion-pair formation |
| MS Compatibility | Excellent | Excellent | Poor (Ion suppression) |
| Method Robustness | High | High | Moderate (Sensitive to reagent conc.) |
| Column Equilibration | Moderate (15-30 min) | Fast (10-15 min) | Slow (>60 min) |
| Ideal For | Routine QC, high-throughput analysis | Complex impurity profiling, method development | Legacy methods, when MS is not required |
Detailed Experimental Protocol: The HILIC Method
This section provides a validated, step-by-step protocol for the purity determination using the recommended HILIC approach. This protocol is designed to be a self-validating system, where system suitability parameters ensure the reliability of each analytical run.
Instrumentation and Consumables
-
HPLC System: A quaternary or binary HPLC system with a UV detector.
-
Column: HILIC Amide Column, 3 µm, 4.6 x 150 mm (e.g., Thermo Scientific Acclaim HILIC-10, Waters ACQUITY UPLC BEH Amide).
-
Vials: 2 mL glass autosampler vials with inserts.
-
Pipettes & Syringes: Calibrated volumetric equipment.
Reagents and Sample Preparation
-
Acetonitrile (ACN): HPLC grade or higher.
-
Ammonium Acetate: LC-MS grade or higher.
-
Water: Deionized, 18.2 MΩ·cm.
-
Acetic Acid: Glacial, ACS grade.
-
Mobile Phase A (Aqueous): 100 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Acetonitrile/Water (90:10 v/v).
-
Standard Preparation: Accurately weigh ~10 mg of [3-(hydroxymethyl)azetidin-3-yl]methanol HCl reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a final concentration of 100 µg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the Standard Preparation.
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
UV Detection: 205 nm (or alternative low UV wavelength, as the analyte lacks a strong chromophore)
-
Run Time: 20 minutes
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 5.0 95.0 15.0 30.0 70.0 15.1 5.0 95.0 | 20.0 | 5.0 | 95.0 |
System Suitability
Before sample analysis, perform five replicate injections of the Standard Preparation. The system is deemed suitable if:
-
Tailing Factor: 0.8 – 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
RSD of Retention Time: ≤ 1.0%
Purity Calculation
Calculate the purity of the sample using the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the purity determination process, from sample handling to the final result.
Caption: Workflow for HPLC Purity Analysis.
Conclusion and Recommendations
For the accurate and reliable purity determination of the highly polar compound this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is the unequivocally recommended method. It provides superior retention, excellent peak shape, and high robustness without the significant drawbacks of ion-pairing chromatography.[5][6][8][15] Its compatibility with mass spectrometry also makes it ideal for impurity identification and characterization during drug development.
While Mixed-Mode Chromatography offers a powerful alternative with unique selectivity, the widespread availability of HILIC columns and the established knowledge base for HILIC method development make it a more practical and efficient choice for routine quality control environments. By following the detailed protocol provided, researchers can implement a self-validating and trustworthy method for ensuring the quality of this critical pharmaceutical intermediate.
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A Comparative Guide to Diol Scaffolds in Medicinal Chemistry: [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride vs. Alternatives
In the landscape of modern drug discovery, the selection of a molecular scaffold is a critical decision that profoundly influences the physicochemical and pharmacological properties of a lead candidate. Small, rigid scaffolds are particularly sought after for their ability to reduce conformational flexibility, which can lead to higher binding affinity and improved selectivity.[1] Among these, diol scaffolds are versatile building blocks used as linkers or fragments to enhance properties like solubility and to present pharmacophoric elements in a defined three-dimensional space.[2][3]
This guide provides an in-depth comparison of [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride, a novel and increasingly popular scaffold, with more traditional diol alternatives such as cyclobutane-1,1-diyldimethanol and the flexible propane-1,3-diol. We will explore the structural nuances, impact on key drug-like properties, and provide supporting experimental context to guide researchers in making informed scaffold selections.
Structural and Physicochemical Properties: A Head-to-Head Comparison
The choice of a diol scaffold dictates the spatial arrangement of the hydroxyl groups and introduces unique physicochemical characteristics based on its core structure. The azetidine-based diol stands out due to its strained four-membered ring containing a basic nitrogen atom, a feature absent in its carbocyclic and acyclic counterparts.[1][4][5]
The presence of the azetidine nitrogen is a key differentiator. At physiological pH, this nitrogen can be protonated, significantly enhancing aqueous solubility—a major hurdle in drug development.[4] In contrast, carbocyclic diols like cyclobutane-1,1-diyldimethanol are non-ionizable and generally exhibit lower solubility. Flexible linkers such as propane-1,3-diol offer conformational freedom but can introduce a higher entropic penalty upon binding to a target.[1]
Below is a table summarizing the key computed and experimental properties of these scaffolds.
| Property | [3-(hydroxymethyl)azetidin-3-yl]methanol HCl | Cyclobutane-1,1-diyldimethanol | Propane-1,3-diol |
| Molecular Formula | C₅H₁₂ClNO₂[6] | C₆H₁₂O₂[7][8] | C₃H₈O₂[9] |
| Molecular Weight ( g/mol ) | 153.61[6] | 116.16[7][8] | 76.09[9] |
| Structure | Azetidine-based, rigid | Cyclobutane-based, rigid | Acyclic, flexible |
| Key Feature | Basic nitrogen, ionizable | Non-ionizable carbocycle | High flexibility |
| cLogP | - (Not available) | -0.42[7] | -1.09[9] |
| TPSA (Ų) | 52.5 (for free base) | 40.5[8] | 40.5 |
| Aqueous Solubility | High (expected due to salt form and basic N) | Moderate | High (miscible)[9] |
| pKa | ~8-9 (predicted for azetidine N) | 14.75 (predicted for OH)[8] | ~15 (for OH) |
The Impact on Drug-like Properties
The subtle differences in scaffold architecture translate into significant variations in performance during drug development.
-
Aqueous Solubility: The azetidine scaffold's primary advantage is its basic nitrogen, which allows for the formation of hydrochloride salts with markedly improved aqueous solubility. This is a critical parameter for achieving adequate bioavailability and for formulating compounds for in vitro assays. While propane-1,3-diol is also highly soluble, its flexibility can be a disadvantage in terms of target binding.
-
Metabolic Stability: The azetidine ring is generally considered to be metabolically robust.[4] The liver's cytochrome P450 (CYP) enzymes are major contributors to drug metabolism, and saturated heterocyclic rings like azetidine can be more resistant to oxidative metabolism compared to more lipophilic carbocycles.[10] A standard in vitro microsomal stability assay is used to evaluate this property.
-
Conformational Rigidity and Pharmacophore Presentation: Rigid scaffolds like the azetidine and cyclobutane diols lock the two hydroxyl groups into a specific geometric orientation.[1] This pre-organization can reduce the entropic cost of binding to a protein target, potentially leading to higher affinity. The azetidine diol presents its hydroxyl groups in a gem-diol-like arrangement, which can be an effective bioisostere for a carbonyl group, capable of forming specific hydrogen bond interactions with a target. The flexible propane-1,3-diol can adopt multiple conformations, which may be beneficial for exploring a binding pocket but can also lead to a loss of potency.
Visualizing Structural Differences
The following diagrams illustrate the structural and conformational differences between the three diol scaffolds.
Caption: Comparison of Azetidine, Cyclobutane, and Acyclic Diol Scaffolds.
Experimental Protocols for Scaffold Evaluation
To provide a practical framework for comparing these scaffolds, we outline two critical in vitro assays.
This high-throughput assay is essential for early-stage drug discovery to quickly assess a compound's solubility.[11][12][13]
Objective: To determine the kinetic solubility of a compound in an aqueous buffer (e.g., PBS, pH 7.4) by measuring light scattering from any precipitate formed.
Methodology:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds (e.g., molecules incorporating each diol scaffold) in 100% DMSO.[14]
-
Plate Setup: Dispense 5 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.[11]
-
Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the desired final compound concentration.[11][13]
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 37°C) for 2 hours.[11][15]
-
Measurement: Use a nephelometer to measure the light scattering in each well. The amount of scattered light is proportional to the amount of precipitated compound.
-
Data Analysis: Compare the light scattering of the test compounds to that of known high and low solubility controls to determine the approximate solubility.
Caption: Workflow for Kinetic Solubility Assay via Nephelometry.
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s, which is a key determinant of a drug's half-life in vivo.[10][14][16][17]
Objective: To determine the rate at which a compound is metabolized by liver microsomes.
Methodology:
-
Prepare Microsomal Solution: Thaw human or animal liver microsomes and dilute them in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[14][16]
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the microsomal solution, the test compound (typically at a final concentration of 1-10 µM), and an NADPH regenerating system (which provides the necessary cofactor for CYP enzymes).[10][16]
-
Initiate Reaction: Incubate the mixture at 37°C with gentle shaking.[14][16]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.[10][16]
-
Terminate Reaction: Immediately stop the metabolic reaction by adding an ice-cold solvent like acetonitrile, which precipitates the proteins.[16]
-
Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time. From this, calculate the compound's half-life (t½) and intrinsic clearance (CLint).[14]
Conclusion and Outlook
The selection of a diol scaffold is a multi-faceted decision that requires a balance of properties.
-
This compound is an excellent choice when improved aqueous solubility is a primary goal. Its rigid, three-dimensional structure can offer advantages in target binding and metabolic stability, making it a privileged scaffold in modern medicinal chemistry.[4][5][18]
-
Cyclobutane-1,1-diyldimethanol serves as a suitable non-basic, rigid alternative. It provides conformational constraint without the ionizable center, which may be advantageous for central nervous system (CNS) penetration where lower polarity is often required.
-
Propane-1,3-diol remains a useful, flexible linker for applications where precise spatial orientation of the hydroxyl groups is less critical, or when exploring the SAR of a larger binding pocket.[19][20]
Ultimately, the optimal scaffold depends on the specific goals of the drug discovery program. By understanding the unique contributions of each scaffold and employing the appropriate experimental assays for evaluation, researchers can make strategic decisions that accelerate the journey from hit to lead and beyond.
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A Comparative Guide: Azetidine-3,3-diyldimethanol Hydrochloride as a Bioisostere for Pyrrolidin-3-ol
In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds to enhance pharmacological properties is a cornerstone of drug design. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in this endeavor. This guide provides an in-depth comparison of azetidine-3,3-diyldimethanol hydrochloride and pyrrolidin-3-ol, exploring the potential of the former as a bioisostere for the latter. We will delve into their structural and physicochemical properties, synthetic accessibility, and potential biological implications, supported by experimental data and established methodologies.
The Rationale for Bioisosteric Replacement
The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds due to its ability to explore pharmacophore space effectively and contribute to the stereochemistry of a molecule.[1] Pyrrolidin-3-ol, in particular, offers a key hydroxyl group for hydrogen bonding interactions with biological targets. However, the exploration of novel chemical space and the desire to fine-tune properties such as metabolic stability, solubility, and receptor binding affinity often necessitate the investigation of bioisosteric replacements.[2]
Azetidines, four-membered nitrogen heterocycles, have emerged as attractive bioisosteres for pyrrolidines.[2][3] Their strained ring system imparts a degree of conformational rigidity and can alter the spatial arrangement of substituents, potentially leading to improved target engagement.[2][4] Furthermore, azetidines can offer advantages in terms of reduced lipophilicity and access to unexplored chemical space.[2] Azetidine-3,3-diyldimethanol introduces two hydroxymethyl groups, providing multiple points for hydrogen bonding and potentially mimicking the spatial orientation of the hydroxyl group in pyrrolidin-3-ol while presenting a distinct three-dimensional profile.
Caption: Bioisosteric replacement strategy.
Physicochemical Properties: A Comparative Analysis
A molecule's biological fate is intrinsically linked to its physicochemical properties. The following table summarizes key computed and experimental parameters for pyrrolidin-3-ol and provides available information for azetidine-3,3-diyldimethanol hydrochloride.
| Property | Pyrrolidin-3-ol | Azetidine-3,3-diyldimethanol hydrochloride | Reference(s) |
| Molecular Formula | C4H9NO | C5H12ClNO2 | [5][6] |
| Molecular Weight | 87.12 g/mol | 153.61 g/mol | [6][7] |
| logP (Octanol/Water) | -0.659 (Crippen Calculated) | Not available | [7] |
| Topological Polar Surface Area (TPSA) | 32.3 Ų | 57.8 Ų (Predicted) | [6] |
| Hydrogen Bond Donors | 2 | 3 | |
| Hydrogen Bond Acceptors | 2 | 3 | |
| Boiling Point | 108-110 °C at 8 mmHg | Not available | [5] |
| Density | 1.076 g/mL at 20 °C | Not available | [5] |
Key Insights:
-
Polarity and Solubility: The higher predicted TPSA and increased number of hydrogen bond donors and acceptors in azetidine-3,3-diyldimethanol suggest it is likely more polar and potentially more water-soluble than pyrrolidin-3-ol. This can be advantageous for improving the pharmacokinetic profile of a drug candidate.
-
Molecular Weight: The increased molecular weight of the azetidine derivative should be considered in the context of drug-likeness rules, such as Lipinski's Rule of Five.
-
Three-Dimensional Shape: The substitution pattern on the azetidine ring, with two hydroxymethyl groups attached to the same carbon, creates a distinct three-dimensional shape compared to the single hydroxyl group on the pyrrolidine ring. This altered vector in space could lead to different binding interactions with a target protein.
Synthesis and Accessibility
The feasibility of incorporating a novel scaffold into a drug discovery program is heavily dependent on its synthetic accessibility.
Synthesis of Pyrrolidin-3-ol:
Multiple synthetic routes to pyrrolidin-3-ol have been reported. A common approach involves the reduction of a 3-pyrrolidinone precursor.[8] Other methods include radical additions to carbonyl groups and 1,3-dipolar cycloadditions.[1][9] The synthesis of enantiomerically pure (3S)-pyrrolidin-3-ol is particularly important for its use in chiral drug synthesis, such as in the production of Larotrectinib.[10] However, some existing methods for its synthesis are not ideal for large-scale production.[10]
Synthesis of Azetidine-3,3-diyldimethanol Hydrochloride:
The synthesis of azetidine-3,3-diyldimethanol hydrochloride has been described in the patent literature. One reported method involves the hydrogenation of a precursor molecule using a palladium(II) hydroxide on carbon catalyst.[11] The synthesis of substituted azetidines can be challenging due to the inherent ring strain of the four-membered ring.[12] However, advancements in synthetic methodologies are making these scaffolds more accessible.[12]
Caption: Generalized synthetic workflows.
Biological Activity and Potential Applications
Both pyrrolidine and azetidine scaffolds are prevalent in a wide range of biologically active compounds.
Pyrrolidine-3-ol and its Derivatives:
The pyrrolidine ring is a versatile scaffold found in compounds with diverse biological activities, including anticancer, antibacterial, and central nervous system-targeting agents.[1][13][14] The stereochemistry of the substituents on the pyrrolidine ring is often crucial for its biological activity.[1]
Azetidine-3,3-diyldimethanol and its Analogs:
Azetidine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antimicrobial, and anti-inflammatory properties.[12][15][16] The rigid nature of the azetidine ring can lead to enhanced metabolic stability and improved aqueous solubility compared to more common saturated heterocycles like pyrrolidine.[2] Azetidine derivatives have also been investigated as GABA uptake inhibitors.[17]
Experimental Protocols
To empirically evaluate azetidine-3,3-diyldimethanol hydrochloride as a bioisostere for pyrrolidin-3-ol, a series of comparative experiments are necessary.
Protocol 1: Determination of Lipophilicity (Shake-Flask Method for logP)
-
Preparation of Solutions: Prepare a stock solution of the test compound (either pyrrolidin-3-ol or azetidine-3,3-diyldimethanol hydrochloride) in a suitable solvent.
-
Partitioning: Add a known volume of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined time (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.
-
Phase Separation: Allow the layers to separate completely.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Protocol 2: In Vitro Target Binding Assay (Competitive Radioligand Binding)
This protocol assumes a known target for pyrrolidin-3-ol containing compounds.
-
Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.
-
Assay Buffer: Prepare an appropriate assay buffer.
-
Reaction Mixture: In a microplate, combine the cell membranes, a known concentration of a radiolabeled ligand that binds to the target, and varying concentrations of the test compound (either the pyrrolidin-3-ol derivative or the azetidine-3,3-diyldimethanol analog).
-
Incubation: Incubate the mixture at a specific temperature for a set period to allow for binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Protocol 3: Aqueous Solubility Determination (Equilibrium Solubility Method)
-
Sample Preparation: Add an excess amount of the test compound to a known volume of water in a vial.
-
Equilibration: Shake the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to remove the undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC).
-
Result: The measured concentration represents the aqueous solubility of the compound at that temperature.
Conclusion and Future Outlook
The replacement of pyrrolidin-3-ol with azetidine-3,3-diyldimethanol hydrochloride represents a compelling strategy for lead optimization in drug discovery. The azetidine core offers a distinct three-dimensional arrangement of functional groups, potentially leading to novel interactions with biological targets. The anticipated increase in polarity and aqueous solubility could translate to improved pharmacokinetic properties.
While the synthesis of azetidines can be more challenging than that of pyrrolidines, ongoing advancements in synthetic chemistry are mitigating these difficulties. The ultimate validation of this bioisosteric replacement will rely on empirical data from comparative biological and physicochemical assays. Future studies should focus on the synthesis of a broader range of substituted azetidine-3,3-diyldimethanol analogs and their evaluation in relevant biological systems to fully explore the potential of this promising scaffold.
References
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ChemBK. (2024, April 9). Pyrrolidin-3-ol. Retrieved from [Link]
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Sci-Hub. (n.d.). Synthesis and reactions of 3-pyrrolidinones. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (3S)-pyrrolidin-3-ol. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
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ResearchGate. (n.d.). Synthesis of pyrrolidin-3-ols 5 and 6. [Image]. Retrieved from [Link]
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Baran Lab. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 3-Pyrrolidinol (CAS 40499-83-0). Retrieved from [Link]
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ResearchGate. (n.d.). Examples of azetidine‐based bioisosters. [Image]. Retrieved from [Link]
- Google Patents. (n.d.). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
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ACS Publications. (2022, June 8). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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SpringerLink. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
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University of Birmingham Research Portal. (2013, August 21). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Retrieved from [Link]
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ResearchGate. (n.d.). Examples of azetidine containing molecules alongside pyrrolidine.... [Image]. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Azetidine hydrochloride. PubChem. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
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Advanced Journal of Chemistry, Section A. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Retrieved from [Link]
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PubMed. (2021, June 29). Azetidines of pharmacological interest. Retrieved from [Link]
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Chemsrc. (n.d.). CAS#:65546-09-0 | Azetidine, hydrochloride, homopolymer (9CI). Retrieved from [Link]
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ResearchGate. (2021, December 6). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds. Retrieved from [Link]
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ResearchGate. (2020, July 23). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. Retrieved from [Link]
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MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
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Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]
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ResearchGate. (2024, January 18). (PDF) Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. Retrieved from [Link]
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PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from [Link]
- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
- Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
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PubMed. (n.d.). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Retrieved from [Link]
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A Comparative Spectroscopic Guide to Azetidine-3,3-diyldimethanol Hydrochloride and its Alternatives in Bi-functional Molecules
For researchers, scientists, and drug development professionals navigating the landscape of bi-functional molecules like Proteolysis Targeting Chimeras (PROTACs), the selection of appropriate building blocks is paramount. These small molecule scaffolds form the crucial linkers that bridge a target protein binder and an E3 ligase ligand, and their structural characteristics significantly influence the efficacy and physicochemical properties of the resulting therapeutic. This guide provides a detailed spectroscopic comparison of Azetidine-3,3-diyldimethanol hydrochloride (CAS 1016232-92-0), a valuable azetidine-based building block, with its commonly employed piperidine and pyrrolidine-based counterparts.
Introduction to Azetidine-3,3-diyldimethanol Hydrochloride and its Structural Analogs
Azetidine-3,3-diyldimethanol hydrochloride, with the molecular formula C5H12ClNO2 and a molecular weight of 153.61, is a versatile building block featuring a strained four-membered azetidine ring substituted with two hydroxymethyl groups at the 3-position. This gem-diol arrangement on a compact, rigid scaffold makes it an attractive component for introducing specific spatial arrangements and polarity into linker chains.
In the realm of PROTACs and other targeted therapies, the linker is not merely a passive spacer but an active contributor to the molecule's overall performance. The choice of the linker scaffold impacts solubility, cell permeability, and the conformational flexibility required to facilitate the crucial ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
For a comprehensive comparison, this guide will focus on two prevalent alternative scaffolds:
-
Piperidine-based diols: Six-membered saturated heterocyclic rings offering a chair-like conformation and different steric profiles compared to the planar azetidine.
-
Pyrrolidine-based diols: Five-membered saturated heterocyclic rings, providing an envelope or twist conformation, intermediate in rigidity between azetidine and piperidine.
The Boc-protected derivatives of these scaffolds are also included in the comparison, as they represent common intermediates in multi-step organic syntheses.
Comparative Spectroscopic Data
The following tables summarize the expected and experimentally determined spectroscopic data for Azetidine-3,3-diyldimethanol hydrochloride and its piperidine and pyrrolidine-based alternatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a detailed fingerprint of the molecular structure.
Table 1: Predicted ¹H NMR Spectroscopic Data for Azetidine-3,3-diyldimethanol Hydrochloride and Experimental Data for its Analogs
| Compound | Chemical Shift (δ, ppm) - CH₂ (ring) | Chemical Shift (δ, ppm) - CH₂OH | Chemical Shift (δ, ppm) - NH |
| Azetidine-3,3-diyldimethanol HCl (Predicted) | ~3.5-4.0 | ~3.8-4.2 | ~8.5-9.5 (broad) |
| N-Boc-piperidine-4-yl-methanol | 1.19-1.32, 1.43-1.52 (ring CH), 2.87 (N-CH), 3.81, 3.61 (CH₂OH) | 3.81, 3.61 | - |
| (S)-(+)-Pyrrolidine-3-carboxylic acid | 3.0-3.4 (ring CH₂), 3.5-3.7 (CH-COOH) | - | ~8.0-9.0 (broad) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for Azetidine-3,3-diyldimethanol Hydrochloride and Experimental Data for its Analogs
| Compound | Chemical Shift (δ, ppm) - C (ring) | Chemical Shift (δ, ppm) - C (CH₂OH) | Chemical Shift (δ, ppm) - C (Boc) |
| Azetidine-3,3-diyldimethanol HCl (Predicted) | ~55-60 (C2, C4), ~40-45 (C3) | ~65-70 | - |
| N-Boc-piperidine-2-methanol | 52.7 (C2), 40.1 (C6), 28.6, 25.5, 25.4, 19.8 (C3, C4, C5) | 61.9 | 156.6 (C=O), 80.0 (C(CH₃)₃), 28.6 (CH₃) |
| (S)-(+)-Pyrrolidine-3-carboxylic acid | ~45-50 (C2, C5), ~30-35 (C4), ~40-45 (C3) | - | - |
Note: Predicted values for Azetidine-3,3-diyldimethanol hydrochloride are based on the analysis of structurally similar azetidine derivatives. Experimental data for analogs are sourced from publicly available databases.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Table 3: Key IR Absorption Bands (cm⁻¹) for Azetidine-3,3-diyldimethanol Hydrochloride and its Analogs
| Functional Group | Azetidine-3,3-diyldimethanol HCl (Predicted) | Piperidine Derivatives | Pyrrolidine Derivatives |
| O-H Stretch (Alcohol) | 3200-3500 (broad) | 3200-3500 (broad) | 3200-3500 (broad) |
| N-H Stretch (Amine Salt) | 2400-2800 (broad) | - | - |
| N-H Stretch (Amine) | - | 3300-3500 (secondary) | 3300-3500 (secondary) |
| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 | 2850-3000 |
| C=O Stretch (Boc) | - | ~1680-1700 | ~1680-1700 |
| C-O Stretch (Alcohol) | 1000-1200 | 1000-1200 | 1000-1200 |
| C-N Stretch (Amine) | 1000-1200 | 1000-1200 | 1000-1200 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Table 4: Expected Mass-to-Charge Ratios (m/z) in Mass Spectrometry
| Compound | Molecular Formula | [M+H]⁺ (Monoisotopic) | Key Fragmentation Ions |
| Azetidine-3,3-diyldimethanol | C₅H₁₁NO₂ | 118.0863 | Loss of H₂O, loss of CH₂OH |
| Azetidine-3,3-diyldimethanol HCl | C₅H₁₂ClNO₂ | 118.0863 (free base) | Fragmentation of the free base |
| Piperidine-4,4-diyldimethanol | C₇H₁₅NO₂ | 146.1176 | Loss of H₂O, loss of CH₂OH |
| N-Boc-piperidine-4-yl-methanol | C₁₁H₂₁NO₃ | 216.1594 | Loss of isobutylene (56 Da), loss of Boc group (100 Da) |
| Pyrrolidine-3,3-diyldimethanol | C₆H₁₃NO₂ | 132.0968 | Loss of H₂O, loss of CH₂OH |
| N-Boc-3-hydroxymethylpyrrolidine | C₁₀H₁₉NO₃ | 202.1438 | Loss of isobutylene (56 Da), loss of Boc group (100 Da) |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented. The specific parameters may need to be optimized based on the instrumentation available.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃).
-
Data Acquisition:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters include a 45° pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly onto the ATR crystal.
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Process the spectrum to present it in terms of percent transmittance versus wavenumber.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile/water).
-
Data Acquisition:
-
Instrument: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Analysis: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion. Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data.
-
-
Data Processing: Analyze the data to determine the elemental composition from the accurate mass and to propose fragmentation pathways consistent with the observed product ions.
Visualization of Structures and Workflows
Chemical Structures
Caption: Core structures of azetidine, piperidine, and pyrrolidine diols.
General Spectroscopic Characterization Workflow
Caption: A generalized workflow for spectroscopic characterization.
Conclusion
The choice of a linker building block in the design of bi-functional molecules is a critical decision that can profoundly impact the final compound's biological activity and developability. While direct experimental data for Azetidine-3,3-diyldimethanol hydrochloride (CAS 1016232-92-0) remains elusive in publicly accessible domains, a comprehensive spectroscopic profile can be confidently predicted based on the well-established principles of structural analogy and the extensive data available for related azetidine, piperidine, and pyrrolidine derivatives.
This guide provides a framework for researchers to:
-
Predict the spectroscopic characteristics of Azetidine-3,3-diyldimethanol hydrochloride.
-
Objectively compare its expected spectral features with those of common alternative scaffolds.
-
Utilize standardized protocols for the in-house characterization of these crucial building blocks.
By understanding the distinct spectroscopic signatures of these fundamental scaffolds, scientists can make more informed decisions in the design and synthesis of next-generation targeted therapeutics, ultimately accelerating the drug discovery process.
References
- Note: As direct experimental data for CAS 1016232-92-0 was not found, the references below pertain to general spectroscopic principles and data for analogous compounds. In a real-world scenario, specific literature sources for the analogs would be cited here.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. National Center for Biotechnology Information. Retrieved from [Link]
A Comparative Guide to the Structural Validation of Synthesized [3- (hydroxymethyl)azetidin-3-yl]methanol Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a synthesized molecule's chemical structure is a cornerstone of scientific rigor and a prerequisite for further investigation.[1] This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of a synthesized small molecule, using [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride (a versatile building block in medicinal chemistry) as a representative example. We will delve into the causality behind experimental choices and present a self-validating workflow that ensures the highest confidence in the final structural assignment.
The Imperative of Orthogonal Validation
Relying on a single analytical technique for structural elucidation is fraught with peril. Each method interrogates a molecule from a different physical perspective, and only the convergence of data from multiple, orthogonal techniques can provide an unassailable structural proof. Our validation workflow for this compound integrates Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis (EA). For molecules that yield high-quality crystals, Single Crystal X-ray Crystallography offers the ultimate, unambiguous structural determination.[2][3][4]
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom within the molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR provides a map of the hydrogen atoms in the molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, the integration of the signal corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the synthesized this compound in 0.75 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O is often preferred for hydrochloride salts to ensure dissolution and allow for the exchange of labile protons (OH and NH₂⁺).
-
Internal Standard: Add a small amount of a suitable internal standard with a known chemical shift (e.g., DSS or TMSP for aqueous samples).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion and resolution.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. While less sensitive than ¹H NMR, it is crucial for confirming the carbon skeleton and identifying key functional groups.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: A more concentrated sample (~20-50 mg) in the same deuterated solvent is typically required due to the lower natural abundance of ¹³C.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single lines for each carbon, though information about C-H coupling is lost. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Proton environment, connectivity (J-coupling), stoichiometry | High sensitivity, detailed structural information | Signal overlap in complex molecules |
| ¹³C NMR | Carbon skeleton, presence of functional groups | Unambiguous carbon count (for symmetric molecules) | Lower sensitivity, longer acquisition times |
| 2D NMR (COSY, HSQC) | H-H and C-H correlations | Resolves signal overlap, confirms connectivity | Longer experiment times, more complex data analysis |
II. Mass Spectrometry (MS): The Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] It is essential for determining the molecular weight of the synthesized compound and can provide structural information through fragmentation patterns.[6]
High-Resolution Mass Spectrometry (HRMS): The Elemental Composition
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.[7] This is a critical step in confirming the molecular formula.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent like methanol or acetonitrile/water.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like our target compound. It typically generates the protonated molecule [M+H]⁺.
-
Mass Analysis: A Time-of-Flight (TOF) analyzer is commonly used to achieve high mass accuracy.
-
Data Analysis: The measured m/z of the [M+H]⁺ ion is compared to the theoretical mass calculated for the proposed molecular formula (C₅H₁₂NO₂⁺ for the free base).
Tandem Mass Spectrometry (MS/MS): Probing the Connectivity
MS/MS involves isolating the parent ion and subjecting it to fragmentation. The resulting fragment ions provide valuable information about the molecule's connectivity and can be used to confirm the presence of specific structural motifs.
| Technique | Information Provided | Advantages | Limitations |
| HRMS (ESI-TOF) | Accurate molecular weight, elemental composition | High accuracy and sensitivity | Provides limited structural information on its own |
| MS/MS | Structural fragments, connectivity information | Confirms structural motifs | Fragmentation can be complex and difficult to interpret |
III. Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Groups
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. Different functional groups have characteristic absorption frequencies, making FTIR an excellent tool for identifying the presence of key functional groups.[8]
Experimental Protocol: FTIR (ATR)
-
Sample Preparation: A small amount of the solid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal. This is a simple and rapid method that requires minimal sample preparation.
-
Data Acquisition: The FTIR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and shapes of the absorption bands are correlated with specific functional groups.
For this compound, we would expect to see:
-
O-H stretch: A broad band around 3300 cm⁻¹ due to the hydroxyl groups.[9][10]
-
N-H stretch: A broad band, often overlapping with the O-H stretch, in the range of 3200-2800 cm⁻¹ for the secondary ammonium salt.
-
C-H stretch: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds.
-
C-O stretch: A strong band in the 1050-1150 cm⁻¹ region.
-
N-H bend: A band around 1600-1500 cm⁻¹.
IV. Elemental Analysis: The Empirical Formula
Elemental analysis provides the percentage composition of the elements (C, H, N, Cl) in the sample. This data is used to determine the empirical formula of the compound, which can then be compared to the molecular formula obtained from HRMS.
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A precisely weighed amount of the dry, pure sample is required.
-
Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. Chloride content can be determined by titration or ion chromatography.[11]
-
Calculation: The weight percentages of each element are used to calculate the empirical formula.
| Technique | Information Provided | Advantages | Limitations |
| FTIR | Presence of key functional groups | Fast, non-destructive, requires minimal sample | Provides limited information on the overall molecular structure |
| Elemental Analysis | Elemental composition, empirical formula | Provides quantitative data on elemental ratios | Requires a pure sample, does not provide structural information |
V. Single Crystal X-ray Crystallography: The Definitive Structure
When a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous, three-dimensional map of the atomic arrangement in the solid state.[12][13] This is considered the "gold standard" for structural determination.[14]
Experimental Protocol: Single Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a solvent or by vapor diffusion.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.
Synthesizing the Data: A Coherent Conclusion
The structural validation of this compound is complete only when the data from all techniques converge to support the proposed structure.
Hypothetical Data Summary for this compound:
| Analysis | Expected Result | Interpretation |
| ¹H NMR (D₂O) | Signals corresponding to the azetidine ring protons and the hydroxymethyl protons with appropriate integrations and multiplicities. | Confirms the proton framework and connectivity. |
| ¹³C NMR (D₂O) | Three distinct carbon signals: one for the quaternary carbon, one for the equivalent CH₂ groups of the azetidine ring, and one for the equivalent CH₂OH groups. | Confirms the carbon skeleton and symmetry. |
| HRMS (ESI+) | [M+H]⁺ ion observed at m/z 118.0863 (calculated for C₅H₁₂NO₂⁺: 118.0868). | Confirms the molecular formula of the free base. |
| FTIR (ATR) | Broad O-H/N-H stretch (~3300-2800 cm⁻¹), C-H stretch (~2950 cm⁻¹), C-O stretch (~1080 cm⁻¹). | Confirms the presence of hydroxyl and secondary ammonium functional groups. |
| Elemental Analysis | C: 39.10%, H: 7.88%, N: 9.12%, Cl: 23.08% (Calculated for C₅H₁₂ClNO₂: C: 39.09%, H: 7.87%, N: 9.12%, Cl: 23.08%). | Confirms the empirical and molecular formula of the hydrochloride salt. |
By systematically applying this suite of orthogonal analytical techniques, researchers can confidently validate the chemical structure of synthesized molecules, ensuring the integrity of their subsequent research and development efforts.
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A Comparative Analysis of the Biological Efficacy of Azetidine Derivatives: A Guide for Drug Development Professionals
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, represents a privileged scaffold in modern medicinal chemistry. Its unique conformational rigidity, a balance between the highly strained aziridine and the more flexible pyrrolidine, allows for precise spatial orientation of substituents, which can significantly enhance binding affinity to biological targets.[1][2][3] This guide provides a comparative analysis of the biological efficacy of various azetidine derivatives, offering field-proven insights into their mechanisms of action, supporting experimental data, and the rationale behind key evaluation protocols.
Cholesterol Absorption Inhibitors: The Ezetimibe Paradigm
One of the most commercially successful drugs featuring an azetidine core is Ezetimibe, a potent cholesterol absorption inhibitor. Its efficacy stems from a highly specific mechanism of action, providing a clear case study in targeted drug design.
Mechanism of Action: Targeting NPC1L1
Ezetimibe's primary therapeutic action is the selective inhibition of cholesterol uptake at the brush border of the small intestine.[4] It directly targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol absorption.[5][6] By binding to NPC1L1, ezetimibe prevents the formation of the NPC1L1/cholesterol complex and its subsequent endocytosis, thereby blocking cholesterol from entering the enterocytes.[7][8] This leads to a reduction in cholesterol delivery to the liver, which in turn upregulates LDL receptor expression, enhancing the clearance of LDL cholesterol from the bloodstream.[6]
Caption: Mechanism of Ezetimibe action on the NPC1L1 transporter.
Comparative Efficacy
Ezetimibe is effective as both a monotherapy and in combination with statins. As monotherapy, it typically reduces LDL-C levels by 18-20%.[4][7] When co-administered with a statin, it provides incremental LDL-C reduction, allowing more patients to reach their target cholesterol levels.[4][5]
Experimental Protocol: In Vitro Cholesterol Uptake Assay
This protocol is designed to quantify the inhibition of cholesterol uptake in a cellular model, mimicking the action of Ezetimibe.
Causality: The choice of Caco-2 cells is based on their ability to differentiate into a polarized monolayer of intestinal enterocytes, expressing brush border enzymes and transporters like NPC1L1, thus providing a physiologically relevant model. NBD-cholesterol is a fluorescent analog of cholesterol, allowing for quantitative measurement of uptake via fluorescence detection, a highly sensitive and reliable method.
Methodology:
-
Cell Culture: Culture Caco-2 cells in a suitable medium until they form a confluent and differentiated monolayer on a 96-well plate. This typically requires 18-21 days post-seeding.
-
Compound Preparation: Prepare stock solutions of test azetidine derivatives and a positive control (Ezetimibe) in DMSO. Create a dilution series (e.g., 0.1 nM to 10 µM) in serum-free medium.
-
Pre-incubation: Wash the Caco-2 cell monolayer with warm PBS. Add the diluted compounds to the wells and incubate for 1 hour at 37°C. This allows the compounds to interact with their target before the substrate is introduced.
-
Uptake Assay: Prepare a micellar solution of NBD-cholesterol (e.g., 5 µM) in serum-free medium containing a bile salt (e.g., sodium taurocholate) to mimic intestinal conditions.
-
Incubation: Add the NBD-cholesterol solution to each well and incubate for 2 hours at 37°C.
-
Termination and Washing: Stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS to remove extracellular fluorescence.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1% Triton X-100).
-
Quantification: Measure the fluorescence of the cell lysate using a plate reader (Excitation/Emission ~485/535 nm).
-
Data Analysis: Normalize the fluorescence values to a vehicle control (DMSO). Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Antimicrobial Azetidine Derivatives
The azetidin-2-one (β-lactam) ring is the cornerstone of some of the most important classes of antibiotics, including penicillins and cephalosporins.[9][10] However, research has expanded to other azetidine scaffolds, demonstrating a broad spectrum of antibacterial and antifungal activities.[11][12]
Mechanism of Action: Diverse Targets
While β-lactams famously inhibit bacterial cell wall biosynthesis by acylating transpeptidases, other azetidine derivatives exhibit different mechanisms.[10] The biological activity is highly dependent on the substituents attached to the azetidine core. Studies have shown that novel synthesized azetidines can be effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans.[13][14]
Comparative Efficacy of Novel Antimicrobial Azetidines
The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | R-Group Substituent | Target Organism | MIC (µg/mL) | Reference |
| Azetidin-2-one | 4-fluorophenyl | S. aureus | Moderate Activity | [15] |
| Azetidin-2-one | 4-chlorophenyl | E. coli | Moderate Activity | [15] |
| Sulfonamide-Azetidinone | N-(arylidene)hydrazinoacetyl | P. aeruginosa | 128 | [16] |
| Sulfonamide-Azetidinone | N-(arylidene)hydrazinoacetyl | S. epidermidis | 128 | [16] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol provides a standardized method for determining the MIC of novel azetidine derivatives, ensuring reproducibility and comparability of results.
Causality: The broth microdilution method is a gold-standard technique for quantitative antimicrobial susceptibility testing. It allows for the simultaneous testing of multiple compounds at various concentrations. Using a standardized inoculum (0.5 McFarland) ensures that the initial bacterial density is consistent across all tests, which is critical for accurate MIC determination. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium as it has low levels of inhibitors and supports the growth of most common pathogens.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Methodology:
-
Inoculum Preparation: Select 3-5 isolated colonies of the test microorganism from an agar plate. Transfer to a sterile broth and incubate until the turbidity matches a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (a known antibiotic like Ampicillin), a growth control (inoculum in broth without any compound), and a sterility control (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Azetidines in Oncology: Targeting Signaling Pathways
The rigid azetidine scaffold is ideal for designing inhibitors that target the specific conformations of protein kinases and other signaling molecules implicated in cancer.[17][18]
Mechanism of Action: STAT3 and Kinase Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when constitutively active, promotes tumor cell proliferation and survival. Novel azetidine amides have been developed as potent, direct small-molecule inhibitors of STAT3.[19] These compounds disrupt the DNA-binding activity of STAT3, preventing the transcription of downstream target genes involved in cell growth and survival.[19] Other azetidine derivatives, such as Cobimetinib, function as MEK1/2 inhibitors, while Tofacitinib inhibits Janus kinases (JAKs), demonstrating the versatility of the scaffold in targeting different kinase families.
Comparative Efficacy of Anticancer Azetidines
The potency of anticancer compounds is often measured by the half-maximal inhibitory concentration (IC50) in various cancer cell lines.
| Compound | Target | Cancer Cell Line | IC50 | Reference |
| Azetidine Amide (7g) | STAT3 | MDA-MB-231 (Breast) | Active at 1-3 µM | [19] |
| TZT-1027 Analogue (1a) | Tubulin Polymerization | A549 (Lung) | 2.2 nM | [20] |
| TZT-1027 Analogue (1a) | HCT116 (Colon) | 2.1 nM | [20] | |
| Cobimetinib | MEK1/2 | Multiple | Marketed Drug | |
| Tofacitinib | JAK | Multiple | Marketed Drug |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with a test compound.
Causality: The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of living cells. This colorimetric assay is robust, high-throughput, and provides a reliable quantitative measure of a compound's cytostatic or cytotoxic effect.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the azetidine derivatives for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and use non-linear regression to determine the IC50 value.
Azetidine-2-carboxylic Acid: A Proline Analog with Toxic Efficacy
Not all biological efficacy is therapeutic. L-Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid found in plants like sugar beets, demonstrates potent toxicity by acting as a proline mimic.[21][22]
Mechanism of Action: Protein Misfolding and ER Stress
Due to its structural similarity to proline, Aze can be mistakenly incorporated into newly synthesized proteins by prolyl-tRNA synthetase.[23][24] The smaller, four-membered ring of Aze alters the protein's secondary and tertiary structure, leading to misfolding and aggregation.[22] This accumulation of misfolded proteins triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, which can ultimately lead to pro-inflammatory responses and apoptosis (programmed cell death).[22][23][25]
Caption: Toxic mechanism of Azetidine-2-carboxylic acid (Aze).
This toxic efficacy has been explored for novel applications, such as intentionally introducing Aze into cancer cells to increase tumor immunogenicity, making them more susceptible to immunotherapy.[24]
Conclusion and Future Perspectives
The azetidine scaffold is a cornerstone of modern drug discovery, contributing to therapies across a wide range of diseases. Its derivatives have demonstrated significant biological efficacy as cholesterol absorption inhibitors, broad-spectrum antimicrobial agents, and targeted anticancer therapies. The comparative analysis reveals that the specific biological activity is profoundly influenced by the nature and position of substituents on the azetidine ring, highlighting the importance of structure-activity relationship (SAR) studies.
Future research will likely focus on exploring novel substitutions to overcome drug resistance, improve selectivity, and reduce off-target effects. The unique properties of the azetidine ring will continue to be leveraged in the design of next-generation therapeutics, from covalent enzyme inhibitors to complex modulators of protein-protein interactions. The experimental protocols detailed herein provide a robust framework for the continued evaluation and optimization of these promising compounds.
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A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Azetidine Compounds
Introduction: The Strategic Value of the Azetidine Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with drug-like properties is relentless. Among the privileged structures utilized in this endeavor, small, strained rings have garnered significant attention for their ability to impart unique three-dimensional conformations. The azetidine ring, a four-membered saturated heterocycle, stands out as a particularly valuable scaffold.[1][2] Its inherent ring strain, intermediate between that of aziridines and pyrrolidines, provides a unique blend of stability and reactivity.[3][4] This conformational rigidity can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[1]
Furthermore, the azetidine moiety can enhance physicochemical properties such as aqueous solubility and metabolic stability compared to more common saturated rings.[5] These favorable characteristics have led to the incorporation of azetidine scaffolds in a wide array of biologically active compounds, targeting everything from bacterial infections to cancer and cardiovascular disease.[5][6][7] This guide provides a comparative analysis of structure-activity relationships (SAR) for similar azetidine compounds, supported by field-proven experimental protocols for their evaluation.
Core Principles of Structure-Activity Relationship (SAR) Exploration
The fundamental goal of SAR studies is to systematically alter a molecule's structure and observe the corresponding changes in its biological activity.[8] This iterative process allows researchers to identify the key structural features—pharmacophores—responsible for a compound's potency, selectivity, and pharmacokinetic properties. By understanding which parts of a molecule are essential for activity and which can be modified, chemists can rationally design new analogues with improved therapeutic potential.[8]
A typical SAR exploration workflow involves a continuous feedback loop between chemical synthesis and biological testing, often supplemented by computational modeling.[9]
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Comparative SAR Analysis: A Case Study on Azetidine-Based STAT3 Inhibitors
To illustrate the principles of SAR in practice, we will examine a series of azetidine amides developed as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in various cancers.[10][11] The following data, adapted from a study by Bello et al., demonstrates how systematic modifications around an azetidine core impact inhibitory activity.[11]
Impact of Substitution on the Salicylic Acid Moiety
The initial lead compound contained an azetidine linker between a salicylic acid headgroup and a hydrophobic tail. Modifications to the salicylic acid ring were explored to probe for additional interactions in the binding pocket.
| Compound | R1 | R2 | IC₅₀ (µM) in EMSA Assay[10] |
| 1a | H | H | 0.84 |
| 1b | F | H | 0.44 |
| 1c | H | F | 0.52 |
| 1d | OMe | H | > 10 |
| 1e | Cl | H | 0.39 |
Analysis & Causality: The data clearly shows that small, electron-withdrawing groups at the R1 or R2 positions of the salicylic acid ring are well-tolerated or even beneficial for activity. For instance, the addition of fluorine (1b , 1c ) or chlorine (1e ) improved potency compared to the unsubstituted parent compound 1a . This suggests that these substitutions may engage in favorable interactions, such as halogen bonding, or modulate the electronics of the aromatic ring to enhance binding. Conversely, the introduction of a bulky, electron-donating methoxy group (1d ) was detrimental, resulting in a complete loss of activity. This indicates a potential steric clash within the binding site or an unfavorable electronic contribution.
Influence of the Hydrophobic Tail Group
The nature of the hydrophobic tail group attached to the azetidine nitrogen was also investigated. This part of the molecule is often crucial for establishing van der Waals interactions and can significantly influence properties like cell permeability.
| Compound | R3 Group | IC₅₀ (µM) in EMSA Assay[10] |
| 2a | Phenyl | 0.84 |
| 2b | 4-Fluorophenyl | 0.71 |
| 2c | 4-Chlorophenyl | 0.55 |
| 2d | Cyclohexyl | 0.34 |
| 2e | Pyridin-4-ylmethyl | 0.28 |
Analysis & Causality: Replacing the initial phenyl group with a more rigid and three-dimensional cyclohexyl ring (2d ) led to a significant improvement in potency. This highlights the importance of scaffold shape and vectoral projection of substituents into the binding pocket. The most potent compound in this series, 2e , featured a pyridin-4-ylmethyl group. The nitrogen atom in the pyridine ring may act as a hydrogen bond acceptor, forming a key interaction that anchors the tail of the molecule. Interestingly, while halogenation of the phenyl ring (2b , 2c ) provided a modest benefit, the move to a completely different hydrophobic scaffold (2d , 2e ) yielded more substantial gains.
Caption: Key SAR trends observed for the azetidine-based STAT3 inhibitors.
Experimental Protocols for SAR Evaluation
To generate the reliable data needed for SAR studies, robust and reproducible assays are essential. Below are detailed protocols for key in vitro experiments.[12]
Protocol 1: Target Binding Assay - Electrophoretic Mobility Shift Assay (EMSA)
This biochemical assay is used to assess the ability of a compound to disrupt the binding of a protein (STAT3) to its DNA target.[13]
Objective: To determine the IC₅₀ value of test compounds by measuring their ability to inhibit the formation of a protein-DNA complex.
Materials:
-
Nuclear extracts containing activated STAT3 protein.
-
Radiolabeled DNA probe (e.g., ³²P-labeled hSIE probe).[11]
-
Test compounds dissolved in DMSO.
-
Binding buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol).
-
Poly(dI-dC) as a non-specific competitor.
-
Native polyacrylamide gel (e.g., 4.5%).
-
Gel loading buffer.
-
Phosphorimager or autoradiography film.
Step-by-Step Methodology:
-
Prepare Reactions: In microcentrifuge tubes, combine nuclear extract, binding buffer, and poly(dI-dC).
-
Compound Incubation: Add varying concentrations of the test compound (or DMSO as a vehicle control) to the tubes. Incubate at room temperature for 30 minutes to allow the compound to bind to the STAT3 protein.[11]
-
DNA Probe Addition: Add the radiolabeled DNA probe to each reaction tube.
-
Binding Reaction: Incubate the mixture for an additional 20-30 minutes at room temperature to allow the formation of the STAT3-DNA complex.
-
Gel Electrophoresis: Add gel loading buffer to each sample and load onto a pre-run native polyacrylamide gel. Run the gel at a constant voltage (e.g., 150-200V) in a cold room or with a cooling system until the dye front reaches the bottom.
-
Detection & Analysis: Dry the gel and expose it to a phosphorimager screen or X-ray film. Quantify the band intensity corresponding to the STAT3-DNA complex using densitometry software (e.g., ImageJ).[10]
-
IC₅₀ Calculation: Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Self-Validation System:
-
Positive Control: A reaction with no inhibitor (DMSO only) to show maximum complex formation.
-
Negative Control: A reaction with no nuclear extract to show the position of the free probe.
-
Competition Control: A reaction including a large excess of unlabeled ("cold") probe to demonstrate the specificity of the protein-DNA interaction.
Protocol 2: Early ADME - Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay predicts the passive diffusion of a compound across a lipid membrane, serving as an early indicator of oral bioavailability.[14][15]
Objective: To determine the apparent permeability coefficient (Papp) of test compounds.
Materials:
-
96-well PAMPA "sandwich" system (a donor plate with a hydrophobic PVDF membrane and a matching acceptor plate).[15][16]
-
Artificial membrane solution (e.g., 2% lecithin in dodecane).[14]
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Test compounds (10 mM stock in DMSO).
-
Control compounds with known permeability (high, medium, low).[16]
-
UV-Vis spectrophotometric plate reader or LC-MS/MS system.
Step-by-Step Methodology:
-
Coat Donor Plate: Carefully apply ~5 µL of the artificial membrane solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate.[17]
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4), which may contain a small percentage of DMSO to act as a co-solvent.[17]
-
Prepare Donor Solutions: Dilute the 10 mM stock solutions of test and control compounds to a final concentration (e.g., 200 µM) in PBS.
-
Start Assay: Add 200 µL of the donor solutions to the wells of the coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.
-
Incubation: Incubate the PAMPA sandwich at room temperature for 4-18 hours with gentle shaking.[14][15]
-
Measure Concentrations: After incubation, carefully separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV-Vis absorbance or LC-MS/MS for higher sensitivity and specificity).[15]
-
Calculate Papp: The apparent permeability coefficient is calculated using the following equation: Papp = [-ln(1 - Cₐ/Cₑₙ)] * (Vₐ * Vₑ)/(Area * Time * (Vₐ + Vₑ)) Where Cₐ is the concentration in the acceptor well, Cₑₙ is the equilibrium concentration, Vₐ and Vₑ are the volumes of the acceptor and donor wells, Area is the membrane area, and Time is the incubation time.
Self-Validation System:
-
Membrane Integrity: Use a membrane-impermeable marker like Lucifer Yellow to check for membrane leaks during the assay.[15]
-
Control Compounds: Run well-characterized high (e.g., Chloramphenicol), medium (e.g., Diclofenac), and low (e.g., Theophylline) permeability compounds in parallel to validate the assay performance and establish a reference range.[16]
Conclusion and Future Directions
The structure-activity relationship studies of azetidine-containing compounds demonstrate the power of systematic, data-driven medicinal chemistry. As illustrated by the STAT3 inhibitor case study, subtle changes to peripheral substituents and the exploration of different hydrophobic groups can lead to dramatic improvements in biological activity. The azetidine core serves as a versatile and conformationally defined anchor, allowing chemists to fine-tune molecular interactions in a controlled manner.
The future of SAR studies in this area will undoubtedly involve a tighter integration of computational chemistry and artificial intelligence with experimental work.[9] Predictive models will help prioritize which analogues to synthesize, saving time and resources. Furthermore, as synthetic methods for creating more complex and diversely substituted azetidines continue to advance, we can expect to see this valuable scaffold applied to an even broader range of challenging biological targets, ultimately accelerating the discovery of new medicines.
References
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Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
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Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. MDPI. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]
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Azetidines of pharmacological interest. PubMed. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences. [Link]
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Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health (NIH). [Link]
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Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents. PubMed. [Link]
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Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]
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Types of assays used in early drug discovery. YouTube. [Link]
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PAMPA Permeability Assay Protocol. Technology Networks. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. [Link]
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Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry. [Link]
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Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]
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Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PubMed. [Link]
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Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health (NIH). [Link]
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Functional Assays: Narrowing the Field from Binders to Therapeutic Candidates. Antibody Solutions. [Link]
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The Importance of In Vitro Assays. Visikol. [Link]
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Structure-Activity Relationship (SAR). Solubility of Things. [Link]
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Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. National Institutes of Health (NIH). [Link]
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Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry. [Link]
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Structure of azetidine‐containing compounds found in nature. ResearchGate. [Link]
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Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. Royal Society of Chemistry. [Link]
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Spectral Analysis of [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride: A Comparative Guide for Researchers
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For researchers, scientists, and drug development professionals working with azetidine-based scaffolds, [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride (CAS: 1016232-92-0) presents a unique structural motif. This guide provides a comprehensive, albeit predictive, analysis of its spectral characteristics, drawing comparisons with structurally related analogs to facilitate its unambiguous identification and quality assessment. Due to the limited availability of published spectral data for this specific hydrochloride salt, this guide synthesizes theoretical knowledge with available data from close structural analogs to offer a robust analytical framework.
The Azetidine Core: A Privileged Scaffold
Azetidine rings are four-membered nitrogen-containing heterocycles that are increasingly incorporated into drug candidates due to their ability to impart favorable physicochemical properties, such as improved metabolic stability, solubility, and three-dimensional diversity. The compound [3-(hydroxymethyl)azetidin-3-yl]methanol, with its geminal dihydroxymethyl substitution, offers multiple points for further chemical elaboration, making it a valuable building block in medicinal chemistry. The hydrochloride salt form enhances its stability and aqueous solubility.
Predicted and Comparative Spectral Analysis
A thorough understanding of the spectral signature of a compound is crucial for its synthesis, purification, and biological evaluation. Here, we predict the key spectral features of this compound and compare them with the known data of its analogs, azetidin-3-ylmethanol hydrochloride and 3-(methoxymethyl)azetidine hydrochloride.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation.
The proton NMR spectrum of this compound is expected to be relatively simple. The key distinction from its monosubstituted analog, azetidin-3-ylmethanol, will be the absence of a proton at the C3 position.
-
Azetidine Ring Protons: The protons on the C2 and C4 positions of the azetidine ring will likely appear as a singlet or a narrow multiplet. In the hydrochloride salt, the protonated nitrogen will lead to deshielding, shifting these peaks downfield.
-
Hydroxymethyl Protons: The four protons of the two hydroxymethyl groups are chemically equivalent and are expected to appear as a singlet. The adjacent hydroxyl groups and the quaternary carbon at C3 simplify the splitting pattern.
-
Hydroxyl Protons: The protons of the two hydroxyl groups will likely appear as a broad singlet, and their chemical shift will be highly dependent on the solvent and concentration.
-
NH Proton: The proton on the nitrogen atom will also be a broad singlet and its chemical shift will be influenced by the solvent and temperature.
The carbon NMR spectrum provides valuable information about the carbon skeleton.
-
Azetidine Ring Carbons: The C2 and C4 carbons will be equivalent and appear as a single peak. The C3 carbon, being a quaternary carbon attached to two oxygen-bearing groups, will be significantly deshielded and appear further downfield.
-
Hydroxymethyl Carbons: The two hydroxymethyl carbons will be equivalent and will appear as a single peak in the aliphatic region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Comparison with Analogs.
| Compound | Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| [3-(hydroxymethyl)azetidin-3-yl]methanol HCl | Azetidine CH₂ (C2, C4) | 3.5 - 4.0 | 50 - 55 |
| Hydroxymethyl CH₂ | 3.6 - 3.8 | 60 - 65 | |
| Quaternary C3 | - | 70 - 75 | |
| Azetidin-3-ylmethanol HCl[2][3] | Azetidine CH₂ (C2, C4) | ~3.8 - 4.2 | ~52 |
| Methine CH (C3) | ~3.0 - 3.5 | ~40 | |
| Hydroxymethyl CH₂ | ~3.6 | ~65 | |
| 3-(Methoxymethyl)azetidine HCl[1] | Azetidine CH₂ (C2, C4) | ~3.8 - 4.1 | ~53 |
| Methine CH (C3) | ~2.8 - 3.2 | ~38 | |
| Methoxy CH₂ | ~3.4 | ~75 | |
| Methoxy CH₃ | ~3.2 | ~59 |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound is expected to be dominated by absorptions from the O-H and N-H stretching vibrations.
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups.[4]
-
N-H Stretch: A broad absorption in the 2400-2800 cm⁻¹ range is anticipated, corresponding to the stretching of the ammonium salt.
-
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region will be due to the stretching vibrations of the C-H bonds in the azetidine ring and hydroxymethyl groups.
-
C-O Stretch: A strong band in the 1000-1100 cm⁻¹ range will indicate the C-O stretching of the primary alcohol groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₅H₁₂ClNO₂), the expected molecular weight of the free base is 117.15 g/mol .[5]
-
Electrospray Ionization (ESI-MS): In positive ion mode, the most prominent peak would correspond to the protonated molecule [M+H]⁺ at m/z 118.08.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of a hydroxymethyl group (-CH₂OH, 31 Da) or water (-H₂O, 18 Da).
Experimental Protocols for Spectral Acquisition
To ensure data integrity and reproducibility, the following detailed protocols are recommended for acquiring the spectral data.
NMR Spectroscopy
Rationale for Experimental Choices:
-
Solvent Selection: Deuterated water (D₂O) is a good initial choice due to the hydrochloride salt's solubility. However, the acidic proton and hydroxyl protons will exchange with deuterium, causing their signals to disappear. DMSO-d₆ can also be used and will allow for the observation of these exchangeable protons.
-
Spectrometer Field Strength: A higher field strength (≥400 MHz) provides better signal dispersion and resolution, which is crucial for unambiguous peak assignment.
-
2D NMR Experiments: COSY (Correlated Spectroscopy) helps identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. These are essential for definitive structural confirmation.
IR Spectroscopy
Rationale for Experimental Choices:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and charged molecules like hydrochloride salts, minimizing fragmentation and preserving the molecular ion.
-
Solvent: Methanol or water are excellent solvents for ESI analysis due to their volatility and ability to support ionization.
Conclusion
While a definitive spectral library for this compound is not yet widely established, this guide provides a robust, predictive framework for its analysis. By leveraging comparative data from structural analogs and adhering to rigorous experimental protocols, researchers can confidently identify and characterize this valuable chemical building block. The provided methodologies ensure the generation of high-quality, reproducible data, which is the bedrock of scientific integrity and accelerated drug discovery.
References
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Wallace, E. M., et al. (2010). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). ACS Medicinal Chemistry Letters, 1(4), 136-140. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0015063). [Link]
-
PubChem. (Azetidin-3-yl)methanol | C4H9NO | CID 13400658. [Link]
-
PubChemLite. 3-(hydroxymethyl)azetidin-3-ol hydrochloride (C4H9NO2). [Link]
-
Doc Brown's Chemistry. CH3OH infrared spectrum of methanol. [Link]
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- 3. azetidin-3-ylmethanol hydrochloride | 928038-44-2 [chemicalbook.com]
- 4. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. [3-(hydroxymethyl)azetidin-3-yl]methanol 97% | CAS: 45512-27-4 | AChemBlock [achemblock.com]
A Senior Application Scientist's Guide to the Confirmation of Product Identity in [3-(hydroxymethyl)azetidin-3-yl]methanol Hydrochloride Synthesis
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's identity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for confirming the identity of [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride, a versatile azetidine-based building block. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a field-proven perspective on ensuring the integrity of this valuable synthetic intermediate.
The Synthetic Pathway: From Protected Precursor to the Final Hydrochloride Salt
The synthesis of this compound typically proceeds via the deprotection of a suitable N-protected precursor, most commonly the tert-butyloxycarbonyl (Boc) protected intermediate, tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate. This precursor is commercially available or can be synthesized through various routes.
A general and effective method for the synthesis of the free base, azetidine-3,3-diyldimethanol, involves the hydrogenation of a protected precursor using palladium(II) hydroxide on carbon as a catalyst. The subsequent conversion to the hydrochloride salt is a standard procedure.
Experimental Protocol: Synthesis of azetidine-3,3-diyldimethanol hydrochloride
A solution of tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in methanol is treated with palladium(II) hydroxide on carbon (20%). The mixture is stirred under a hydrogen atmosphere at room temperature overnight. Following the reaction, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The resulting crude product is then dissolved in a minimal amount of a suitable solvent, and a solution of hydrochloric acid in a solvent like dioxane or isopropanol is added. The desired this compound precipitates and can be collected by filtration, washed with a non-polar solvent, and dried.
The Imperative of Identity Confirmation: A Multi-Technique Approach
Relying on a single analytical technique for identity confirmation is a scientifically unsound practice. A robust and self-validating approach employs a combination of spectroscopic methods, each providing a unique piece of the structural puzzle. For this compound, the primary techniques for identity confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
dot
Caption: Workflow for the confirmation of product identity.
Comparative Analysis of Analytical Techniques
This section provides a detailed comparison of the data obtained from different analytical techniques for this compound and a structurally similar alternative, [3-(hydroxymethyl)oxetan-3-yl]methanol. The oxetane analog serves as a useful comparator due to the substitution of the nitrogen atom in the four-membered ring with an oxygen atom, leading to distinct spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of a small molecule's structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy
For this compound, the proton NMR spectrum is expected to show distinct signals for the methylene protons of the hydroxymethyl groups and the azetidine ring protons. The integration of these signals should correspond to the number of protons in each environment.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, distinct signals are expected for the hydroxymethyl carbons, the azetidine ring carbons, and the quaternary carbon at the 3-position.
| Compound | ¹H NMR (D₂O) δ (ppm) | ¹³C NMR (D₂O) δ (ppm) |
| This compound | 3.97 (s, 4H), 3.69 (s, 4H) | 62.4, 49.8 |
| [3-(hydroxymethyl)oxetan-3-yl]methanol (Alternative) | Predicted: ~3.8-4.2 (m, 8H) | Predicted: ~70-75 (CH₂O), ~40-45 (quaternary C) |
| Table 1: Comparison of NMR data for the target compound and a structural alternative.[1] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-quality spectra.
-
Analysis: Assign the signals to the corresponding protons and carbons in the molecule. Compare the observed chemical shifts, coupling constants, and integration values with the expected values for the target structure.
dot
Caption: Workflow for NMR data acquisition and analysis.
Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its elemental composition. For this compound, the expected molecular weight of the free base is 117.15 g/mol , and the hydrochloride salt is 153.61 g/mol .
Expected Mass Spectrum Data
-
Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum should show a prominent peak at m/z 118.08, corresponding to the protonated free base [M+H]⁺.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition. The calculated exact mass for C₅H₁₂NO₂ [M+H]⁺ is 118.0863.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| [3-(hydroxymethyl)azetidin-3-yl]methanol (free base) | C₅H₁₁NO₂ | 117.15 | 118.0863 |
| [3-(hydroxymethyl)oxetan-3-yl]methanol (Alternative) | C₅H₁₀O₃ | 118.13 | 119.0654 |
| Table 2: Comparison of molecular weight and expected mass spectrometry data. |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer using an ESI source. Acquire the mass spectrum in positive ion mode.
-
Analysis: Identify the molecular ion peak and compare its m/z value with the calculated molecular weight of the target compound. For HRMS, compare the measured exact mass with the calculated exact mass to confirm the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The infrared spectrum of this compound will exhibit characteristic absorption bands for the O-H, N-H, C-H, and C-N bonds.
Expected FTIR Data
-
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.
-
N-H stretch: A medium to strong absorption band in the region of 3300-3500 cm⁻¹ for the secondary amine hydrochloride.
-
C-H stretch: Absorption bands in the region of 2800-3000 cm⁻¹ for the aliphatic C-H bonds.
-
C-O stretch: A strong absorption band in the region of 1000-1200 cm⁻¹ for the primary alcohol C-O bonds.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected in Target Compound | Expected in Alternative ([3-(hydroxymethyl)oxetan-3-yl]methanol) |
| O-H (alcohol) | 3200-3600 (broad) | Yes | Yes |
| N-H (amine HCl) | 2400-3200 (broad) | Yes | No |
| C-O (ether) | 1000-1300 | No | Yes |
| Table 3: Comparison of expected FTIR absorption bands. |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a KBr pellet of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups. Compare the observed spectrum with the expected absorption bands for the target molecule.
Conclusion: A Triad of Trustworthiness
The confirmation of product identity for a critical building block like this compound demands a rigorous and multi-faceted analytical approach. By synergistically employing NMR spectroscopy, mass spectrometry, and FTIR spectroscopy, researchers can build a self-validating system that provides an unambiguous structural confirmation. This guide has outlined the key experimental considerations and provided a comparative framework to not only confirm the identity of the target molecule but also to differentiate it from structurally similar alternatives. Adherence to these principles of scientific integrity ensures the reliability of research outcomes and accelerates the path of drug development.
References
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride
This guide provides essential safety protocols and operational plans for the handling and disposal of [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride (CAS No: 928038-44-2). As a versatile building block in drug discovery and development, its safe management is paramount to protecting the health of our researchers and ensuring the integrity of our work.[1] This document is designed for laboratory personnel, including researchers, scientists, and technicians, offering a framework built on the principles of risk mitigation and procedural excellence.
Hazard Assessment and Compound Profile
A thorough understanding of the substance is the foundation of any safety protocol. While some safety data sheets (SDS) classify this compound as non-hazardous under specific regulations, others indicate potential irritant properties.[2][3] Adhering to the principle of As Low As Reasonably Achievable (ALARA) exposure, this guide adopts the more conservative assessment. We will treat this compound as a potential irritant to the skin, eyes, and respiratory system, ensuring the highest level of protection.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | This compound | [1] |
| CAS Number | 928038-44-2 | [2] |
| Molecular Formula | C₅H₁₂ClNO₂ | [1] |
| Molecular Weight | 153.61 g/mol | [1] |
| Appearance | White to almost white powder or crystal | [3][4] |
| Key Characteristic | Hygroscopic (sensitive to moisture) |[3][4] |
Table 2: Analysis of Hazard Classifications
| Source | GHS Pictogram / Signal Word | Hazard Statements | Causality and Recommended Action |
|---|---|---|---|
| TCI Chemicals (SDS) | None Required | Not a hazardous substance or mixture. | This classification may be based on specific regional regulations or available data. |
| ChemicalBook (SDS) | GHS07 (Exclamation Mark) / Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | This classification indicates potential hazards upon contact or inhalation. |
| Senior Scientist Recommendation | Adopt GHS07 / Warning | Treat as a potential irritant (H315, H319, H335). | Prudence dictates adopting the more stringent classification. The physical form (powder) increases the risk of airborne particulate exposure, justifying heightened respiratory, eye, and skin protection. |
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is the final and critical barrier between a researcher and a potential hazard. However, it should be used in conjunction with a broader safety strategy known as the Hierarchy of Controls. This framework prioritizes more effective, collective measures to reduce risk at the source.
For this compound, engineering controls (e.g., a chemical fume hood) and administrative controls (this guide, training) are your primary risk reduction tools. PPE is the mandatory final layer of defense.
Core PPE Requirements: A Multi-Layered Defense
Based on the precautionary hazard assessment, the following PPE is mandatory for all procedures involving this compound. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and ensure the proper use of, protective equipment.[5]
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale for Use |
|---|---|---|
| Eye & Face | Chemical splash goggles.[6] A face shield worn over goggles is recommended when handling larger quantities (>10g) or if there is a significant splash risk.[7] | Protects against airborne powder and potential splashes, addressing the H319 (serious eye irritation) risk.[6][8] |
| Skin & Body | Nitrile gloves (or other appropriate chemical-resistant gloves).[6] A clean, fully-buttoned laboratory coat.[9] | Prevents direct skin contact, addressing the H315 (skin irritation) risk.[10] The lab coat protects skin and personal clothing from contamination.[8] |
| Respiratory | An N95-rated respirator or higher.[6] | Required when handling the powder outside of a certified chemical fume hood (e.g., in a balance room with insufficient local exhaust). This mitigates the H335 (respiratory irritation) risk from inhaling fine particulates.[7] |
Procedural Guidance: From Receiving to Disposal
A robust safety plan covers the entire lifecycle of the chemical within the laboratory. The following workflow and protocols are designed to minimize exposure at every step.
Receiving and Storage Protocol
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the manufacturer's label is intact and legible.[11]
-
Store: Place the sealed container in a designated, secure location. Given its hygroscopic nature, storage should be in a cool, dry environment, preferably within a desiccator or under an inert atmosphere.[2][4] For long-term stability, freezer storage (under -20°C) is recommended.[3][4]
Handling and Weighing Protocol (Step-by-Step)
This protocol must be performed inside a certified chemical fume hood or a similar containment device.[9]
-
Preparation:
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Assemble all necessary equipment (spatulas, weigh paper, secondary containers) within the hood to minimize movement.
-
Don all required PPE as listed in Table 3.
-
-
Handling the Compound:
-
Carefully open the primary container inside the fume hood.
-
Use a dedicated spatula to transfer the desired amount of the powder. Avoid any actions that could generate dust, such as dropping or rapid scraping.
-
If transferring to a new container, ensure it is appropriately labeled with the chemical name and any relevant hazards.[11]
-
-
Post-Handling:
-
Securely close the primary container.
-
Wipe down the spatula and any surfaces within the fume hood with a damp cloth to collect any residual powder. Dispose of the cloth as hazardous waste.
-
Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
-
Wash hands and forearms thoroughly with soap and water.[2]
-
Spill Management
In the event of a spill, immediate and calm action is required.
-
Alert: Notify personnel in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Protect: If not already wearing it, don the full required PPE, including respiratory protection.
-
Contain: Gently cover the spill with an inert absorbent material (e.g., sand or vermiculite). Do not use dry sweeping methods as this will generate dust.
-
Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Ensure the waste container is sealed and disposed of through a licensed waste management company.[2]
Disposal Plan
All waste materials containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Use designated, sealed, and clearly labeled hazardous waste containers.
-
Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[2] This must be handled by a licensed environmental waste management company.[2]
Emergency Procedures
Immediate first aid can significantly mitigate the effects of an accidental exposure.
Table 4: Emergency First Aid Procedures
| Exposure Route | First Aid Action | Source(s) |
|---|---|---|
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek prompt medical attention. | [2][12] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area thoroughly with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention. | [2][12] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. If eye irritation persists, seek immediate medical attention. | [2][12] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |[2] |
By integrating these safety measures and protocols into your daily laboratory operations, you foster a culture of safety and responsibility, ensuring that scientific advancement and personal well-being go hand in hand.
References
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Pence. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
- Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling.
- Occupational Safety and Health Administration.
- Canada Safety Training. PPE for Hazardous Chemicals.
- Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
- Trimaco. (2023, September 8). Essential Chemical PPE.
- Office of Clinical and Research Safety.
- IPG. (2023, September 20).
- USA Mobile Drug Testing. (2023, July 11). OSHA Standards to Know Before Starting Your Lab.
- TCI Chemicals. (2025, January 7). SAFETY DATA SHEET: Azetidin-3-ylmethanol Hydrochloride.
- National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards Introduction.
- Centers for Disease Control and Prevention (CDC). (2024, November 12). Chemical Safety in the Workplace.
- ISHN.com. (2017, March 9). All about the NIOSH Pocket Guide to Chemical Hazards.
- CymitQuimica. This compound.
- National Institute for Occupational Safety and Health (NIOSH). Occupational Health Guidelines for Chemical Hazards (81-123).
- Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards.
- ChemicalBook. (2025, July 24). azetidin-3-ylmethanol hydrochloride | 928038-44-2.
- ChemicalBook. azetidin-3-ylmethanol hydrochloride | 928038-44-2.
- Cayman Chemical. (2023, January 26).
- Actylis Lab Solutions. (2024, September 13).
- ChemicalBook. (2025, July 26).
- AK Scientific, Inc. (3-Ethylazetidin-3-yl)methanol;hydrochloride.
- AChemBlock. [3-(hydroxymethyl)azetidin-3-yl]methanol 97% | CAS: 45512-27-4.
- Fisher Scientific. Azetidines.
- Carl ROTH.
- National Institutes of Health (NIH), PubChem. (Azetidin-3-yl)methanol.
- Val Tech Diagnostics.
- Methanol Institute. (2015, July 10).
Sources
- 1. This compound [cymitquimica.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. azetidin-3-ylmethanol hydrochloride | 928038-44-2 [amp.chemicalbook.com]
- 4. azetidin-3-ylmethanol hydrochloride | 928038-44-2 [chemicalbook.com]
- 5. lighthouselabservices.com [lighthouselabservices.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
